Vinylphenyldichlorosilane
Description
Structure
3D Structure
Properties
IUPAC Name |
dichloro-ethenyl-phenylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2Si/c1-2-11(9,10)8-6-4-3-5-7-8/h2-7H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDASGLPLQWLMSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C[Si](C1=CC=CC=C1)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30884416 | |
| Record name | Benzene, (dichloroethenylsilyl)- | |
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Molecular Weight |
203.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7719-02-0 | |
| Record name | (Dichloroethenylsilyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7719-02-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Vinylphenyldichlorosilane | |
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| Record name | Vinylphenyldichlorosilane | |
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| Record name | Benzene, (dichloroethenylsilyl)- | |
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| Record name | Benzene, (dichloroethenylsilyl)- | |
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| Record name | Dichloro(phenyl)vinylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.861 | |
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| Record name | VINYLPHENYLDICHLOROSILANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M7Q925H3TC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Foundational & Exploratory
An In-depth Technical Guide to the Chemical Structure and Reactivity of Vinylphenyldichlorosilane
Foreword: A Molecule of Dual Functionality
In the landscape of organosilicon chemistry, few molecules offer the synthetic versatility and functional elegance of vinylphenyldichlorosilane (C₈H₈Cl₂Si). This compound, bearing CAS number 7719-02-0, serves as a critical nexus between organic and inorganic material science. Its structure is a deliberate convergence of two distinct reactive centers: a vinyl group, poised for polymerization and addition reactions, and a dichlorosilyl group, a highly reactive precursor for siloxane networks. This dual-natured reactivity makes it an indispensable building block for researchers and drug development professionals aiming to design advanced polymers, surface modifiers, and high-performance composite materials. This guide moves beyond a simple recitation of properties; it aims to provide a deep, mechanistic understanding of this compound's behavior, grounded in field-proven insights and authoritative data, to empower scientists in their experimental designs.
Core Molecular Architecture and Physicochemical Profile
This compound is characterized by a central silicon atom bonded to a phenyl ring, a vinyl group (-CH=CH₂), and two highly labile chlorine atoms.[1] This specific arrangement dictates its physical properties and is the source of its synthetic potential.
dot
Caption: Chemical structure of this compound.
The molecule's key physicochemical properties are summarized below. The high reactivity of the Si-Cl bonds necessitates handling under anhydrous conditions to prevent premature hydrolysis.
| Property | Value | Source(s) |
| CAS Number | 7719-02-0 | [1] |
| Molecular Formula | C₈H₈Cl₂Si | [1] |
| Molecular Weight | 203.14 g/mol | [1] |
| Appearance | Clear liquid | [1] |
| Melting Point | -43 °C | [1] |
| Boiling Point | 84-87 °C @ 1.5 mm Hg | [1] |
| Density | ~1.196 g/mL | [1] |
| ¹H NMR (CDCl₃, est.) | δ 5.8-6.5 (m, 3H, vinyl), 7.3-7.8 (m, 5H, phenyl) | General NMR Principles |
| ¹³C NMR (CDCl₃, est.) | δ 128-138 (phenyl & vinyl Cα), 135-140 (vinyl Cβ) | General NMR Principles |
| ²⁹Si NMR (est.) | δ 5 to 15 ppm | [2][3][4] |
Note: Experimental NMR values can vary. Estimated shifts are based on typical ranges for similar structural motifs.
Synthesis Pathway: A Grignard Approach
A common and reliable laboratory-scale synthesis of this compound involves a Grignard reaction. This pathway is chosen for its high yield and the relative accessibility of its precursors. The core principle is the nucleophilic substitution at a silicon tetrachloride center.
dot
Caption: Grignard synthesis workflow for this compound.
Exemplary Synthesis Protocol
This protocol is a self-validating system designed for reproducibility. The causality for each step is explained to ensure scientific integrity.
-
Reactor Preparation: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere is essential. Causality: All reagents are highly moisture-sensitive. An inert, anhydrous environment prevents the premature hydrolysis of chloro- and Grignard reagents, which would drastically lower the yield.[5][6]
-
Reagent Charging: Charge the flask with vinyltrichlorosilane dissolved in anhydrous tetrahydrofuran (THF). Cool the solution to 0 °C in an ice bath. Causality: Using THF as a solvent is critical as it solubilizes the Grignard reagent and the silane. Cooling the reaction mitigates the highly exothermic nature of the Grignard reaction, preventing side reactions and ensuring controlled substitution.[7][8]
-
Grignard Addition: Add a solution of phenylmagnesium bromide in THF dropwise from the dropping funnel over 1-2 hours, maintaining the internal temperature below 5 °C. Causality: A slow, dropwise addition ensures that the reaction remains controlled and prevents the formation of undesired di- and tri-phenylated silane byproducts by maintaining a stoichiometric excess of the chlorosilane relative to the Grignard reagent at any given point in the addition.
-
Reaction & Quenching: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 4-6 hours to ensure the reaction goes to completion. The reaction progress can be monitored by GC-MS.
-
Workup & Purification: The resulting magnesium salts are filtered off under an inert atmosphere. The solvent (THF) is removed from the filtrate by rotary evaporation. The crude product is then purified by fractional distillation under reduced pressure. Causality: Vacuum distillation is necessary because this compound has a high boiling point at atmospheric pressure and is susceptible to thermal polymerization or degradation at elevated temperatures.[1]
The Dichotomy of Reactivity
The synthetic utility of this compound stems from the independent reactivity of its two functional moieties: the Si-Cl bonds and the vinyl C=C double bond. This allows for a stepwise functionalization, a powerful tool in materials design.
Reactivity at the Silicon Center: Hydrolysis and Condensation
The silicon-chlorine bonds are highly electrophilic and react readily with nucleophiles, most notably water. This hydrolysis reaction is the foundational step for forming polysiloxane materials.
Mechanism: The hydrolysis proceeds in two stages. First, the two chloro groups are rapidly replaced by hydroxyl groups, forming an unstable silanediol intermediate (vinylphenylsilanediol) and releasing hydrochloric acid (HCl). This silanediol is highly prone to self-condensation.
dot
Caption: Hydrolysis and condensation pathway of this compound.
Experimental Insight: The rate and extent of this process are highly dependent on reaction conditions. Controlled addition of a stoichiometric amount of water in a non-polar solvent with an HCl scavenger (like pyridine or triethylamine) can allow for the isolation of cyclic or linear oligomers. Conversely, hydrolysis with excess water leads to the rapid formation of a cross-linked, insoluble polysiloxane gel. The liberation of corrosive HCl gas is a critical safety consideration for this reaction.
Reactivity of the Vinyl Group: Polymerization and Hydrosilylation
The vinyl group provides access to carbon-backbone chemistry, allowing the molecule to act as a monomer or to be grafted onto other structures.
Anionic polymerization, initiated by organolithium reagents like n-butyllithium (n-BuLi), is a powerful method for creating polymers with well-defined molecular weights and low dispersity.[9][10]
Mechanism:
-
Initiation: The butyl anion from n-BuLi attacks the β-carbon of the vinyl group, forming a new carbanion at the α-carbon.[11]
-
Propagation: The newly formed carbanionic center attacks another monomer molecule, extending the polymer chain. This process repeats, rapidly building the polymer backbone.[9]
-
Termination: The polymerization is "living" in the absence of impurities.[10] It is terminated by the deliberate addition of a quenching agent, such as water or methanol, which protonates the carbanionic chain end.
dot
Caption: Logical workflow of anionic polymerization.
Hydrosilylation is a crucial addition reaction where a Si-H bond adds across the vinyl double bond. This reaction is typically catalyzed by platinum complexes, such as Karstedt's catalyst.[12][13] It is a cornerstone of silicone chemistry, used for crosslinking silicone elastomers and creating functionalized silanes.
Mechanism (Chalk-Harrod): The widely accepted Chalk-Harrod mechanism involves several steps:
-
Oxidative addition of the Si-H compound to the platinum(0) catalyst.
-
Coordination of the vinyl group of this compound to the platinum center.
-
Migratory insertion of the alkene into the Pt-H bond. This step determines the regioselectivity (anti-Markovnikov addition is typically favored).
-
Reductive elimination of the final product, regenerating the platinum(0) catalyst.[12]
This reaction allows for the precise grafting of molecules containing Si-H bonds onto the vinylphenylsilyl moiety, enabling the creation of complex molecular architectures.[14][15][16]
Concluding Remarks for the Advanced Practitioner
This compound is more than a mere chemical intermediate; it is a molecular scaffold offering orthogonal reactivity. A researcher can first build a polysiloxane backbone via controlled hydrolysis of the Si-Cl bonds and then functionalize or cross-link this network using the pendant vinyl groups via hydrosilylation or radical chemistry. Alternatively, one can first create a carbon-chain polymer via vinyl polymerization and subsequently use the pendant dichlorosilyl groups to form inorganic-organic hybrid networks. Understanding the kinetics and mechanisms of these distinct reaction pathways is paramount to harnessing the full potential of this versatile molecule. The protocols and data presented herein serve as a validated starting point for the rational design of novel materials in fields ranging from advanced coatings and electronics to next-generation biomedical devices.
References
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- National Institutes of Health. (2020). Synthesis and Hydrosilylation of Vinyl-Substituted Open-Cage Silsesquioxanes with Phenylsilanes.
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ResearchGate. (n.d.). 1. 59.6 MHz 29 Si{ 1 H} NMR spectrum (upper insert) of the.... [Link]
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Polymer Science Learning Center. (n.d.). Anionic vinyl polymerization. [Link]
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NMR Service. (n.d.). (29Si) Silicon NMR. [Link]
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ResearchGate. (2020). (PDF) Synthesis and Hydrosilylation of Vinyl-Substituted Open-Cage Silsesquioxanes with Phenylsilanes: Regioselective Synthesis of Trifunctional Silsesquioxanes. [Link]
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E-ResearchCo. (n.d.). Anionic Polymerization Involves the Polymerization of Vinyl Monomers Possessing Strong Electronegative Groups. [Link]
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Revue Roumaine de Chimie. (n.d.). The same metal complex was found active in hydrosilylation of vinyl-siloxanes with temperature-modulated rate, thus being useful. [Link]
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RSC Publishing. (2021). Grignard coupling-based synthesis of vinyl-substituted hydridopolycarbosilane: effect of starting material and polymerization behavior. [Link]
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MDPI. (n.d.). Platinum-Catalyzed Hydrosilylation in Polymer Chemistry. [Link]
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ResearchGate. (n.d.). Living anionic polymerization of vinyl monomers using benzyltrimethylsilane‐metal alkoxide initiator systems. [Link]
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ResearchGate. (n.d.). Typical 29 Si NMR Chemical Shifts. [Link]
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An In-depth Technical Guide to the Molecular Characteristics of Vinylphenyldichlorosilane
Foreword: Unveiling a Versatile Organosilicon Building Block
In the dynamic landscape of materials science and chemical synthesis, certain molecules stand out for their exceptional versatility and pivotal role in innovation. Vinylphenyldichlorosilane (VPDCS), a member of the organosilicon family, is a prime example of such a compound.[1][2] Its unique molecular architecture, featuring a silicon atom bonded to a phenyl group, a vinyl group, and two reactive chlorine atoms, makes it an indispensable precursor for a wide array of advanced materials.[1][2] This guide provides a comprehensive exploration of the molecular characteristics of this compound, offering researchers, scientists, and drug development professionals a detailed understanding of its properties, synthesis, reactivity, and applications.
Molecular Structure and Physicochemical Properties
This compound, with the chemical formula C8H8Cl2Si, is a clear liquid at room temperature.[2] Its molecular structure is the key to its reactivity and utility. The central silicon atom is bonded to two chlorine atoms, a phenyl group (-C6H5), and a vinyl group (-CH=CH2).[1][2]
| Property | Value | Source |
| CAS Number | 7719-02-0 | [1] |
| Molecular Formula | C8H8Cl2Si | [2] |
| Molecular Weight | 203.14 g/mol | [2][3] |
| Appearance | Clear liquid | [1][2] |
| Boiling Point | 84-87 °C at 1.5 mm Hg | [1] |
| Melting Point | -43 °C | [1][2] |
| Density | ~1.196 g/mL | [1][2] |
| Refractive Index | 1.5322 | [2][3] |
The presence of both a phenyl and a vinyl group attached to the silicon center imparts a unique combination of properties. The phenyl group enhances thermal stability in polymers derived from VPDCS, while the vinyl group provides a site for polymerization and other addition reactions.[1][2] The two chlorine atoms are highly reactive and susceptible to nucleophilic substitution, making them ideal leaving groups for further chemical modifications.[1]
Synthesis of this compound: A Tale of Two Pathways
The synthesis of this compound can be approached through several routes, with the Grignard reaction and hydrosilylation being the most prominent. The choice of synthetic pathway often depends on the desired purity, scale, and available starting materials.[1]
The Grignard Reaction Pathway
The Grignard reaction is a classic and versatile method for forming carbon-carbon and carbon-heteroatom bonds.[4][5] In the context of VPDCS synthesis, a Grignard reagent, such as vinylmagnesium bromide, is reacted with phenyltrichlorosilane.
Experimental Protocol: Grignard Synthesis of this compound
-
Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a dropping funnel, reflux condenser, and a nitrogen inlet, magnesium turnings are suspended in anhydrous tetrahydrofuran (THF). A small crystal of iodine can be added to initiate the reaction. Vinyl bromide, dissolved in anhydrous THF, is then added dropwise to the magnesium suspension with stirring. The reaction is typically exothermic and may require external cooling to maintain a gentle reflux. The completion of the reaction is indicated by the disappearance of the magnesium turnings.[6]
-
Reaction with Phenyltrichlorosilane: The freshly prepared vinylmagnesium bromide solution is then added dropwise to a solution of phenyltrichlorosilane in anhydrous THF, maintained at a low temperature (e.g., 0 °C). The reaction is stirred for several hours at room temperature to ensure complete conversion.
-
Work-up and Purification: The reaction mixture is quenched by pouring it onto a mixture of crushed ice and a dilute acid (e.g., HCl) to dissolve the magnesium salts. The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether). The combined organic extracts are washed with brine, dried over an anhydrous drying agent (e.g., MgSO4), and the solvent is removed under reduced pressure. The crude product is then purified by fractional distillation under vacuum to yield pure this compound.
Caption: Grignard synthesis of this compound.
The Hydrosilylation Pathway
Hydrosilylation is an addition reaction between a compound with a silicon-hydrogen bond (hydrosilane) and a compound with an unsaturated bond, such as an alkene or alkyne.[7][8] For the synthesis of VPDCS, this would typically involve the reaction of phenyldichlorosilane with acetylene, catalyzed by a transition metal complex, often platinum-based.[8][9]
Experimental Protocol: Hydrosilylation Synthesis of this compound
-
Catalyst Preparation: A platinum-based catalyst, such as Karstedt's catalyst, is typically used.[7] The catalyst is dissolved in a suitable solvent, such as toluene or xylene.
-
Reaction Setup: A pressure reactor is charged with phenyldichlorosilane and the catalyst solution under an inert atmosphere.
-
Acetylene Addition: Acetylene gas is then introduced into the reactor at a controlled pressure and temperature. The reaction is typically exothermic and requires careful monitoring of the temperature.
-
Reaction Monitoring and Work-up: The progress of the reaction can be monitored by techniques such as gas chromatography (GC) or NMR spectroscopy. Once the reaction is complete, the excess acetylene is vented, and the reaction mixture is cooled.
-
Purification: The catalyst is typically removed by filtration through a pad of silica gel or by treatment with activated carbon. The resulting crude product is then purified by vacuum distillation to obtain this compound.
Caption: Hydrosilylation synthesis of this compound.
Reactivity of this compound: A Dichotomy of Functional Groups
The reactivity of this compound is dictated by its two primary functional moieties: the dichlorosilyl group and the vinyl group.[1] This dual reactivity makes it a highly versatile building block in organic and polymer chemistry.
Reactions at the Dichlorosilyl Center: The Gateway to Siloxanes
The silicon-chlorine bonds in VPDCS are highly susceptible to nucleophilic attack, particularly by water, a process known as hydrolysis.[1][10] This reaction leads to the formation of silanols, which are often unstable and readily condense to form siloxanes, the backbone of silicone polymers.
Hydrolysis and Condensation:
-
Step 1: Hydrolysis: this compound reacts with water to form vinylphenylsilanediol.[1] C6H5(CH2=CH)SiCl2 + 2H2O → C6H5(CH2=CH)Si(OH)2 + 2HCl
-
Step 2: Condensation: The silanediol molecules then undergo condensation, eliminating water to form polysiloxane chains or cyclic siloxanes.
This reactivity is fundamental to the use of VPDCS in the production of specialty silicone polymers with enhanced thermal stability due to the presence of the phenyl groups.[1][2]
Reactions of the Vinyl Group: Building Polymer Chains
The vinyl group in this compound provides a site for a variety of addition reactions, most notably polymerization and hydrosilylation.[1][11]
-
Polymerization: The vinyl group can undergo free-radical or transition-metal-catalyzed polymerization, allowing VPDCS to act as a monomer or co-monomer in the synthesis of various polymers.[1][12] This is a key route to creating polymers with silicon-containing side chains or incorporating silicon into the polymer backbone.
-
Hydrosilylation: The vinyl group can also react with a hydrosilane in the presence of a catalyst. This reaction is highly efficient and is used to graft silicon-containing moieties onto other molecules or to create cross-linked polymer networks.[9]
Analytical Characterization of this compound
A comprehensive understanding of the molecular characteristics of this compound requires its thorough analytical characterization. A combination of spectroscopic techniques is typically employed to confirm its structure and purity.[13][14][15][16]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information about the different types of protons in the molecule. The spectrum would show characteristic signals for the vinyl protons (typically in the 5.5-6.5 ppm region) and the aromatic protons of the phenyl group (around 7.0-8.0 ppm). The integration of these signals confirms the ratio of vinyl to phenyl protons.[17]
-
¹³C NMR: Shows the different carbon environments. Distinct signals would be observed for the vinyl carbons, the aromatic carbons, and the silicon-attached carbons.
-
²⁹Si NMR: This technique is particularly useful for organosilicon compounds and would show a characteristic chemical shift for the silicon atom in its specific chemical environment.
-
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Key absorption bands for this compound would include:
-
C-H stretching of the vinyl and phenyl groups.
-
C=C stretching of the vinyl group (around 1600 cm⁻¹).
-
Si-Cl stretching (typically in the 450-650 cm⁻¹ region).
-
Si-Phenyl stretching.[18]
-
-
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak would confirm the molecular weight of 203.14 g/mol . The fragmentation pattern can provide further structural information.
Applications of this compound: From Polymers to Pharmaceuticals
The unique combination of a thermally stable phenyl group, a reactive vinyl group, and hydrolyzable chloro groups makes this compound a valuable intermediate in various fields.[1][2]
-
High-Performance Polymers: VPDCS is a key monomer or co-monomer in the synthesis of silicone polymers with enhanced thermal and mechanical properties.[1][2][19][20] The incorporation of the phenyl group increases the polymer's resistance to high temperatures and oxidative degradation. The vinyl groups provide sites for cross-linking, leading to the formation of elastomers and thermosets with tailored properties.
-
Silane Coupling Agents: It serves as a precursor for silane coupling agents, which are crucial for improving the adhesion between organic polymers and inorganic fillers in composite materials.[1][2] This is particularly important in the manufacturing of reinforced plastics, adhesives, and coatings.
-
Surface Modification: VPDCS can be used to modify the surface properties of various materials. By reacting with surface hydroxyl groups, it can introduce a hydrophobic and thermally stable layer.[1]
-
Intermediate in Organic Synthesis: The dual reactivity of VPDCS makes it a useful intermediate for the synthesis of more complex organosilicon compounds.[21]
-
Potential in Drug Development: While direct applications in drug formulations are less common, the principles of using chlorinated compounds and vinyl polymers are established in pharmaceutical sciences.[22][23][24] The reactive nature of the dichlorosilyl group could be exploited for conjugation to drug molecules or delivery systems, although this remains an area for further research.
Safety and Handling
This compound is a reactive and corrosive compound that requires careful handling.[3][25]
-
Moisture Sensitivity: It reacts readily with moisture, including humidity in the air, to produce hydrochloric acid (HCl).[1][3] Therefore, it must be handled under anhydrous and inert conditions (e.g., in a glovebox or under a nitrogen or argon atmosphere).[25]
-
Corrosivity: Due to the release of HCl upon hydrolysis, it is corrosive to skin, eyes, and the respiratory tract.[3][26]
-
Personal Protective Equipment (PPE): Appropriate PPE, including chemical-resistant gloves, safety goggles with a face shield, and a lab coat, must be worn when handling this compound.[26][27][28] Work should be conducted in a well-ventilated fume hood.[25][27]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as water, alcohols, and strong bases.[25][26]
Conclusion: A Molecule of Significant Potential
This compound stands as a testament to the versatility of organosilicon chemistry. Its unique molecular architecture, characterized by a trifunctional silicon center, provides a powerful platform for the synthesis of a wide range of advanced materials. From enhancing the thermal stability of polymers to enabling the creation of robust composite materials, the applications of VPDCS are both broad and impactful. As research in materials science and drug delivery continues to evolve, the demand for such versatile building blocks is poised to grow, ensuring that this compound will remain a key intermediate for innovation in the years to come.[1]
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- Synthesis and Hydrosilylation of Vinyl-Substituted Open-Cage Silsesquioxanes with Phenylsilanes. (n.d.). NIH.
- Grignard Reaction, Mechanism, Reagent and Cheat Sheet. (2020). Leah4Sci.
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Physical and chemical properties of Vinylphenyldichlorosilane
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Vinylphenyldichlorosilane (CAS No. 7719-02-0) is a bifunctional organosilicon compound of significant interest in advanced materials science and synthetic chemistry.[1] Its unique molecular architecture, featuring a silicon atom bonded to a phenyl group, a vinyl group, and two reactive chlorine atoms, provides a versatile platform for chemical modification and polymerization.[1][2] This guide offers a comprehensive overview of the core physical and chemical properties of this compound, detailed experimental protocols for its handling and purification, and an exploration of its reactivity. The information presented herein is intended to equip researchers with the technical knowledge necessary for the safe and effective utilization of this compound in laboratory and development settings.
Chemical Identity and Structure
This compound is a distinct chemical entity with the following identifiers:
The structural arrangement of its constituent atoms is a key determinant of its chemical behavior.
Caption: Chemical structure of this compound.
Physical Properties
This compound is typically supplied as a clear liquid with a purity of around 95%.[1] Its key physical properties are summarized in the table below.
| Property | Value | Reference |
| Appearance | Clear liquid | [1][2] |
| Melting Point | -43°C | [1][2] |
| Boiling Point | 84-87°C at 1.5 mmHg | [1][2] |
| Density | ~1.196 g/mL | [1][2] |
| Refractive Index | 1.5322 | [2][3] |
Spectroscopic Data
For the purpose of structural elucidation and quality control, the following spectroscopic data are characteristic of this compound:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expected signals would correspond to the protons of the vinyl group (typically in the 5-7 ppm region) and the phenyl group (in the 7-8 ppm region).
-
¹³C NMR: Distinct signals for the vinyl carbons and the aromatic carbons of the phenyl ring would be observed.
-
-
Infrared (IR) Spectroscopy: Characteristic absorption bands would include those for C=C stretching of the vinyl and phenyl groups, Si-Cl stretching, and C-H stretching and bending vibrations.
Chemical Properties and Reactivity
The chemical behavior of this compound is dominated by the high reactivity of the silicon-chlorine bonds and the potential for the vinyl group to undergo addition reactions.[1]
Hydrolytic Sensitivity
The Si-Cl bonds are highly susceptible to hydrolysis, reacting readily with moisture or protic solvents to produce hydrochloric acid and silanol species.[1] This high reactivity makes it a valuable intermediate for the synthesis of other organosilicon compounds.[1][3] Due to this moisture sensitivity, it is classified with a Hydrolytic Sensitivity of 8, indicating a rapid reaction with water.[3]
Polymerization and Addition Reactions
The vinyl group is capable of participating in addition reactions, such as hydrosilylation, and free-radical polymerization.[1] This functionality allows for its incorporation into polymer chains, making it a useful monomer or co-monomer in the synthesis of silicone polymers.[1]
Caption: Key reaction pathways for this compound.
Synthesis and Purification
Synthetic Routes
The synthesis of this compound can be achieved through methods such as the reaction of phenyl-substituted precursors with chlorinating agents or via hydrosilylation followed by chlorination.[1] The choice of synthetic route can impact the purity and byproduct profile of the final product.[1]
Experimental Protocol: Purification by Vacuum Distillation
Given its high boiling point at atmospheric pressure and sensitivity to moisture, vacuum distillation is the preferred method for purification.
Objective: To purify crude this compound by removing lower and higher boiling impurities.
Materials:
-
Crude this compound
-
Distillation flask
-
Fractionating column (e.g., Vigreux)
-
Condenser
-
Receiving flask
-
Vacuum pump
-
Heating mantle with stirrer
-
Dry, inert atmosphere setup (e.g., nitrogen or argon line)
Procedure:
-
System Setup: Assemble the distillation apparatus, ensuring all glassware is thoroughly dried to prevent hydrolysis. The system should be connected to a vacuum pump and an inert gas line.
-
Charging the Flask: Charge the distillation flask with the crude this compound under an inert atmosphere.
-
Evacuation: Slowly evacuate the system to the desired pressure (e.g., 1.5 mmHg).
-
Heating: Gently heat the distillation flask using a heating mantle while stirring.
-
Fraction Collection: Monitor the temperature at the head of the column. Collect the fraction that distills at the expected boiling point (84-87°C at 1.5 mmHg).[1][2]
-
Termination: Once the desired fraction has been collected, discontinue heating and allow the system to cool under vacuum before slowly reintroducing the inert gas.
Safety and Handling
This compound is a corrosive and moisture-sensitive compound that requires careful handling.[3]
-
Hazards: It is corrosive and can cause severe skin and eye irritation or burns.[5] Inhalation of vapors can lead to respiratory tract irritation.[5] It reacts with moisture to produce corrosive hydrochloric acid.[1]
-
Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection.[5][6] A vapor respirator may be necessary if ventilation is inadequate.[5]
-
Handling: Handle in a well-ventilated area, preferably in a fume hood.[6] Keep away from moisture, open flames, and heat sources.[5][7]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[8]
-
Spills: In case of a spill, absorb the material with a dry, inert absorbent and dispose of it in accordance with local regulations.[6] Do not use water to clean up spills.[6]
Applications
The unique properties of this compound make it a valuable component in several areas:
-
Polymer Synthesis: It is used as a monomer or co-monomer to produce silicone polymers with improved thermal and mechanical properties.[1][2]
-
Coupling Agents: It serves as an intermediate in the production of silane coupling agents, which enhance the adhesion between organic polymers and inorganic fillers in composite materials.[1][2]
-
Surface Modification: It can be used to modify the surface properties of various substrates.[1]
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An In-depth Technical Guide to the Synthesis of Vinylphenyldichlorosilane
This guide provides a comprehensive overview of the primary synthesis routes for producing vinylphenyldichlorosilane (C₈H₈Cl₂Si), a versatile organosilicon intermediate. With its unique combination of a reactive vinyl group, a phenyl ring, and two labile chlorine atoms attached to a central silicon atom, this compound serves as a critical building block in the synthesis of advanced silicone polymers, coupling agents, and functional materials.[1][2] This document is intended for researchers, chemists, and professionals in materials science and drug development, offering detailed experimental protocols and insights into the underlying chemical principles.
Introduction to this compound
This compound is a clear liquid characterized by a melting point of -43°C and a boiling point of approximately 84-87°C at a reduced pressure of 1.5 mm Hg.[1] Its density is about 1.196 g/mL. The molecule's utility stems from its dual reactivity: the silicon-chlorine bonds are highly susceptible to nucleophilic substitution, allowing for the introduction of various organic moieties, while the vinyl group can participate in addition reactions like hydrosilylation and polymerization.[1] These properties make it an invaluable monomer or co-monomer for producing silicone polymers with enhanced thermal stability and mechanical properties, largely attributable to the phenyl group.[2]
Core Synthesis Strategies
The production of this compound is primarily achieved through two well-established synthetic methodologies:
-
Hydrosilylation: This method involves the addition of a silicon-hydride bond across an unsaturated bond, in this case, the triple bond of phenylacetylene.
-
Grignard Reaction: This classic organometallic reaction allows for the formation of silicon-carbon bonds through the reaction of a Grignard reagent with a chlorosilane.
This guide will delve into the mechanistic details and provide step-by-step protocols for both approaches.
Route 1: Platinum-Catalyzed Hydrosilylation of Phenylacetylene
Hydrosilylation represents an atom-economical and efficient method for the formation of silicon-carbon bonds.[3] The reaction involves the addition of dichlorosilane (H₂SiCl₂) to phenylacetylene in the presence of a platinum catalyst.
Mechanism and Rationale
The catalytic cycle, commonly described by the Chalk-Harrod mechanism, is initiated by the oxidative addition of the Si-H bond of dichlorosilane to the platinum(0) catalyst. This is followed by the coordination of phenylacetylene to the platinum center and subsequent insertion into the Pt-H bond. Reductive elimination of the resulting vinylsilane regenerates the platinum(0) catalyst, allowing the cycle to continue. The use of a platinum catalyst is crucial as the uncatalyzed reaction would require excessively high temperatures.[3] Speier's catalyst (H₂PtCl₆) and Karstedt's catalyst (a platinum(0)-divinyltetramethyldisiloxane complex) are commonly employed for this transformation.[3]
Experimental Protocol: Hydrosilylation
This protocol is adapted from a general procedure for the hydrosilylation of 1-alkenes with dichlorosilane and is tailored for the synthesis of this compound.[1]
Materials:
-
Phenylacetylene (C₈H₆)
-
Dichlorosilane (H₂SiCl₂)
-
Speier's catalyst (hexachloroplatinic acid solution in isopropanol) or Karstedt's catalyst
-
Anhydrous toluene (solvent)
-
Dry argon or nitrogen gas
-
Standard Schlenk line and glassware
Procedure:
-
Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a gas inlet, and a dropping funnel under an inert atmosphere (argon or nitrogen).
-
Charging the Reactor: To the flask, add phenylacetylene and anhydrous toluene.
-
Catalyst Addition: Introduce a catalytic amount of Speier's or Karstedt's catalyst to the stirred solution.
-
Addition of Dichlorosilane: Cool the flask in an ice bath. Slowly add dichlorosilane via the dropping funnel to the reaction mixture. An exothermic reaction is expected. Maintain the temperature of the reaction mixture below 30°C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to a gentle reflux for several hours, monitoring the reaction progress by GC or NMR.
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. The crude product is then purified by fractional vacuum distillation to yield this compound.[4][5]
Data Summary: Hydrosilylation
| Parameter | Value | Reference |
| Reactants | Phenylacetylene, Dichlorosilane | [1] |
| Catalyst | Speier's or Karstedt's Catalyst | [3] |
| Solvent | Anhydrous Toluene | |
| Reaction Temperature | 0°C to reflux | [1] |
| Purification | Fractional Vacuum Distillation | [4][5] |
Logical Flow of Hydrosilylation
Caption: Workflow for the synthesis of this compound via hydrosilylation.
Route 2: Grignard Reaction
The Grignard reaction provides a versatile and robust method for constructing silicon-carbon bonds.[6] For the synthesis of this compound, two main pathways are viable:
-
Pathway A: Reaction of vinylmagnesium bromide with phenyldichlorosilane.
-
Pathway B: Reaction of phenylmagnesium bromide with vinyldichlorosilane.
The choice of pathway often depends on the commercial availability and stability of the starting chlorosilanes.
Mechanism and Rationale
The Grignard reagent, an organomagnesium halide, acts as a potent nucleophile. The carbon atom bound to magnesium is highly polarized and attacks the electrophilic silicon center of the chlorosilane. This results in the displacement of a chloride ion and the formation of a new silicon-carbon bond. The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF), which is crucial for stabilizing the Grignard reagent.[7] To achieve monosubstitution and prevent the formation of divinylphenylsilane or diphenylvinylsilane, a reverse addition (adding the Grignard reagent to the dichlorosilane) and careful control of stoichiometry are often employed.[6]
Experimental Protocol: Grignard Reaction (Pathway A)
This protocol details the synthesis of this compound starting from vinyl bromide and phenyldichlorosilane.[7]
Part 1: Preparation of Vinylmagnesium Bromide [7][8]
Materials:
-
Magnesium turnings
-
Vinyl bromide
-
Anhydrous tetrahydrofuran (THF)
-
Iodine crystal (as initiator)
-
Dry argon or nitrogen gas
-
Standard Schlenk line and glassware
Procedure:
-
Reaction Setup: In a flame-dried, three-necked flask equipped with a mechanical stirrer, a reflux condenser with a gas inlet, and a dropping funnel, place magnesium turnings under an inert atmosphere.
-
Initiation: Add a small crystal of iodine and enough anhydrous THF to cover the magnesium. Add a small amount of vinyl bromide to initiate the reaction, which is indicated by a color change and gentle refluxing.
-
Formation of Grignard Reagent: Once the reaction has started, add the remaining vinyl bromide, dissolved in anhydrous THF, dropwise at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, continue to reflux the mixture for an additional 30-60 minutes to ensure all the magnesium has reacted. The resulting greyish solution is the vinylmagnesium bromide reagent.
Part 2: Synthesis of this compound
Materials:
-
Vinylmagnesium bromide solution (prepared in Part 1)
-
Phenyldichlorosilane
-
Anhydrous diethyl ether or THF
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Dry argon or nitrogen gas
Procedure:
-
Reaction Setup: In a separate flame-dried, three-necked flask under an inert atmosphere, place phenyldichlorosilane dissolved in anhydrous diethyl ether or THF.
-
Grignard Addition: Cool the phenyldichlorosilane solution in an ice bath. Slowly add the prepared vinylmagnesium bromide solution via a cannula or dropping funnel with vigorous stirring. Maintain a low temperature throughout the addition to minimize side reactions.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for several hours.
-
Quenching: Cool the reaction mixture in an ice bath and slowly quench by adding saturated aqueous ammonium chloride solution.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and remove the solvent by rotary evaporation. Purify the crude product by vacuum distillation.[4][5]
Data Summary: Grignard Reaction
| Parameter | Value (Pathway A) | Reference |
| Reactants | Vinylmagnesium bromide, Phenyldichlorosilane | [6][7] |
| Solvent | Anhydrous THF, Diethyl Ether | [7] |
| Reaction Temperature | 0°C to Room Temperature | |
| Work-up | Aqueous NH₄Cl quench, extraction | [7] |
| Purification | Vacuum Distillation | [4][5] |
Logical Flow of Grignard Synthesis
Caption: Workflow for the Grignard synthesis of this compound.
Characterization
The successful synthesis of this compound should be confirmed through standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expect characteristic signals for the vinyl protons (typically in the range of 5.5-6.5 ppm) and the phenyl protons (around 7.2-7.8 ppm).
-
¹³C NMR: Resonances corresponding to the vinyl and phenyl carbons will be observed.
-
-
Infrared (IR) Spectroscopy: Key vibrational bands to look for include C=C stretching of the vinyl group (around 1600 cm⁻¹), Si-Cl stretching (in the region of 500-600 cm⁻¹), and C-H stretching of the aromatic and vinyl groups.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to assess the purity of the product and confirm its molecular weight.
Safety Considerations
-
Chlorosilanes: Dichlorosilane, phenyldichlorosilane, and the product, this compound, are corrosive and react readily with moisture to release hydrochloric acid. All manipulations should be carried out in a well-ventilated fume hood, under an inert atmosphere, and with appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
Grignard Reagents: Grignard reagents are highly reactive and pyrophoric. Strict anhydrous conditions must be maintained throughout their preparation and use.
-
Solvents: Diethyl ether and THF are highly flammable. Ensure there are no ignition sources nearby during their use.
Conclusion
Both hydrosilylation and Grignard reactions offer effective and reliable pathways for the synthesis of this compound. The choice of method will often depend on the availability of starting materials, desired scale of production, and the specific equipment available. The hydrosilylation route is generally more atom-economical, while the Grignard reaction provides a classic and versatile approach. Careful control of reaction conditions and rigorous purification are paramount to obtaining high-purity this compound, a crucial intermediate for the advancement of materials science and polymer chemistry.
References
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Spectroscopic Characterization of Vinylphenyldichlorosilane: An In-Depth Technical Guide
Abstract
Vinylphenyldichlorosilane (C₈H₈Cl₂Si) is a pivotal bifunctional organosilane intermediate, widely utilized in the synthesis of advanced silicone polymers, coupling agents, and functionalized materials.[1][2] Its unique molecular architecture, featuring a reactive dichlorosilyl group alongside a polymerizable vinyl moiety and a stabilizing phenyl ring, necessitates a comprehensive understanding of its chemical identity and purity. This technical guide provides a detailed exploration of the spectroscopic techniques employed for the structural elucidation and characterization of this compound, tailored for researchers, scientists, and professionals in drug development and material science. By delving into the principles and practical applications of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy, this document aims to equip the reader with the expertise to interpret the spectral data of this versatile organosilane with confidence and precision.
Introduction: The Chemical Versatility of this compound
This compound stands as a cornerstone in organosilicon chemistry, offering a gateway to a diverse array of functionalized materials. The molecule's reactivity is twofold: the silicon-chlorine bonds are susceptible to nucleophilic substitution, allowing for the facile introduction of various organic functionalities, while the vinyl group serves as a reactive site for polymerization and hydrosilylation reactions.[1] The phenyl group, directly attached to the silicon atom, imparts thermal stability and unique electronic properties to the resulting polymers and materials. Given its role as a critical precursor, ensuring the structural integrity and purity of this compound is paramount. Spectroscopic characterization provides the necessary tools to confirm its identity, assess its purity, and understand its electronic structure.
This guide will navigate through the key spectroscopic techniques, providing not only the expected spectral data but also the underlying scientific principles that govern the interaction of this compound with electromagnetic radiation and its behavior in the mass spectrometer.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the structural elucidation of organic and organometallic compounds, providing detailed information about the chemical environment of individual atoms. For this compound, both ¹H and ¹³C NMR are indispensable for confirming the presence and connectivity of the vinyl, phenyl, and silyl moieties.
¹H NMR Spectroscopy: A Proton's Perspective
Causality Behind Experimental Choices: Due to the moisture-sensitive nature of the dichlorosilyl group, sample preparation for NMR analysis must be conducted under anhydrous conditions. The choice of a deuterated solvent is critical; deuterated chloroform (CDCl₃) is a common choice, as it is a good solvent for many organosilanes and has a well-defined residual solvent peak. The use of a high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve better signal dispersion, which is particularly important for resolving the complex spin-spin coupling patterns of the vinyl and phenyl protons.
Experimental Protocol: ¹H NMR of this compound
Interpretation of the ¹H NMR Spectrum: The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the vinyl and phenyl protons. Based on data from analogous compounds like (p-vinylphenyl)methyldichlorosilane, the following chemical shifts and coupling patterns can be anticipated.[3][4]
| Proton Environment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | J-Coupling (Hz) |
| Phenyl Protons | 7.2 - 7.8 | Multiplet | 5H | - |
| Vinyl Proton (CH=) | 6.0 - 6.5 | Doublet of Doublets | 1H | J_trans ≈ 17, J_cis ≈ 10 |
| Vinyl Protons (=CH₂) | 5.3 - 5.8 | Doublet of Doublets | 2H | J_trans ≈ 17, J_cis ≈ 10, J_gem ≈ 1.5 |
The phenyl protons will appear as a complex multiplet in the aromatic region. The vinyl group will present a characteristic AXM spin system. The proton on the carbon adjacent to the silicon atom (CH=) will be a doublet of doublets due to coupling with the two terminal vinyl protons. The two terminal vinyl protons (=CH₂) will also appear as doublets of doublets, coupling with the other vinyl proton and with each other (geminal coupling).
¹³C NMR Spectroscopy: Mapping the Carbon Framework
Causality Behind Experimental Choices: ¹³C NMR spectroscopy provides a direct observation of the carbon backbone of the molecule. Due to the low natural abundance of the ¹³C isotope, a greater number of scans are typically required compared to ¹H NMR to obtain a spectrum with a good signal-to-noise ratio.[5] Proton decoupling is employed to simplify the spectrum by removing the C-H coupling, resulting in a single peak for each unique carbon atom.
Experimental Protocol: ¹³C NMR of this compound
The sample preparation is identical to that for ¹H NMR. The data acquisition parameters are adjusted for the ¹³C nucleus.
Interpretation of the FT-IR Spectrum: The FT-IR spectrum of this compound will display characteristic absorption bands corresponding to the vibrations of its various functional groups. [6]
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| C-H stretch (aromatic) | 3100 - 3000 | Medium |
| C-H stretch (vinyl) | 3100 - 3000 | Medium |
| C=C stretch (aromatic) | 1600 - 1450 | Medium to Strong |
| C=C stretch (vinyl) | ~1630 | Medium |
| Si-Cl stretch | 600 - 450 | Strong |
| Si-Phenyl stretch | ~1430, ~1120 | Strong |
| C-H out-of-plane bend (aromatic) | 900 - 675 | Strong |
| C-H out-of-plane bend (vinyl) | 1000 - 900 | Strong |
The presence of strong bands for Si-Cl and Si-Phenyl vibrations, along with the characteristic absorptions of the vinyl and phenyl C-H and C=C bonds, provides a clear fingerprint for the molecule.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of the molecular ion.
Causality Behind Experimental Choices: Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for the analysis of volatile compounds like this compound. [7]The gas chromatograph separates the compound from any impurities before it enters the mass spectrometer. Electron Ionization (EI) is a common ionization method that provides a characteristic fragmentation pattern.
Experimental Protocol: GC-MS of this compound
Interpretation of the Mass Spectrum: The mass spectrum of this compound will show a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of two chlorine atoms, the molecular ion peak will exhibit a characteristic isotopic pattern (M⁺, M+2, M+4) with relative intensities of approximately 9:6:1. The fragmentation pattern will be influenced by the stability of the resulting carbocations and radicals. [8][9]
| Ion | m/z (Mass-to-Charge Ratio) | Identity |
|---|---|---|
| [C₈H₈Cl₂Si]⁺ | 202 (for ³⁵Cl₂) | Molecular Ion (M⁺) |
| [C₈H₈ClSi]⁺ | 167 (for ³⁵Cl) | Loss of a Cl radical |
| [C₆H₅SiCl₂]⁺ | 175 (for ³⁵Cl₂) | Loss of a vinyl radical |
| [C₆H₅]⁺ | 77 | Phenyl cation |
| [SiCl₂]⁺ | 98 (for ³⁵Cl₂) | Dichlorosilyl cation |
The fragmentation will likely involve the loss of a chlorine radical, a vinyl radical, or the entire phenyl group, leading to a series of characteristic fragment ions that can be used to confirm the structure.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Exploring Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For this compound, the absorption of UV radiation is primarily associated with the π-electrons of the phenyl and vinyl groups.
Causality Behind Experimental Choices: A dilute solution of the compound in a UV-transparent solvent, such as hexane or ethanol, is required for analysis. The concentration should be adjusted to ensure that the absorbance falls within the linear range of the spectrophotometer (typically 0.1 to 1.0). [6][10] Experimental Protocol: UV-Vis of this compound
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An In-depth Technical Guide to the Reaction Mechanisms of Vinylphenyldichlorosilane
Introduction: The Versatility of a Bifunctional Building Block
Vinylphenyldichlorosilane (VPDCS), with the CAS number 7719-02-0, is a pivotal organosilicon compound characterized by a unique molecular architecture. It features a central silicon atom bonded to a phenyl group, a reactive vinyl group (–CH=CH₂), and two hydrolyzable chlorine atoms.[1] This bifunctional nature makes it an exceptionally versatile intermediate in materials science. The Si-Cl bonds are highly susceptible to nucleophilic substitution, allowing for the introduction of a wide array of organic functionalities or the formation of siloxane networks.[1] Concurrently, the vinyl group serves as a handle for addition reactions and polymerization, enabling the integration of the silane moiety into larger polymer backbones.[1] This guide delves into the core reaction mechanisms that govern the chemical transformations of VPDCS, providing researchers and drug development professionals with a foundational understanding of its synthetic utility.
Hydrosilylation: Forging Si-C Bonds with Precision
Hydrosilylation is a fundamental reaction in organosilicon chemistry, involving the addition of a silicon-hydrogen (Si-H) bond across an unsaturated bond, such as the vinyl group in VPDCS.[2] This reaction is a highly efficient and atom-economical method for creating stable silicon-carbon bonds.[3]
Mechanistic Principles
The reaction is typically catalyzed by transition metal complexes, most notably those based on platinum, such as Speier's catalyst (H₂PtCl₆) and Karstedt's catalyst.[2][4] The most widely accepted mechanism for platinum-catalyzed hydrosilylation is the Chalk-Harrod mechanism .[2][4]
The Catalytic Cycle involves:
-
Oxidative Addition: The Si-H bond of a hydrosilane adds to the low-valent metal center (e.g., Pt(0)), forming a metal-hydrido-silyl intermediate.
-
Olefin Coordination: The vinyl group of a substrate like VPDCS coordinates to the metal center.
-
Migratory Insertion: The coordinated vinyl group inserts into the metal-hydride bond. This step is crucial as it determines the regioselectivity of the addition (Markovnikov vs. anti-Markovnikov).
-
Reductive Elimination: The resulting alkyl-silyl-metal complex undergoes reductive elimination to release the final product and regenerate the active catalyst.[2]
While platinum catalysts are common, other transition metals like rhodium, ruthenium, and nickel are also employed to achieve different selectivities.[2]
Causality in Experimental Design
-
Catalyst Choice: The choice of catalyst is paramount. Platinum catalysts generally favor anti-Markovnikov addition, yielding the linear isomer. Ruthenium catalysts, on the other hand, can provide access to the branched, α-vinylsilane product.
-
Solvent Polarity: The polarity of the solvent can influence the stereoselectivity of the reaction. For instance, with Wilkinson's catalyst, polar solvents tend to yield the trans product, while non-polar media favor the cis isomer.
-
Inhibitors and Temperature Control: Hydrosilylation reactions can be highly exothermic. The inclusion of inhibitors or precise temperature control is often necessary to prevent runaway reactions and the formation of side products from isomerization or dehydrogenative silylation.[2]
Visualization of the Chalk-Harrod Mechanism
Caption: Fig. 1: Simplified Chalk-Harrod Mechanism for Hydrosilylation.
Heck Reaction: C-C Coupling for Functionalization
The Mizoroki-Heck reaction is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an unsaturated halide and an alkene.[5][6] In the context of VPDCS, this reaction could theoretically be used to couple the vinyl group with an aryl or vinyl halide, although it's more common to see vinylsilanes react in this manner.
Mechanistic Principles
The Heck reaction proceeds through a Pd(0)/Pd(II) catalytic cycle.[6]
The Catalytic Cycle involves:
-
Oxidative Addition: The aryl or vinyl halide (R-X) adds to the Pd(0) catalyst to form a Pd(II) complex.
-
Alkene Coordination (Migratory Insertion): The alkene (in this case, the vinyl group of VPDCS) coordinates to the palladium center and subsequently inserts into the Pd-R bond. This step typically occurs with syn-stereochemistry.
-
β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the palladium-bearing carbon is eliminated. This step requires a free rotation around the C-C bond to achieve a syn-coplanar arrangement of the H and Pd atoms, which ultimately leads to the high trans selectivity of the reaction.[7]
-
Reductive Elimination: The resulting palladium-hydride complex reductively eliminates HX with the help of a base, regenerating the active Pd(0) catalyst.[6][7]
Causality in Experimental Design
-
Catalyst System: The choice of palladium source (e.g., Pd(OAc)₂, PdCl₂) and ligand (often phosphines like PPh₃) is critical.[7] Phosphine-free catalysts are also being developed to improve air and moisture stability.[5]
-
Base: A base (e.g., Et₃N, K₂CO₃, NaOAc) is essential to neutralize the acid (HX) generated during the reductive elimination step, preventing catalyst deactivation.[6][7]
-
Substrate Scope: The reaction is sensitive to the electronic nature of the alkene. Electron-withdrawing groups on the alkene can accelerate the reaction.[7] The steric environment around the double bond also plays a significant role.
Visualization of the Heck Reaction Catalytic Cycle
Caption: Fig. 2: Catalytic Cycle of the Mizoroki-Heck Reaction.
Radical Polymerization: Creating High-Performance Polymers
The vinyl group of VPDCS makes it a suitable monomer for free-radical polymerization, a cornerstone method for producing a wide range of polymers, including polystyrene and poly(methyl methacrylate).[8][9] This process allows for the creation of polysilanes with enhanced thermal and mechanical properties due to the incorporated phenyl group.[1]
Mechanistic Principles
Radical polymerization proceeds via a chain reaction mechanism involving three key stages: initiation, propagation, and termination.[10]
-
Initiation: The process begins with the generation of free radicals from an initiator molecule, typically through thermal decomposition (e.g., AIBN, benzoyl peroxide) or photolysis.[8][10] This initiator radical then adds across the double bond of a VPDCS monomer, creating a new monomer radical.
-
Propagation: The newly formed monomer radical attacks another VPDCS monomer, adding to the chain and regenerating the radical at the new chain end. This step repeats thousands of times, rapidly increasing the molecular weight of the polymer chain.[10]
-
Termination: The growth of polymer chains is halted when two radical chain ends react with each other. This can occur through two primary mechanisms:
-
Combination (or Coupling): Two radical chains join to form a single, longer polymer chain.[10]
-
Disproportionation: One radical abstracts a hydrogen atom from an adjacent carbon on another radical chain, resulting in two terminated polymer chains, one with a saturated end and one with an unsaturated end.[8][10]
-
Causality in Experimental Design
-
Initiator Choice & Concentration: The type of initiator and its concentration directly control the rate of initiation and, consequently, the overall polymerization rate and the final molecular weight of the polymer. A higher initiator concentration leads to more chains being initiated simultaneously, resulting in lower average molecular weight.
-
Temperature: Temperature affects the rate of initiator decomposition. Higher temperatures increase the radical generation rate, leading to a faster reaction but often lower molecular weight polymers.
-
Monomer Concentration: The rate of propagation is directly proportional to the monomer concentration. Reactions are often run in bulk or concentrated solutions to maintain a high propagation rate.
Visualization of Radical Polymerization Workflow
Caption: Fig. 3: Key Stages of Free-Radical Polymerization.
Experimental Protocols: A Self-Validating Approach
Protocol: Radical Polymerization of VPDCS
This protocol describes a representative lab-scale free-radical polymerization.
Materials:
-
This compound (VPDCS), freshly distilled
-
Azobisisobutyronitrile (AIBN), recrystallized
-
Anhydrous Toluene
-
Methanol
-
Schlenk flask with magnetic stirrer
-
Nitrogen/Argon source
-
Oil bath
Methodology:
-
System Preparation: A 100 mL Schlenk flask is flame-dried under vacuum and backfilled with dry nitrogen. This is crucial as the Si-Cl bonds in VPDCS are highly moisture-sensitive.[1]
-
Reagent Charging: Under a positive pressure of nitrogen, add anhydrous toluene (50 mL) and freshly distilled VPDCS (10 g, 46.0 mmol). The solution is stirred to ensure homogeneity.
-
Initiator Addition: AIBN (0.076 g, 0.46 mmol, 1 mol% relative to monomer) is added to the flask. The amount of initiator is a critical parameter for controlling molecular weight.
-
Degassing: The mixture is subjected to three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit radical polymerization.
-
Polymerization: The flask is immersed in a preheated oil bath at 70°C. The reaction is allowed to proceed for 6-8 hours under a nitrogen atmosphere. The temperature is chosen to ensure a suitable decomposition rate for AIBN.
-
Termination & Precipitation: The reaction is terminated by cooling the flask in an ice bath. The viscous solution is then slowly poured into a beaker containing rapidly stirring methanol (400 mL). The polymer will precipitate as a white solid. This step purifies the polymer from unreacted monomer and initiator fragments.
-
Purification & Drying: The precipitated polymer is collected by filtration, washed with fresh methanol, and dried in a vacuum oven at 50°C to a constant weight.
-
Validation: The resulting poly(this compound) should be characterized by ¹H NMR to confirm the disappearance of vinyl protons (~5.5-6.5 ppm) and by Gel Permeation Chromatography (GPC) to determine the molecular weight and polydispersity index (PDI).
Data Summary Table
| Parameter | Condition/Value | Rationale |
| Monomer | This compound | The building block for the final polymer. |
| Initiator | AIBN (1 mol%) | Provides a controlled source of radicals at 70°C. |
| Solvent | Anhydrous Toluene | Solubilizes monomer and polymer; inert under radical conditions. |
| Temperature | 70°C | Optimal for the thermal decomposition rate of AIBN. |
| Atmosphere | Inert (N₂ or Ar) | Prevents oxygen inhibition of the radical process. |
| Purification | Precipitation in Methanol | Removes unreacted monomer and initiator residues. |
| Expected Outcome | ||
| Appearance | White Solid Powder | The macroscopic form of the purified polymer. |
| Molecular Weight (Mn) | Variable (e.g., 10-50 kDa) | Dependent on precise reaction conditions. |
| Polydispersity (PDI) | Typically 1.5 - 2.5 | Characteristic of conventional free-radical polymerization. |
Conclusion
This compound is a potent chemical intermediate whose value is derived from the distinct reactivity of its vinyl and dichlorosilyl moieties. A thorough understanding of its core reaction mechanisms—hydrosilylation, Heck coupling, and radical polymerization—is essential for harnessing its full potential. By carefully selecting catalysts, solvents, and reaction conditions, researchers can precisely control the chemical transformations of VPDCS to synthesize a diverse range of advanced materials, from high-performance polymers and composites to specialized surface modifiers. The protocols and mechanistic insights provided in this guide serve as a foundational resource for scientists aiming to innovate within the field of organosilicon chemistry.
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Title: Heck Reaction | Named Reactions | Organic Chemistry Lessons Source: YouTube URL: [Link]
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Title: Platinum-Catalyzed Hydrosilylation in Polymer Chemistry Source: PubMed Central (PMC) URL: [Link]
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Title: Fifty Years of Hydrosilylation in Polymer Science: A Review Source: PubMed Central (PMC) URL: [Link]
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Title: Platinum‐Based Heterogeneously Catalyzed Hydrosilylation Source: qualitas1998.net URL: [Link]
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An In-Depth Technical Guide to the Safe Handling of Vinylphenyldichlorosilane
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding the Reactive Nature of Vinylphenyldichlorosilane
This compound (CAS No. 7719-02-0) is a versatile organosilicon compound with significant applications in the synthesis of advanced polymers and surface treatments.[1] Its molecular structure, featuring a silicon atom bonded to a phenyl group, a vinyl group, and two highly reactive chlorine atoms, is key to its utility.[1][2] However, the very reactivity that makes it a valuable intermediate also presents significant handling challenges. The silicon-chlorine bonds are extremely susceptible to hydrolysis, reacting readily with moisture to generate hydrochloric acid (HCl) and silanol species.[1] This reaction is vigorous and can lead to the release of corrosive and toxic fumes.[3][4][5] Therefore, a comprehensive understanding of its properties and strict adherence to safety protocols are paramount for any professional working with this compound.
This guide provides a detailed overview of the essential safety and handling precautions for this compound, grounded in established safety protocols and an understanding of its chemical behavior. The following sections will delve into the necessary engineering controls, personal protective equipment, and procedures for storage, handling, spill management, and disposal.
Core Hazard Analysis: Hydrolysis and Corrosivity
The primary hazard associated with this compound stems from its violent reaction with water, moisture in the air, or protic solvents.[3][4][6][7] This exothermic reaction liberates hydrogen chloride (HCl) gas, which is corrosive to the skin, eyes, and respiratory tract.[4][8] Inhalation of HCl vapors can cause severe irritation and damage to the mucous membranes and upper airways.[8][9] Skin contact with the liquid can result in severe chemical burns.[8][9] Furthermore, this compound is a combustible liquid, and its vapors may form explosive mixtures with air, particularly in the presence of heat, sparks, or open flames.[6]
| Property | Value | Source |
| CAS Number | 7719-02-0 | [1][10] |
| Molecular Formula | C8H8Cl2Si | [2] |
| Appearance | Clear liquid | [1][2] |
| Boiling Point | 84-87°C at 1.5 mm Hg | [1][2] |
| Density | ~1.196 g/mL | [1][2] |
| Flash Point | Combustible liquid | [6] |
| Reactivity | Reacts violently with water, moisture, alcohols, amines, and oxidizing agents.[3][6] | [3][6] |
| Hazardous Decomposition Products | Hydrogen chloride, silicon oxides, carbon monoxide, carbon dioxide.[6][11][12] | [6][11][12] |
Engineering Controls: The First Line of Defense
To mitigate the risks associated with this compound, robust engineering controls must be in place. These controls are designed to minimize exposure by containing the chemical at its source.
-
Ventilation: All handling of this compound must be conducted in a well-ventilated area.[6][10][11] A certified chemical fume hood is the preferred engineering control to maintain low airborne concentrations of vapors and any HCl gas that may be generated.[9]
-
Closed Systems: Whenever feasible, use a closed system for reactions and transfers to prevent the escape of vapors and to exclude atmospheric moisture.[13]
-
Inert Atmosphere: Handling and storage under a dry inert atmosphere (e.g., nitrogen or argon) are crucial to prevent hydrolysis.[6][9]
-
Grounding and Bonding: To prevent the buildup of static electricity that could ignite flammable vapors, all containers and transfer equipment must be properly grounded and bonded.[6]
-
Emergency Equipment: Emergency eyewash stations and safety showers must be readily accessible in the immediate vicinity of any potential exposure.[6][11]
Personal Protective Equipment (PPE): Essential Barrier Protection
The use of appropriate Personal Protective Equipment (PPE) is mandatory when handling this compound to prevent contact with the skin, eyes, and respiratory system.
-
Eye and Face Protection: Chemical splash goggles are the minimum requirement.[8][11] For operations with a higher risk of splashing, a face shield worn over chemical goggles is necessary.[8][9][11] Contact lenses should not be worn when working with this chemical.[11]
-
Hand Protection: Neoprene or nitrile rubber gloves are recommended for hand protection.[11] It is crucial to inspect gloves for any signs of degradation or perforation before each use.
-
Skin and Body Protection: Wear a flame-retardant lab coat or suitable protective clothing to prevent skin contact.[11] For larger-scale operations or in the event of a spill, a full chemical-resistant suit may be required.[9]
-
Respiratory Protection: In situations where engineering controls may not be sufficient to maintain exposure below acceptable limits, or during emergency situations, a NIOSH-certified combination organic vapor/acid gas (yellow cartridge) respirator is required.[6][11]
Caption: Workflow for donning and doffing Personal Protective Equipment.
Storage and Handling: Maintaining a Safe Environment
Proper storage and handling procedures are critical to prevent accidental releases and reactions.
Storage Protocol
-
Container Integrity: Store this compound in tightly sealed containers.[6][10][11]
-
Inert Atmosphere: Ensure containers are stored under a dry, inert atmosphere to prevent hydrolysis.[6]
-
Location: Store in a cool, dry, and well-ventilated area away from direct sunlight and heat sources.[6][10][11]
-
Segregation: Store away from incompatible materials, including water, moisture, alcohols, amines, and oxidizing agents.[6]
-
Secondary Containment: Utilize secondary containment to capture any potential leaks or spills.
Handling Protocol
-
Work Area Preparation: Ensure the work area is clean, and all necessary safety equipment is readily available and in good working order.
-
Inert Gas Purge: Before transferring the liquid, purge transfer lines and receiving vessels with a dry, inert gas.
-
Transfer: Use non-sparking tools and equipment for all transfers.[6][10] Ground and bond all containers and equipment.[6]
-
Avoid Incompatibles: Never allow this compound to come into contact with water or other incompatible materials.[9]
-
Hygiene: Wash hands thoroughly after handling.[6]
Spill and Leak Management: A Step-by-Step Emergency Response
In the event of a spill or leak, a swift and appropriate response is crucial to minimize harm to personnel and the environment.
Emergency Spill Response Protocol
-
Evacuate and Isolate: Immediately evacuate all non-essential personnel from the spill area and isolate the location.[6]
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Assess the Spill: Determine the extent of the spill and whether it can be safely managed by trained laboratory personnel. For large or unmanageable spills, contact your institution's emergency response team.
-
Don Appropriate PPE: Before attempting any cleanup, don the appropriate PPE, including respiratory protection.[6]
-
Contain the Spill: Use a non-combustible, inert absorbent material such as sand, dry earth, or vermiculite to contain the spill.[9] DO NOT USE WATER OR COMBUSTIBLE MATERIALS. [6][9]
-
Neutralize (with caution): For small spills, after absorption, the material can be cautiously neutralized with a suitable agent if procedures are in place. This should only be done by trained personnel.
-
Collect and Dispose: Carefully collect the absorbed material using non-sparking tools and place it in a designated, labeled hazardous waste container.[6][10]
-
Decontaminate: Decontaminate the spill area with a suitable solvent, followed by soap and water, collecting all cleaning materials as hazardous waste.
-
Report: Report the incident to the appropriate safety personnel at your institution.
Caption: Decision-making flowchart for a this compound spill.
Disposal Considerations: Responsible Waste Management
All materials contaminated with this compound, including the chemical itself, absorbent materials from spills, and contaminated PPE, must be treated as hazardous waste.
Waste Disposal Protocol
-
Segregation: Collect all this compound waste in a designated, properly labeled hazardous waste container.[14][15] Do not mix with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.
-
Containerization: Use robust, leak-proof containers that are compatible with the chemical. Keep containers tightly closed except when adding waste.[14][16]
-
Labeling: Clearly label all waste containers with "Hazardous Waste" and the full chemical name: "this compound".[15]
-
Licensed Disposal: Arrange for the disposal of all hazardous waste through a licensed and reputable environmental waste management company.[6][17]
-
Empty Containers: Empty containers that held this compound must be handled as hazardous waste due to residual vapors and potential for reaction with moisture.[11][15] The first rinse of the container with a suitable solvent should be collected as hazardous waste.[14]
Conclusion: A Culture of Safety
This compound is a valuable chemical intermediate, but its safe use is contingent upon a thorough understanding of its hazards and the diligent application of safety protocols. By implementing robust engineering controls, consistently using appropriate personal protective equipment, and adhering to strict procedures for handling, storage, and disposal, researchers and scientists can mitigate the risks associated with this reactive compound. A proactive culture of safety, where every individual takes responsibility for their own safety and that of their colleagues, is the cornerstone of working safely with hazardous materials like this compound.
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Methodological & Application
Applications of Vinylphenyldichlorosilane in Polymer Chemistry: A Detailed Guide for Researchers
Introduction: The Versatility of a Dual-Functionality Monomer
Vinylphenyldichlorosilane (VPDCS) is a unique organosilicon compound that offers a powerful combination of reactive functional groups, making it a valuable building block in advanced polymer synthesis and material science.[1] Its structure, featuring a polymerizable vinyl group and a hydrolyzable dichlorosilyl group, allows for its integration into a wide array of polymeric structures and for the modification of inorganic surfaces.[1] This guide provides an in-depth exploration of the applications of VPDCS in polymer chemistry, complete with detailed application notes and protocols to empower researchers in their experimental endeavors.
The phenyl group attached to the silicon atom imparts enhanced thermal stability and mechanical properties to the resulting polymers, a desirable trait for high-performance materials.[2] The true versatility of VPDCS, however, lies in the distinct reactivity of its two key functional moieties:
-
The Vinyl Group: This unsaturated bond readily participates in various polymerization reactions, including free-radical polymerization and copolymerization.[1] This allows for the incorporation of the silane functionality into the backbone of organic polymers.
-
The Dichlorosilyl Group: These two chlorine atoms are highly susceptible to hydrolysis, reacting with water or other nucleophiles to form silanols.[1] These silanol intermediates can then undergo condensation to form stable siloxane (Si-O-Si) bonds, leading to crosslinking or surface functionalization.
This dual reactivity makes VPDCS a critical component in the synthesis of advanced coatings, adhesives, composites, and for the surface modification of materials.
I. Application as a Monomer in Polymer Synthesis
VPDCS can be employed as a comonomer in polymerization reactions to introduce pendant silyl functionality into a polymer chain. This functionality can then be utilized for subsequent crosslinking or as a site for grafting other molecules.
A. Free-Radical Copolymerization with Vinyl Monomers
A common application of VPDCS is its copolymerization with conventional vinyl monomers, such as styrene, to create functional polymers. The resulting copolymer will have pendant phenyl dichlorosilyl groups that can be later hydrolyzed to form crosslinks.
This protocol is adapted from procedures for the copolymerization of styrene with other vinyl-functionalized silanes.[3]
Materials:
-
Styrene (freshly distilled)
-
This compound (VPDCS)
-
2,2'-Azobisisobutyronitrile (AIBN) (recrystallized)
-
Anhydrous toluene
-
Methanol
-
Schlenk flask and line
-
Magnetic stirrer and hot plate
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: A 100 mL Schlenk flask equipped with a magnetic stir bar is dried in an oven at 120°C overnight and then cooled under a stream of inert gas.
-
Reagent Addition: Under a positive pressure of inert gas, add anhydrous toluene (50 mL), freshly distilled styrene (e.g., 5 g, 48 mmol), and this compound (e.g., 1.0 g, 4.9 mmol).
-
Initiator Addition: In a separate vial, dissolve AIBN (e.g., 0.05 g, 0.3 mmol) in a small amount of toluene and add it to the reaction mixture.
-
Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove any dissolved oxygen.
-
Polymerization: Immerse the flask in a preheated oil bath at 70°C and stir the reaction mixture for the desired time (e.g., 6-24 hours). The progress of the polymerization can be monitored by taking aliquots and analyzing the monomer conversion by Gas Chromatography (GC).
-
Termination and Precipitation: Stop the reaction by cooling the flask in an ice bath and exposing the solution to air. Precipitate the copolymer by slowly pouring the reaction mixture into a beaker containing a large excess of methanol (e.g., 400 mL) with vigorous stirring.
-
Purification: Filter the precipitated polymer, wash it with fresh methanol, and dry it in a vacuum oven at 60°C to a constant weight.
Characterization:
-
¹H NMR: To confirm the incorporation of both monomers into the copolymer chain.
-
GPC/SEC: To determine the molecular weight and polydispersity of the copolymer.
-
FTIR: To identify the characteristic peaks of the phenyl and silyl groups.
Diagram: Workflow for Free-Radical Copolymerization
Caption: Workflow for the synthesis of a styrene-vinylphenyldichlorosilane copolymer.
II. Surface Modification of Inorganic Substrates
The dichlorosilyl group of VPDCS is highly reactive towards hydroxyl groups present on the surface of inorganic materials like silica, glass, and metal oxides. This reactivity allows for the covalent grafting of the vinylphenylsilyl moiety onto these surfaces, thereby altering their surface properties.
A. Modification of Silica Nanoparticles
Treating silica nanoparticles with VPDCS introduces vinyl functionality to their surface. These modified nanoparticles can then be incorporated into a polymer matrix where the vinyl groups can copolymerize with the matrix monomer, leading to enhanced interfacial adhesion and improved composite properties.
This protocol is based on established methods for the silanization of silica surfaces.[1][4][5]
Materials:
-
Silica nanoparticles (e.g., Aerosil 200)
-
This compound (VPDCS)
-
Anhydrous toluene
-
Triethylamine (as an HCl scavenger)
-
Methanol
-
Three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hot plate
-
Inert atmosphere (Nitrogen or Argon)
-
Centrifuge
Procedure:
-
Drying of Silica: Dry the silica nanoparticles in a vacuum oven at 120°C for 24 hours to remove adsorbed water.
-
Reaction Setup: In a three-neck round-bottom flask equipped with a reflux condenser, magnetic stir bar, and an inert gas inlet, disperse the dried silica nanoparticles in anhydrous toluene (e.g., 10 mg/mL).
-
Reagent Addition: Under an inert atmosphere, add triethylamine to the silica dispersion (e.g., 1.2 equivalents based on VPDCS).
-
Silanization: While stirring vigorously, slowly add a solution of VPDCS in anhydrous toluene (e.g., 10 wt% of silica) to the reaction mixture at room temperature.
-
Reaction: Heat the mixture to reflux (approx. 110°C) and maintain for 4-6 hours with continuous stirring.
-
Purification:
-
Cool the reaction mixture to room temperature.
-
Separate the modified silica nanoparticles by centrifugation.
-
Wash the nanoparticles sequentially with toluene and methanol to remove unreacted silane and by-products. Repeat the washing steps three times.
-
-
Drying: Dry the functionalized silica nanoparticles in a vacuum oven at 80°C to a constant weight.
Characterization:
-
FTIR: To confirm the presence of vinyl and phenyl groups on the silica surface.
-
TGA: To quantify the amount of grafted organic material.
-
TEM/SEM: To observe the morphology of the modified nanoparticles.
-
Contact Angle Measurement: To assess the change in surface hydrophobicity.
Diagram: Surface Modification of Silica with VPDCS
Caption: Reaction scheme for the surface functionalization of silica with VPDCS.
III. Crosslinking of Polymers
VPDCS can be used as a crosslinking agent for polymers that have been previously functionalized with reactive groups. A more direct approach involves the hydrolytic polycondensation of VPDCS itself or in the presence of other organochlorosilanes to form a crosslinked polysiloxane network.
A. Hydrolytic Polycondensation of this compound
The dichlorosilyl groups of VPDCS readily hydrolyze in the presence of water to form silanetriols, which then undergo self-condensation to form a highly crosslinked polysiloxane resin. The vinyl groups remain intact and are available for further reactions.
This protocol is based on general procedures for the hydrolysis of chlorosilanes.[6][7]
Materials:
-
This compound (VPDCS)
-
Toluene (or other suitable organic solvent)
-
Water
-
Triethylamine (optional, as an HCl scavenger)
-
Beaker or round-bottom flask
-
Magnetic stirrer
Procedure:
-
Solution Preparation: Dissolve VPDCS in toluene in a beaker or flask with a magnetic stirrer. The concentration can be varied to control the reaction rate and the properties of the final product.
-
Hydrolysis: While stirring vigorously, slowly add water to the VPDCS solution. The hydrolysis reaction is exothermic and will produce HCl gas. This step should be performed in a well-ventilated fume hood. The addition of triethylamine can be used to neutralize the HCl as it is formed.
-
Condensation: Continue stirring the mixture at room temperature. A gel will start to form as the silanol intermediates condense to form a polysiloxane network.
-
Curing: The resulting gel can be cured at elevated temperatures (e.g., 100-150°C) to complete the condensation process and remove any residual solvent and water.
Characterization:
-
FTIR: To monitor the disappearance of Si-Cl bonds and the formation of Si-O-Si bonds.
-
Solid-State NMR (²⁹Si): To characterize the structure of the polysiloxane network.
-
TGA: To assess the thermal stability of the crosslinked resin.
| Application | Key Functional Group | Reaction Type | Resulting Polymer/Material | Key Properties |
| Comonomer in Polymerization | Vinyl Group | Free-Radical Copolymerization | Functionalized organic polymers with pendant silyl groups | Tailorable crosslinking density, improved adhesion |
| Surface Modification | Dichlorosilyl Group | Silanization | Surface-functionalized inorganic materials (e.g., silica) | Improved interfacial adhesion in composites, altered surface energy |
| Crosslinking Agent | Dichlorosilyl Group | Hydrolytic Polycondensation | Crosslinked polysiloxane resins | High thermal stability, chemical resistance |
IV. References
-
Vertex AI Search. (2026). Understanding this compound: Properties, Synthesis, and Supply.
-
Vertex AI Search. (2026). Exploring the Synthesis and Applications of Vinyl Phenyl Dimethylsilane.
-
ResearchGate. (2026). Silica nanoparticles modified with vinyltriethoxysilane and their copolymerization with N,N′‐bismaleimide‐4,4′‐diphenylmethane.
-
ResearchGate. (2026). Scheme of the reaction of hydrolytic polycondensation of organochlorosilanes with formation of fluoro-containing copolymers.
-
National Institutes of Health (NIH). (2023). Surface Modification of Silica Particles with Adhesive Functional Groups or Their Coating with Chitosan to Improve the Retention of Toothpastes in the Mouth.
-
ResearchGate. (2026). Hydrolysis and polycondensation of alkoxysilane side groups[8][9].
-
Royal Society of Chemistry (RSC). (n.d.). Synthesis of poly(methyl methacrylate)-b-poly[(4-vinylphenyl)dimethylsilane] via atom transfer radical polymerization and its in-chain functionalization.
-
National Institutes of Health (NIH). (2026). Synthesis of biodegradable vinyl copolymers via enforced regular sequence distribution from automated radical ring opening polymerisation.
-
ResearchGate. (2026). Silane Grafting of Polyethylene: Effect of Molecular Structure, Physical Form, Blending, and Antioxidants.
-
MDPI. (2026). Polyethylene Film Surface Modification via Benzoic Acid Grafting.
-
National Institutes of Health (NIH). (2022). Synthesis of vinyl-based silica nanoparticles by sol–gel method and their influences on network microstructure and dynamic mechanical properties of nitrile rubber nanocomposites.
-
Polymer Science Learning Center. (n.d.). Free Radical Vinyl Polymerization.
-
MDPI. (2023). Synthesis of Multifunctional Oligomethylsilsesquioxanes by Catalyst-Free Hydrolytic Polycondensation of Methyltrimethoxysilane under Microwave Radiation.
-
ResearchGate. (n.d.). The mechanism of free-radical polymerization of vinyl chloride monomer....
-
ResearchGate. (n.d.). (PDF) Effect of organoclay and silane grafting of polyethylene on morphology, barrierity, and rheological properties of HDPE/PA6 blends.
-
ResearchGate. (2026). Poly(styrene-b-vinylphenyldimethylsilanol) and Its Blends with Homopolymers | Request PDF.
-
ResearchGate. (2026). (PDF) Copolymerization of styrene with N-vinylformamide and ethylene glycol dimethacrylate and characteristics of the formed particles.
-
ResearchGate. (2026). Synthesis of biodegradable vinyl copolymers via enforced regular sequence distribution from automated radical ring opening polymerisation.
-
Royal Society of Chemistry (RSC). (2021). Well-defined polyvinylpyridine-block-polystyrene diblock copolymers via RAFT aqueous-alcoholic dispersion polymerization: synthesis and isoporous thin film morphology.
-
SciELO. (2016). Synthesis and Characterization of Polydimethylsiloxane end-Modified Polystyrene from Poly(Styrene – co –Vinyltriethoxysilane) Copolymers.
-
ResearchGate. (2022). Modification of High‐Density Polyethylene through the Grafting of Methyl Methacrylate Using RAFT Technique and Preparation of Its Polymer/Clay Nanocomposites.
-
Google Patents. (n.d.). EP1809688B1 - Hydrolysis of chlorosilanes.
-
ResearchGate. (2026). Polyethylene-polystyrene grafting reaction: Effects of polyethylene molecular weight | Request PDF.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. scielo.br [scielo.br]
- 4. researchgate.net [researchgate.net]
- 5. Surface Modification of Silica Particles with Adhesive Functional Groups or Their Coating with Chitosan to Improve the Retention of Toothpastes in the Mouth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. EP1809688B1 - Hydrolysis of chlorosilanes - Google Patents [patents.google.com]
- 8. Synthesis of vinyl-based silica nanoparticles by sol–gel method and their influences on network microstructure and dynamic mechanical properties of nitrile rubber nanocomposites - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pslc.ws [pslc.ws]
Application Notes & Protocols: Surface Modification Using Vinylphenyldichlorosilane
Introduction: The Strategic Advantage of a Bifunctional Silane
Vinylphenyldichlorosilane (VPDCS) is a bifunctional organosilane uniquely suited for advanced surface modification. Its utility stems from a carefully balanced molecular architecture: two highly reactive chlorosilyl groups for covalent surface attachment and two distinct organic functionalities—a phenyl group and a vinyl group—for subsequent tailoring of surface properties.
-
Dichlorosilyl Group: This is the anchor. The silicon-chlorine bonds are highly susceptible to hydrolysis, reacting readily with surface hydroxyl (-OH) groups present on materials like glass, silicon wafers, metal oxides, and ceramics. This reaction forms robust, covalent silicon-oxygen-substrate (Si-O-Substrate) bonds, ensuring a durable modification. The bifunctional nature (two chlorine atoms) allows for cross-linking between adjacent silane molecules, creating a more stable, polymeric layer on the substrate.[1]
-
Phenyl Group (C₆H₅): This aromatic ring imparts significant hydrophobicity and steric bulk to the modified surface. It can also engage in π-π stacking interactions, which is a valuable feature for applications in chromatography or for directing the self-assembly of other aromatic molecules.
-
Vinyl Group (-CH=CH₂): This is the reactive handle. The vinyl group provides a site for a plethora of post-silanization chemical transformations. It can participate in free-radical polymerization, hydrosilylation, thiol-ene "click" chemistry, and other addition reactions, allowing for the covalent attachment of a wide array of secondary layers, including polymers, biomolecules, and nanoparticles.[2]
This guide provides an in-depth exploration of the mechanism, critical parameters, and detailed protocols for leveraging VPDCS in your research, with a focus on creating stable, functionalized surfaces for demanding applications.
Mechanism of Action: The Silanization Cascade
The covalent attachment of VPDCS to a hydroxylated surface is a multi-step process that is critically dependent on the presence of a thin layer of adsorbed water on the substrate surface. The entire process must be conducted in an otherwise anhydrous environment to prevent premature polymerization of the silane in solution.
Step 1: Hydrolysis The two Si-Cl bonds are the primary reaction sites. They rapidly react with trace surface water to form highly reactive silanol intermediates (Si-OH) and hydrogen chloride (HCl) gas as a byproduct.[1] Si-Cl + H₂O → Si-OH + HCl
Step 2: Condensation with Surface The newly formed silanols condense with the hydroxyl groups (-OH) on the substrate, forming stable, covalent siloxane (Si-O-Substrate) bonds.
Step 3: Intermolecular Cross-linking Adjacent, surface-bound silane molecules can further condense with each other (silanol-silanol reaction), forming a cross-linked polysiloxane network. This network enhances the stability and durability of the coating.
Diagram: Mechanism of VPDCS Surface Anchoring This diagram illustrates the sequential hydrolysis and condensation reactions of this compound on a generic hydroxylated substrate.
Caption: Reaction cascade of VPDCS from solution to a stable, cross-linked surface layer.
Critical Experimental Parameters: Mastering the Process
The success and reproducibility of your surface modification depend on the stringent control of several key parameters. Ignoring these can lead to incomplete coverage, non-uniform films, or undesirable polymerization.
| Parameter | Recommended Specification | Rationale & Expert Insights |
| Substrate Cleanliness | Oxygen plasma or "Piranha" etch | The density of surface hydroxyl groups is paramount for achieving a high-density silane monolayer. Contaminants will create defects and lead to poor film quality. Piranha etching (a 3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) is highly effective but extremely hazardous. Oxygen plasma is a safer, often equally effective alternative. |
| Solvent | Anhydrous Toluene or Heptane | The solvent MUST be anhydrous (<50 ppm water). Dichlorosilanes react violently with protic solvents (alcohols, water). Toluene is an excellent choice as it can be easily dried and has a high boiling point, allowing for thermally-driven reactions. |
| Moisture Control | Inert Atmosphere (N₂ or Ar) | The reaction must be shielded from atmospheric moisture. All glassware should be oven-dried, and reagents transferred via syringe under an inert gas blanket. The only water present should be the physisorbed layer on the substrate itself. |
| Silane Concentration | 1-5% (v/v) | A lower concentration (1-2%) typically favors the formation of a more ordered monolayer. Higher concentrations can lead to the formation of thicker, potentially less uniform, multilayer films. |
| Reaction Time | 2 - 24 hours | Longer reaction times generally ensure more complete surface coverage and cross-linking. The optimal time depends on the desired film thickness and density. |
| Curing/Annealing | 100-120 °C for 1-2 hours | A post-deposition baking step is crucial. It drives off any remaining solvent and unreacted intermediates and promotes the final cross-linking of the siloxane network, significantly enhancing the film's stability. |
| Byproduct Neutralization | Triethylamine (Optional) | The reaction generates HCl gas, which can be corrosive.[3] For sensitive substrates or nanoparticle suspensions, adding a non-nucleophilic base like triethylamine (1.5 equivalents) can neutralize the HCl in situ.[1] |
Core Protocol: Modification of Siliceous Substrates
This protocol provides a robust method for modifying glass slides or silicon wafers. It should be performed entirely within a fume hood, with appropriate personal protective equipment (PPE).
4.1 Materials & Reagents
-
This compound (VPDCS, >95%)
-
Anhydrous Toluene
-
Acetone (ACS grade)
-
Isopropanol (ACS grade)
-
Deionized (DI) Water
-
Nitrogen or Argon gas supply
-
Glass slides or silicon wafers
-
Oven-dried glassware (e.g., staining jars or reaction vessel)
-
Syringes and needles
4.2 Experimental Workflow
Diagram: General Surface Modification Workflow
Caption: High-level overview of the steps for successful surface modification.
4.3 Step-by-Step Procedure
Part A: Substrate Preparation (Hydroxylation)
-
Initial Cleaning: Sonicate the substrates sequentially in acetone, isopropanol, and DI water for 15 minutes each to remove gross organic contamination.
-
Activation:
-
Oxygen Plasma Method (Recommended): Place the dried substrates in a plasma cleaner. Treat with oxygen plasma for 5-10 minutes according to the manufacturer's instructions. This process both cleans and generates a high density of surface hydroxyls.
-
Piranha Etch Method (Use Extreme Caution): In a glass container within a blast shield, slowly add 1 part 30% H₂O₂ to 3 parts concentrated H₂SO₄. Submerge the substrates in the still-warm solution for 30 minutes. Remove carefully and rinse copiously with DI water.
-
-
Final Rinse and Dry: Rinse the activated substrates thoroughly with DI water and dry under a stream of high-purity nitrogen or argon. Use immediately to prevent atmospheric contamination.
Part B: Silanization Reaction
-
Setup: Place the clean, dry substrates into an oven-dried reaction vessel (e.g., a glass staining jar with a ground glass lid). Transfer the vessel into a nitrogen-filled glovebox or maintain a positive pressure of inert gas.
-
Prepare Solution: In a separate, dry flask under inert atmosphere, prepare a 2% (v/v) solution of VPDCS in anhydrous toluene. For example, add 2 mL of VPDCS to 98 mL of anhydrous toluene.
-
Reaction: Transfer the VPDCS solution into the reaction vessel, ensuring the substrates are fully submerged. Seal the vessel.
-
Incubation: Allow the reaction to proceed at room temperature for 4-6 hours. For denser coatings, the reaction can be extended up to 24 hours.
Part C: Post-Treatment and Curing
-
Rinsing: Remove the substrates from the silanization solution and rinse them sequentially with anhydrous toluene, acetone, and isopropanol to remove any physisorbed silane.
-
Drying: Dry the rinsed substrates under a stream of nitrogen.
-
Curing: Place the substrates in an oven at 120°C for 1-2 hours. This step is critical for forming a stable, cross-linked film.
-
Storage: After cooling, the modified substrates are ready for characterization or further functionalization. Store them in a clean, dry, and sealed container.
Validation: Characterization of the Modified Surface
It is essential to verify the success and quality of the modification. A combination of techniques provides a comprehensive picture of the new surface.
| Technique | Purpose | Expected Result for Successful VPDCS Coating |
| Static Water Contact Angle | Measures surface hydrophobicity. | A significant increase in the water contact angle from <10° (clean glass) to >75°. This confirms the presence of the hydrophobic phenyl groups on the surface.[4] |
| X-ray Photoelectron Spectroscopy (XPS) | Determines elemental composition and chemical states of the surface.[5][6] | Appearance of Si 2p and C 1s peaks corresponding to the silane. High-resolution scans can confirm the Si-O-Substrate bonds and the presence of the aromatic phenyl ring.[4][7] |
| Atomic Force Microscopy (AFM) | Visualizes surface topography and roughness. | Can reveal changes in surface morphology and confirm the formation of a uniform film. Increased surface roughness may indicate the formation of multilayers or aggregates.[4][7] |
| Ellipsometry | Measures the thickness of the deposited film. | Provides a quantitative measure of the silane layer thickness, typically in the range of 1-5 nm depending on reaction conditions.[4] |
Safety & Handling of Dichlorosilanes
This compound is a hazardous material that requires strict safety protocols.
-
Reactivity: Dichlorosilanes are extremely reactive with water, alcohols, and other protic compounds.[3] This reaction releases corrosive hydrogen chloride (HCl) gas.[3][8]
-
Flammability: The compound and its vapors can be flammable. Keep away from heat, sparks, and open flames.[9][10] All transfers should be performed using grounded and bonded equipment to prevent static discharge.[3][9]
-
Toxicity: Vapors are corrosive and harmful if inhaled, causing severe respiratory tract irritation.[11] Skin and eye contact will cause severe burns.[10]
-
Personal Protective Equipment (PPE): Always handle VPDCS inside a certified chemical fume hood. Wear chemical safety goggles, a face shield, and appropriate gloves (neoprene or nitrile rubber are recommended).[3][10] A lab coat and closed-toe shoes are mandatory.
-
Storage: Store in a tightly sealed container under a dry, inert atmosphere (N₂ or Ar) in a cool, well-ventilated area away from moisture and incompatible materials.[3]
References
-
Gelest, Inc. (2015). DICHLOROSILANE Safety Data Sheet. [Link]
-
Linde. (2023). Dichlorosilane Safety Data Sheet. [Link]
-
Wise, M. L., et al. (1995). Adsorption and decomposition of dichlorosilane on porous silicon surfaces. Journal of Vacuum Science & Technology A. [Link]
- Gopireddy, D., & Takoudis, C. G. (n.d.). Adsorption and Dissociation Kinetics of Dichlorosilane on Silicon Surface. AIChE Annual Meeting Proceedings.
-
New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: DICHLOROSILANE. [Link]
-
Praxair. (n.d.). Dichlorosilane Safety Data Sheet. [Link]
-
Aslan, F. M., et al. (2013). Angle-resolved XPS analysis and characterization of monolayer and multilayer silane films for DNA coupling to silica. PubMed. [Link]
-
Wise, M. L., et al. (1995). Adsorption and decomposition of dichlorosilane on porous silicon surfaces. AIP Publishing. [Link]
-
Lee, S., & Hwang, G. S. (2018). Theoretical evaluation of thermal decomposition of dichlorosilane for plasma-enhanced atomic layer deposition of silicon nitride: the important role of surface hydrogen. RSC Publishing. [Link]
-
Al-Sammarraie, A., et al. (2024). Ultra-Structural Surface Characteristics of Dental Silane Monolayers. MDPI. [Link]
-
Jarek, R. L., & Thornberg, S. M. (n.d.). The Chemical Exhaust Hazards of Dichlorosilane Deposits Determined with FT-ICR Mass Spectrometry. OSTI.gov. [Link]
-
Casula, G., et al. (2024). XPS and ARXPS for Characterizing Multilayers of Silanes on Gold Surfaces. MDPI. [Link]
-
Casula, G., et al. (2024). XPS and ARXPS for Characterizing Multilayers of Silanes on Gold Surfaces. UniCA IRIS. [Link]
-
Farzaneh, A. (2014). The effectiveness of different silane formulations to functionalize glass-based substrates. LOUIS | University of Alabama in Huntsville Research. [Link]
- Gelest, Inc. (n.d.).
-
Polysil Coatings. (n.d.). Applications. [Link]
-
Evers, H., et al. (2013). Surface modification of PDMS via self-organization of vinyl-terminated small molecules. Soft Matter (RSC Publishing). [Link]
Sources
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- 2. Surface modification of PDMS via self-organization of vinyl-terminated small molecules - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 3. gelest.com [gelest.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. XPS and ARXPS for Characterizing Multilayers of Silanes on Gold Surfaces [iris.unica.it]
- 7. Angle-resolved XPS analysis and characterization of monolayer and multilayer silane films for DNA coupling to silica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. osti.gov [osti.gov]
- 9. static.prd.echannel.linde.com [static.prd.echannel.linde.com]
- 10. nj.gov [nj.gov]
- 11. amp.generalair.com [amp.generalair.com]
Application Notes & Protocols: Vinylphenyldichlorosilane in Advanced Silicone Polymer Synthesis
Abstract
Vinylphenyldichlorosilane (C₈H₈Cl₂Si) is a bifunctional organosilicon monomer of significant interest in the synthesis of advanced silicone polymers. Its unique molecular structure, featuring two hydrolyzable chlorine atoms, a thermally stable phenyl group, and a reactive vinyl group, allows for the creation of polysiloxanes with a tailored combination of properties.[1] The phenyl group enhances thermal stability, optical properties (refractive index), and radiation resistance, while the vinyl group provides a reactive site for subsequent crosslinking reactions, typically via hydrosilylation.[2][3][4] This guide provides a comprehensive overview of the chemistry, detailed synthesis protocols, and key application considerations for researchers utilizing this compound to develop high-performance silicone materials such as elastomers, resins, and adhesives.[1][5]
Introduction: The Monomer's Strategic Importance
The utility of this compound as a monomer stems from its hybrid nature. The silicon-chlorine bonds are highly susceptible to hydrolysis, which is the foundational step for forming the siloxane (Si-O-Si) backbone of the polymer.[1][6] This process, known as hydrolytic polycondensation, allows for the growth of linear polymer chains.
The two organic substituents dictate the final properties of the polymer:
-
The Phenyl Group (C₆H₅): This bulky, aromatic group introduces rigidity to the polymer backbone. This results in materials with significantly improved thermal stability, with decomposition temperatures often exceeding 500°C.[7][8] Additionally, the phenyl moiety increases the polymer's refractive index, a critical property for optical applications like LED packaging.[3][7][8]
-
The Vinyl Group (-CH=CH₂): This unsaturated group does not typically participate in the initial polymerization. Instead, it is preserved as a pendant functional group along the polysiloxane chain.[9] Its purpose is to serve as a reactive handle for curing or crosslinking the polymer, transforming it from a liquid or gum into a durable, three-dimensional network.[2][9][10]
Physicochemical Properties of this compound
A clear understanding of the monomer's properties is essential for safe handling and effective process design.
| Property | Value | Source |
| CAS Number | 7719-02-0 | [1] |
| Molecular Formula | C₈H₈Cl₂Si | [1] |
| Appearance | Clear Liquid | [1] |
| Boiling Point | 84-87°C @ 1.5 mm Hg | [1] |
| Density | ~1.196 g/mL | [1] |
| Reactivity | Highly reactive with moisture, nucleophiles.[1] | [1] |
Synthesis Pathway: From Monomer to Crosslinked Network
The creation of a vinyl-phenyl silicone elastomer involves a two-stage process. First, the this compound monomer is polymerized into linear or cyclic vinyl-phenyl-functional polysiloxanes. Second, these intermediate polymers are crosslinked (cured) to form the final elastomeric material.
Figure 1: Overall workflow from monomer to cured silicone elastomer.
Stage 1 Protocol: Hydrolytic Polycondensation
This protocol describes the synthesis of a linear, vinyl-phenyl functional polysiloxane. The key is the controlled addition of water to the monomer, which minimizes the formation of undesirable cyclic byproducts and allows for control over the polymer's molecular weight.[6][11]
Causality Note: The slow, controlled addition of water is paramount. A rapid, uncontrolled reaction generates a large amount of HCl gas and localized heat, which strongly favors the formation of thermodynamically stable cyclic siloxanes (e.g., trimers and tetramers) rather than the desired linear polymer chains.[6] Using an acid scavenger like pyridine is crucial to neutralize the HCl byproduct, preventing acid-catalyzed chain rearrangement.
Materials & Equipment:
-
This compound (≥95% purity)
-
Anhydrous Toluene (or other inert aromatic solvent)
-
Deionized Water
-
Pyridine (or other non-nucleophilic base as an acid scavenger)
-
Nitrogen or Argon gas supply with bubbler
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Dropping funnel
-
Condenser
-
Heating mantle with temperature controller
Step-by-Step Protocol:
-
System Preparation: Assemble the reaction apparatus (flask, stirrer, condenser, dropping funnel) and ensure it is dry. Purge the entire system with inert gas (N₂ or Ar) for 15-20 minutes to remove atmospheric moisture. Maintain a positive inert gas pressure throughout the reaction.
-
Monomer Dissolution: In the reaction flask, dissolve a known quantity of this compound in anhydrous toluene (e.g., a 20% w/v solution). Begin stirring.
-
Prepare Hydrolysis Solution: In the dropping funnel, prepare a solution of deionized water and pyridine in toluene. The molar ratio of water to dichlorosilane should be approximately 1:1 for linear polymers. The molar ratio of pyridine to dichlorosilane should be 2:1 to neutralize all HCl formed.
-
Controlled Hydrolysis: Begin the slow, dropwise addition of the hydrolysis solution from the dropping funnel into the stirred monomer solution. Maintain the reaction temperature at 0-5°C using an ice bath to control the exothermic reaction. The addition should take place over several hours.
-
Condensation Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature. Then, heat the reaction to 60-80°C for 2-4 hours to drive the condensation of the intermediate silanol groups to form the siloxane backbone.
-
Work-up & Purification:
-
Cool the reaction mixture to room temperature. The pyridinium hydrochloride salt will precipitate.
-
Filter the mixture to remove the salt.
-
Wash the filtrate sequentially with dilute HCl (to remove excess pyridine), saturated sodium bicarbonate solution, and finally, deionized water until the aqueous layer is neutral.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
-
Isolation: Remove the toluene solvent under reduced pressure using a rotary evaporator to yield the vinyl-phenyl polysiloxane oil or gum.
Self-Validation/QC:
-
¹H NMR Spectroscopy: Confirm the presence of both phenyl protons (~7.2-7.6 ppm) and vinyl protons (~5.8-6.2 ppm). The integration ratio can verify the structural integrity.
-
FTIR Spectroscopy: Look for characteristic peaks for Si-Ph, C=C (vinyl), and the broad Si-O-Si stretching band.
-
Gel Permeation Chromatography (GPC): Determine the average molecular weight (Mw, Mn) and polydispersity index (PDI) of the synthesized polymer.
Stage 2 Protocol: Platinum-Catalyzed Hydrosilylation Curing
This protocol uses the vinyl-functional polymer from Stage 1 and crosslinks it using a hydride-functional siloxane in the presence of a platinum catalyst.[12] This addition cure mechanism is highly efficient and produces no byproducts.[13]
Causality Note: The ratio of Si-H groups (from the crosslinker) to Si-CH=CH₂ groups (from the base polymer) is a critical parameter. A 1:1 ratio is stoichiometrically ideal. However, this ratio is often adjusted (e.g., 1.5:1) to ensure complete reaction of the vinyl groups and to control the final network density and mechanical properties. The platinum catalyst (e.g., Karstedt's catalyst) is highly active, so it is used at very low (ppm) concentrations.
Figure 2: Hydrosilylation crosslinking reaction mechanism.
Materials & Equipment:
-
Vinyl-phenyl polysiloxane (synthesized in Stage 1)
-
Hydride-functional crosslinker (e.g., Polymethylhydrosiloxane, PMHS)
-
Platinum catalyst (e.g., Karstedt's catalyst, platinum-divinyltetramethyldisiloxane complex)
-
Cure inhibitor (optional, e.g., 1-ethynyl-1-cyclohexanol)
-
Planetary mixer or similar high-shear mixer
-
Vacuum chamber or desiccator
-
Convection oven
-
Molds for curing samples
Step-by-Step Protocol:
-
Formulation: In the mixing vessel, combine the vinyl-phenyl polysiloxane base polymer and the hydride crosslinker in the desired molar ratio (e.g., 1:1.5 vinyl:hydride). Mix thoroughly until homogeneous.
-
Inhibitor Addition (Optional): If a longer working time (pot life) is needed, add the inhibitor (typically a few ppm) and mix thoroughly. The inhibitor temporarily complexes with the platinum, preventing premature curing at room temperature.
-
Catalyst Addition: Add the platinum catalyst (typically 5-10 ppm Pt) to the mixture. Mix vigorously for 2-3 minutes to ensure complete and uniform dispersion. Scrape the sides of the vessel to incorporate all material.
-
Degassing: Place the mixture in a vacuum chamber and apply vacuum to remove any air bubbles incorporated during mixing. The mixture will foam and then subside. Continue degassing until bubbling ceases.
-
Curing: Pour the bubble-free mixture into the desired molds. Place the molds in a preheated convection oven. The cure schedule depends on the catalyst and inhibitor system but is typically in the range of 100-150°C for 15-60 minutes.
-
Post-Curing (Optional): For applications requiring maximum stability and removal of any volatile traces, a post-cure step can be performed (e.g., 150-200°C for 2-4 hours).
Self-Validation/QC:
-
Shore Hardness: Measure the hardness of the cured elastomer using a durometer (e.g., Shore A) to verify consistent crosslink density.
-
Tensile Testing: Measure tensile strength, elongation at break, and modulus to quantify the mechanical properties of the material.[2][12]
-
Thermogravimetric Analysis (TGA): Assess the thermal stability of the cured material by measuring the onset of decomposition.[7][8]
Application-Specific Insights
The unique properties of polymers derived from this compound make them suitable for demanding applications.
| Application Area | Key Property Leveraged | Rationale & Causality |
| High-Power LED Encapsulants | High Refractive Index, Thermal Stability | The phenyl groups increase the refractive index, improving light extraction efficiency.[8] Excellent thermal stability prevents yellowing and degradation under high operating temperatures.[7][8] |
| Aerospace Sealants & Adhesives | Thermal Stability, Chemical Resistance | The robust Si-O-Si backbone combined with the stabilizing effect of phenyl groups provides resilience against extreme temperatures and aerospace fluids.[4][12] |
| Advanced Coatings | Weather & UV Resistance | The aromatic phenyl groups help to dissipate UV energy, while the stable silicone backbone resists environmental degradation.[4] |
| High-Performance Elastomers | Mechanical Strength, Low-Temperature Flexibility | The vinyl groups enable a strong, well-defined crosslinked network via hydrosilylation, leading to good mechanical properties.[2][12] Phenyl groups can also improve low-temperature performance at low concentrations.[3] |
Conclusion
This compound is a versatile and powerful monomer for the synthesis of high-performance silicone polymers. By understanding and precisely controlling the two-stage process of hydrolytic polycondensation and subsequent hydrosilylation curing, researchers can develop advanced materials with superior thermal, optical, and mechanical properties. The protocols and insights provided herein serve as a foundational guide for scientists and engineers working to innovate in the field of silicone chemistry.
References
- XJY SILICONES®. Why add vinyl silicone resins to silicone rubber?.
- OSi.
- RSC Publishing.
- DEEP SEA. How does vinyl silicone oil interact with other silicone additives?.
- Silicone Materials. Understanding this compound: Properties, Synthesis, and Supply.
- Silico. Vinyl Silanes for Crosslinking and Adhesion Promotion.
- Chemiedidaktik Uni Wuppertal.
- Fumed Silica. What is Vinyl Silicone Fluid for silicone rubber?.
- ResearchGate.
- Gelest. Vinyl-Functional Silicones - Technical Library.
- IOTA. Differences between phenyl silicone resin and vinyl silicone resin.
- Wikipedia. Silicone.
- Iota Silicone Oil. Methyl phenyl vinyl silicone resin IOTA208.
- Thomasnet.
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- 3. Vinyl-Functional Silicones - Gelest [technical.gelest.com]
- 4. Differences between phenyl silicone resin and vinyl silicone resin-IOTA [siliconeresin.net]
- 5. Methyl phenyl vinyl silicone resin IOTA208-Iota [siliconeoil.net]
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- 7. Preparation and properties of vinylphenyl-silicone resins and their application in LED packaging - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Understanding Vinyl Silicone Oil and Its Versatile Applications [osisilicones.com]
- 10. What is Vinyl Silicone Fluid for silicone rubber? [eastmaterials.com]
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- 13. cdn.thomasnet.com [cdn.thomasnet.com]
Application Notes & Protocols: Vinylphenyldichlorosilane as a Silane Coupling Agent
Abstract
Vinylphenyldichlorosilane (CAS No. 7719-02-0) is a bifunctional organosilicon compound featuring a unique combination of reactive groups that make it a versatile and powerful silane coupling agent.[1][2] Its molecular architecture, comprising two hydrolyzable chlorine atoms, a polymerizable vinyl group, and a thermally stabilizing phenyl group, enables it to form robust covalent bridges between inorganic substrates and organic polymer matrices.[1][3] This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the mechanism, application, and best practices for using this compound for surface modification and the creation of high-performance composite materials.
Introduction: The Molecular Bridge
In the field of advanced materials, the interface between inorganic fillers (e.g., glass, silica, metal oxides) and organic polymers is often the weakest point, leading to diminished mechanical strength and performance. Silane coupling agents are designed to overcome this challenge by acting as molecular bridges.[4] this compound is particularly effective due to its dual reactivity. The dichlorosilyl group provides a reactive handle for bonding to inorganic surfaces rich in hydroxyl groups, while the vinyl group offers a site for co-polymerization with various organic resins.[1][3] The presence of the phenyl group further enhances the thermal stability and compatibility of the resulting composite.[1] This guide will elucidate the chemical principles behind its function and provide actionable protocols for its successful implementation.
Physicochemical Properties
A thorough understanding of the physical and chemical properties of this compound is paramount for its effective and safe use.
| Property | Value | Reference |
| CAS Number | 7719-02-0 | [1][5] |
| Molecular Formula | C₈H₈Cl₂Si | [2] |
| Molecular Weight | 203.14 g/mol | [2] |
| Appearance | Clear Liquid | [1] |
| Density | ~1.196 g/mL at 25 °C | [1] |
| Boiling Point | 84-87 °C at 1.5 mmHg | [1] |
| Melting Point | -43 °C | [1] |
| Refractive Index | ~1.5322 | [2] |
| Reactivity | Highly reactive with moisture, water, and protic solvents.[2][6] |
Mechanism of Action: A Two-Step Interfacial Reaction
The efficacy of this compound as a coupling agent is grounded in a well-defined, two-step chemical process occurring at the inorganic-organic interface: Hydrolysis and Condensation . The chemical bond theory is widely accepted to explain this mechanism, where the silane forms covalent bonds with both the inorganic surface and the organic matrix.[7][8]
Step 1: Hydrolysis of the Dichlorosilyl Group
The process begins with the hydrolysis of the highly reactive silicon-chlorine (Si-Cl) bonds. In the presence of water, typically adsorbed on the surface of the inorganic substrate, the two chlorine atoms are rapidly replaced by hydroxyl groups, forming an unstable vinylphenylsilanediol intermediate and releasing hydrochloric acid (HCl) as a byproduct.[9][10]
Reaction: C₆H₅(CH₂=CH)SiCl₂ + 2H₂O → C₆H₅(CH₂=CH)Si(OH)₂ + 2HCl
This hydrolysis step is critical as it generates the reactive silanol (Si-OH) groups necessary for bonding to the substrate.[7][11]
Step 2: Condensation and Covalent Bond Formation
The newly formed silanol groups are highly reactive towards hydroxyl groups present on the surface of inorganic materials like silica or glass (-S-OH). They undergo a condensation reaction, forming stable, covalent siloxane (Si-O-S) bonds and releasing water.[7][9] Concurrently, adjacent silanol molecules can self-condense, forming a durable, cross-linked polysiloxane network on the substrate surface.[11][12]
This process anchors the silane to the inorganic surface, orienting the vinyl and phenyl groups away from the substrate and toward the organic polymer matrix. The vinyl group is now available to participate in free-radical polymerization or other addition reactions with the polymer, creating a strong covalent link that bridges the interface.[1][13]
Application Protocol: Surface Modification of Silica Nanoparticles
This protocol provides a detailed methodology for the hydrophobic modification of silica nanoparticles, a common application in developing advanced composites and drug delivery systems.[14]
Materials and Equipment
-
Silane: this compound (VPDCS)
-
Substrate: Amorphous Silica Nanoparticles (e.g., 50-100 nm diameter)
-
Solvent: Anhydrous Toluene
-
Acid Scavenger (Optional but Recommended): Anhydrous Triethylamine (TEA) or Pyridine
-
Washing Solvents: Anhydrous Toluene, Anhydrous Ethanol
-
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser and heating mantle
-
Magnetic stirrer
-
Inert gas supply (Argon or Nitrogen) with bubbler
-
Syringes and needles for liquid transfer
-
Ultrasonic bath
-
High-speed centrifuge and tubes
-
Vacuum oven
-
Experimental Workflow Diagram
Step-by-Step Methodology
-
Substrate Preparation:
-
Place silica nanoparticles in a clean, dry flask.
-
Dry in a vacuum oven at 120°C overnight.
-
Scientist's Note: This step is crucial to remove physically adsorbed water, exposing the surface hydroxyl groups required for covalent bonding and preventing premature silane hydrolysis in the solution.[14]
-
-
Reaction Setup:
-
Assemble the three-neck flask with a condenser and magnetic stir bar. Purge the entire system with dry Argon or Nitrogen for at least 30 minutes to create an inert atmosphere.
-
Scientist's Note: Dichlorosilanes react violently with atmospheric moisture.[6] An inert atmosphere is mandatory to prevent unwanted side reactions and ensure safety.
-
-
Silica Dispersion:
-
Under a positive flow of inert gas, transfer the dried silica nanoparticles into the reaction flask.
-
Add anhydrous toluene (e.g., 100 mL for 1 g of silica).
-
Disperse the nanoparticles using an ultrasonic bath for 15-20 minutes until a uniform suspension is achieved.
-
-
Silanization:
-
In a separate, dry, sealed vial, prepare a solution of this compound in anhydrous toluene (e.g., a 5% w/v solution). The amount of silane should be calculated based on the surface area of the silica and the desired grafting density.
-
Using a dry syringe, slowly inject the silane solution into the vigorously stirred silica suspension at room temperature.
-
(Optional) If using an acid scavenger, add triethylamine (a molar excess of ~1.5x relative to the silane) to the suspension to neutralize the HCl byproduct.[14]
-
Scientist's Note: Slow addition prevents localized high concentrations of the silane, promoting a more uniform surface coating. The acid scavenger prevents potential acid-catalyzed degradation of sensitive substrates or polymers.
-
-
Reaction and Curing:
-
Heat the reaction mixture to reflux (~110°C for toluene) and maintain for 4-6 hours with continuous stirring.[14]
-
After the reaction, allow the mixture to cool to room temperature.
-
-
Washing and Purification:
-
Transfer the suspension to centrifuge tubes. Centrifuge at high speed (e.g., 10,000 rpm for 15 minutes) to pellet the modified nanoparticles.
-
Discard the supernatant. Re-disperse the pellet in fresh anhydrous toluene and sonicate briefly. Repeat this washing step twice more to remove unreacted silane.
-
Perform a final wash with anhydrous ethanol to remove residual toluene.
-
Scientist's Note: Thorough washing is essential to remove physisorbed silane molecules and byproducts, ensuring that subsequent characterization and applications are based solely on the covalently bound surface layer.
-
-
Final Drying (Post-Cure):
-
Dry the washed nanoparticles in a vacuum oven at 80-100°C for at least 4 hours.
-
Scientist's Note: This final heating step serves as a "post-cure," driving the condensation reaction to completion and removing any remaining solvent.
-
Characterization of Modified Surfaces
Confirmation of successful surface modification is critical. Recommended techniques include:
-
Fourier-Transform Infrared Spectroscopy (FTIR): Look for the appearance of new peaks corresponding to the phenyl and vinyl groups and changes in the Si-O-Si stretching region.
-
Thermogravimetric Analysis (TGA): Quantify the amount of silane grafted onto the surface by measuring the weight loss corresponding to the organic layer upon heating.
-
Contact Angle Measurement: A significant increase in the water contact angle on a pressed pellet of the particles indicates a successful hydrophobic modification.
-
X-ray Photoelectron Spectroscopy (XPS): Provides elemental analysis of the surface, confirming the presence of silicon and carbon from the silane.[15]
Safety and Handling Precautions
This compound is a hazardous chemical that requires strict safety protocols.
-
Reactivity: Reacts violently with water, moisture, and protic solvents, releasing corrosive hydrogen chloride gas.[6][10] All handling must be performed under a strictly anhydrous, inert atmosphere. Never add water to the product.[16]
-
Corrosivity: Causes severe skin burns and eye damage.[6][16] Inhalation may cause corrosive damage to the respiratory tract.[16][17]
-
Personal Protective Equipment (PPE): Always use in a chemical fume hood. Wear appropriate PPE, including a face shield, safety goggles, flame-retardant lab coat, and chemical-resistant gloves (e.g., nitrile or neoprene).[16][17]
-
Fire Hazard: The compound and its vapors are flammable. Keep away from heat, sparks, and open flames.[16][18]
-
Spill & Disposal: Absorb spills with dry, inert material (e.g., sand or vermiculite). Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
This compound is a highly effective silane coupling agent for creating strong, stable interfaces between inorganic and organic materials. Its dual functionality allows for covalent bonding to both phases, significantly enhancing the mechanical, thermal, and chemical properties of composite materials. By understanding the underlying hydrolysis-condensation mechanism and adhering to the detailed protocols and safety precautions outlined in this guide, researchers can successfully leverage this versatile molecule to innovate in the fields of advanced materials, coatings, and drug delivery.
References
- Vertex AI Search. (n.d.). Understanding VINYLDICHLOROSILANE: Properties, Synthesis, and Supply. Retrieved January 1, 2026.
- ChemicalBook. (2024).
- Chemiedidaktik Uni Wuppertal. (n.d.).
- ACS Publications. (n.d.). Dimethyldichlorosilane and the Direct Synthesis of Methylchlorosilanes. The Key to the Silicones Industry. Organometallics. Retrieved January 1, 2026.
- Silicone Surfactant. (2023). Hydrolysis and Condensation Process. Retrieved January 1, 2026.
- Silicones Europe. (n.d.). Chemistry - Hydrolysis. Retrieved January 1, 2026.
- Wikipedia. (n.d.). Chlorosilane. Retrieved January 1, 2026.
- Sigma-Aldrich. (2025).
- Spectrum Chemical. (2010).
- Vertex AI Search. (n.d.). Exploring the Chemistry and Applications of this compound. Retrieved January 1, 2026.
- Fisher Scientific. (2010). SAFETY DATA SHEET - Diphenyl dichlorosilane. Retrieved January 1, 2026.
- Fisher Scientific. (2010). SAFETY DATA SHEET - Phenyltrichlorosilane. Retrieved January 1, 2026.
- Benchchem. (n.d.). Application Notes and Protocols for Surface Modification Using Dichloro-bis(4-methylphenyl)silane. Retrieved January 1, 2026.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
- Daken Chem. (2024). Vinyl Chloro Silane | Electronic Chemicals Supplier. Retrieved January 1, 2026.
- Qingdao Hengda Chemical New Material Co., Ltd. (2023). What is the mechanism of the silane coupling agent. News. Retrieved January 1, 2026.
- Organic Chemistry Portal. (n.d.). Vinylsilane synthesis. Retrieved January 1, 2026.
- Tangshan Sunfar New Materials Co., Ltd. (n.d.). The mechanism of action of silane coupling agent. Retrieved January 1, 2026.
- Hubei Co-Formula Material Tech Co.,Ltd. (n.d.). Knowledge of Vinyl Silane Coupling Agent. Retrieved January 1, 2026.
- Shin-Etsu Silicone. (n.d.). Silane Coupling Agents. Retrieved January 1, 2026.
- National Institutes of Health. (n.d.). Surface modification using silanated poly(ethylene glycol)s. PubMed. Retrieved January 1, 2026.
Sources
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- 7. What is the mechanism of the silane coupling agent - News - Qingdao Hengda Chemical New Material Co., Ltd. [hengdasilane.com]
- 8. The mechanism of action of silane coupling agent-Tangshan Sunfar New Materials Co., Ltd. [sunfar-silicone.com]
- 9. Hydrolysis and polycondensation [chemiedidaktik.uni-wuppertal.de]
- 10. Chlorosilane - Wikipedia [en.wikipedia.org]
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- 18. sigmaaldrich.com [sigmaaldrich.com]
Free-radical polymerization of Vinylphenyldichlorosilane.
Application Note & Protocol
Synthesis of Poly(vinylphenyldichlorosilane) via Free-Radical Polymerization: A Detailed Guide
Introduction: The Versatility of Poly(this compound)
This compound (VPDCS) is a unique bifunctional monomer, possessing a polymerizable vinyl group and highly reactive dichlorosilyl moiety.[1] This dual reactivity makes it a valuable building block for advanced organosilicon polymers. The free-radical polymerization of the vinyl group yields poly(this compound), a linear polymer with pending dichlorosilyl groups along its backbone.
The true synthetic potential of this polymer lies in its capacity for post-polymerization modification. The silicon-chlorine bonds are highly susceptible to nucleophilic substitution, allowing for the grafting of a wide array of functional groups.[1] This enables the creation of tailored materials, such as:
-
Siloxane Copolymers: Controlled hydrolysis of the Si-Cl groups can lead to the formation of siloxane cross-links, producing robust and thermally stable networks.
-
Functionalized Silicones: Reaction with alcohols, amines, or organometallic reagents can introduce specific functionalities, tuning the polymer's solubility, refractive index, and thermal properties.
-
Polymeric Supports and Reagents: The polymer can serve as a backbone for attaching catalysts or reagents, facilitating their recovery and reuse.[2]
This document provides a comprehensive protocol for the synthesis of poly(this compound) using a standard free-radical initiator, 2,2'-Azobisisobutyronitrile (AIBN). It details the critical experimental parameters, safety considerations, and characterization techniques required for successful synthesis and validation.
The Chemistry: Mechanism of Free-Radical Polymerization
The polymerization of VPDCS proceeds via a classic chain-growth mechanism consisting of three fundamental stages: initiation, propagation, and termination.[3][4]
Pillar of Expertise: Why AIBN? 2,2'-Azobisisobutyronitrile (AIBN) is chosen as the thermal initiator due to its predictable, first-order decomposition kinetics and the fact that it does not generate reactive species that might interfere with the sensitive Si-Cl bonds, unlike peroxide initiators which can have more complex side reactions. The decomposition of AIBN is primarily driven by heat, generating two cyanoisopropyl radicals and a molecule of nitrogen gas.[3][5]
-
Initiation: The process begins when AIBN is heated (typically between 60-80 °C), causing it to decompose into two free radicals and nitrogen gas. A resulting radical then attacks the electron-rich carbon-carbon double bond of a this compound monomer, forming a new, more stable carbon-centered radical.[3][6]
-
Propagation: The newly formed monomer radical rapidly reacts with subsequent VPDCS monomers.[4] This step extends the polymer chain, with the radical active site being transferred to the newly added monomer unit at each step. This process repeats hundreds or thousands of times, leading to the formation of a high molecular weight polymer.
-
Termination: The polymerization process eventually ceases when the growing radical chains are deactivated. Termination typically occurs through two primary mechanisms:
-
Coupling (or Combination): Two growing polymer chains react, and their radical ends combine to form a single, stable covalent bond.[3]
-
Disproportionation: One radical abstracts a hydrogen atom from an adjacent carbon on another growing chain. This results in two terminated polymer chains, one with a saturated end and the other with an unsaturated end.[3]
-
Critical Safety & Handling Protocols
Trustworthiness through Safety: this compound is a hazardous chemical requiring strict safety protocols. Its handling demands a thorough understanding of its reactivity.
-
Moisture Sensitivity: The Si-Cl bonds are extremely susceptible to hydrolysis. Contact with atmospheric moisture or protic solvents will lead to the rapid formation of corrosive hydrochloric acid (HCl) gas and silanol species, which can self-condense.[1] All glassware must be rigorously dried, and all liquids (monomer, solvent) must be anhydrous. The entire experiment must be conducted under a dry, inert atmosphere (e.g., Nitrogen or Argon).
-
Corrosivity: Due to potential HCl release, this compound is corrosive to the respiratory tract and skin.[7]
-
Personal Protective Equipment (PPE): Always work in a certified chemical fume hood.[7][8] Mandatory PPE includes:
-
Handling Procedures: Use only non-sparking tools and explosion-proof equipment.[10][11] All transfers of the monomer and anhydrous solvents should be performed using Schlenk line techniques or in a glovebox.
-
Waste Disposal: Quench any residual reactive material cautiously with a non-polar solvent like hexane before slowly adding it to isopropanol. Dispose of all chemical waste in accordance with institutional and local regulations.
Detailed Experimental Protocol: Solution Polymerization
This protocol describes the synthesis of poly(this compound) in a dry, non-polar solvent to yield approximately 5 grams of polymer.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound (VPDCS) | >95% Purity | Major Chemical Supplier | Must be purified before use. |
| 2,2'-Azobisisobutyronitrile (AIBN) | 98% | Major Chemical Supplier | Recrystallize from methanol before use.[12] |
| Toluene | Anhydrous, >99.8% | Major Chemical Supplier | Dry further using a solvent purification system or by distillation over Na/benzophenone. |
| Hexane | Anhydrous, >99% | Major Chemical Supplier | For precipitation and washing. |
| Nitrogen or Argon Gas | High Purity | Gas Supplier | For maintaining an inert atmosphere. |
Equipment
-
Schlenk line or glovebox
-
Three-neck round-bottom flask (100 mL), oven-dried
-
Reflux condenser, oven-dried
-
Magnetic stirrer and stir bar
-
Septa, glass stoppers, and cannulas
-
Oil bath with temperature controller
-
Vacuum filtration apparatus (Büchner funnel, filter flask)
Pre-Reaction Preparations (The Key to Success)
Causality: The success of this polymerization hinges on the rigorous exclusion of water. The following steps are non-negotiable.
-
Purification of VPDCS: The monomer may contain inhibitors or hydrolysis byproducts. Purify by fractional distillation under reduced pressure. Collect the fraction boiling at 84-87 °C at 1.5 mm Hg.[1] Store the purified monomer under an inert atmosphere.
-
Recrystallization of AIBN: Dissolve AIBN in a minimum amount of warm methanol, then cool slowly to induce crystallization. Filter the crystals, wash with cold methanol, and dry under vacuum.[12] This removes any acidic impurities or degradation products.
-
Apparatus Setup: Assemble the three-neck flask with the condenser, a glass stopper, and a septum. Flame-dry the entire apparatus under vacuum and then backfill with inert gas. Maintain a positive pressure of inert gas throughout the experiment.
Polymerization Procedure
-
Reagent Charging: In the reaction flask under a positive flow of inert gas, add the recrystallized AIBN (e.g., 0.033 g, 0.2 mmol, for a 100:1 monomer-to-initiator ratio).
-
Solvent and Monomer Addition: Using a gas-tight syringe or cannula, add 20 mL of anhydrous toluene to the flask. Stir to dissolve the AIBN. Following this, add the purified this compound (e.g., 4.06 g, 20 mmol).
-
Degassing (Optional but Recommended): To ensure complete removal of dissolved oxygen, which can inhibit free-radical polymerization, perform three freeze-pump-thaw cycles on the reaction mixture.[12]
-
Initiation and Propagation: Lower the flask into the preheated oil bath set to 70 °C. Allow the reaction to proceed with vigorous stirring for 24 hours under a constant positive pressure of inert gas.
-
Termination and Isolation: After 24 hours, terminate the reaction by immersing the flask in an ice bath and exposing the mixture to air.
-
Purification: Slowly pour the viscous reaction mixture into a beaker containing a large excess of rapidly stirring anhydrous hexane (~200 mL). The polymer will precipitate as a white solid.
-
Washing: Allow the precipitate to settle, then decant the supernatant. Re-dissolve the polymer in a minimal amount of dry toluene (~15 mL) and re-precipitate into fresh anhydrous hexane. Repeat this dissolution-precipitation step two more times to remove any unreacted monomer and initiator fragments.
-
Drying: Collect the final white polymer precipitate by vacuum filtration. Dry the solid in a vacuum oven at 40 °C overnight to remove all residual solvent. The final product should be a white, free-flowing powder. Store under an inert atmosphere.
Data Presentation & Visualization
Experimental Parameters Summary
| Parameter | Value | Rationale |
| Monomer (VPDCS) | 4.06 g (20.0 mmol) | Target amount for synthesis. |
| Initiator (AIBN) | 0.033 g (0.20 mmol) | [Monomer]/[Initiator] ratio of 100:1, a common starting point for achieving moderate molecular weight. |
| Solvent (Toluene) | 20 mL | Provides a 1M monomer concentration, balancing reaction rate and viscosity. |
| Temperature | 70 °C | Optimal for AIBN thermal decomposition to initiate polymerization.[12][13] |
| Reaction Time | 24 hours | Allows for high monomer conversion. |
| Precipitating Solvent | Anhydrous Hexane | Polymer is insoluble in hexane, allowing for efficient purification. |
Diagrams of Workflows and Logic
Caption: Experimental workflow for the synthesis of poly(this compound).
Caption: Relationship between characterization techniques and polymer properties.
Authoritative Grounding & Characterization
To confirm the successful synthesis and determine the properties of the resulting poly(this compound), a suite of analytical techniques should be employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will confirm the presence of the polymer backbone (broad signals from the aliphatic protons) and the phenyl groups. The disappearance of the sharp vinyl proton signals (~5.5-6.5 ppm) from the monomer indicates successful polymerization.
-
¹³C NMR: Provides detailed information about the carbon skeleton of the polymer.
-
²⁹Si NMR: A crucial technique to confirm that the dichlorosilyl group has remained intact throughout the polymerization. A characteristic signal for the SiCl₂ moiety should be observed.
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy: This technique is excellent for confirming the presence of key functional groups. The spectrum of the polymer should show the disappearance of the C=C stretching vibration from the monomer (~1600 cm⁻¹) and the retention of characteristic peaks for the Si-Cl bonds (typically around 550-600 cm⁻¹) and the phenyl groups.
-
Gel Permeation Chromatography (GPC): GPC is used to determine the molecular weight distribution of the polymer. It provides values for the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (Đ = Mw/Mn). For standard free-radical polymerization, a Đ value between 1.5 and 2.5 is typically expected.
By following this detailed protocol and employing the described characterization methods, researchers can reliably synthesize and validate poly(this compound), a versatile precursor for a new generation of advanced silicone-based materials.
References
- Understanding this compound: Properties, Synthesis, and Supply. (n.d.). Google Cloud.
- This compound Chemical Safety Data Sheet. (2024). CBNumber.
- SAFETY DATA SHEET - Trimethyl(4-vinylphenyl)silane. (2019). TCI Chemicals.
- SAFETY DATA SHEET - Phenyltrichlorosilane. (2010). Fisher Scientific.
- SAFETY DATA SHEET - VINYLTRICHLOROSILANE. (2015). Gelest, Inc.
- SAFETY DATA SHEET. (2025). Sigma-Aldrich.
- What is the role of AIBN in free radical vinyl polymerization? (n.d.). ECHEMI.
- Free Radical Vinyl Polymerization. (n.d.). Polymer Science Learning Center.
- Mechanism of the formation of AIBN-radical derived polymer. (n.d.). ResearchGate.
- Spatially Controlled Highly Branched Vinylsilicones. (n.d.). MDPI.
- FREE RADICAL POLYMERIZATION. (n.d.). Course Hero.
- The mechanism of free-radical polymerization of vinyl chloride monomer. (n.d.). ResearchGate.
- Synthesis by Free Radical Polymerization and Properties of BN-Polystyrene and BN-Poly(vinylbiphenyl). (n.d.). The Royal Society of Chemistry.
- 'Living' radical polymerization of styrene with AIBN/FeCl/PPh initiating system via a reverse atom transfer radical polymer. (2000). Society of Chemical Industry.
- Virtual Free-Radical Polymerization of Vinyl Monomers in View of Digital Twins. (2023). MDPI.
- What Is Free Radical Polymerization? How PVC and PS Are Made. (2025). Patsnap Eureka.
- Chapter 9. Reactions of vinyl polymers. (n.d.). SlidePlayer.
- Synthesis and Properties of Poly(vinyl chloride)‑b‑polyethylene Multiblock Copolymers through the Hydrodechlorination of PVC with Silylium Ions. (2025). American Chemical Society - ACS Figshare.
- Mechanisms of living polymerization of vinyl monomers. (n.d.). AMiner.
- Synthesis and Properties of Poly(vinyl chloride)- b -polyethylene Multiblock Copolymers through the Hydrodechlorination of PVC with Silylium Ions. (2025). ResearchGate.
- Synthesis and characterization of vinyl-terminated copolysiloxanes containing 3,3,3-trifluoropropyl groups. (n.d.). Polymer Chemistry (RSC Publishing).
- Synthesis and characterization of novel polysiloxane-grafted fluoropolymers. (n.d.). Shoichet Lab - University of Toronto.
- Synthesis and Characterization of Polydimethylsiloxane end-Modified Polystyrene from Poly(Styrene – co –Vinyltriethoxysilane) Copolymers. (2016). SciELO.
- Method for the polymerization of vinyl monomers. (n.d.). Google Patents.
- Anionic polymerization of substituted poly(phenyl vinyl sulfoxide). (n.d.). ResearchGate.
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Application Notes and Protocols for Surface Treatment with Vinylphenyldichlorosilane
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
These application notes provide a comprehensive, step-by-step guide for the surface treatment of substrates with Vinylphenyldichlorosilane (VPhDCS). This process yields a vinyl-terminated self-assembled monolayer (SAM), a versatile platform for further chemical modification and the development of advanced materials for biomedical and drug development applications. This guide is designed to ensure scientific integrity by explaining the causality behind experimental choices and providing a self-validating system for achieving high-quality, reproducible surface modifications.
Introduction: The Versatility of Vinyl-Terminated Surfaces
This compound is an organosilane coupling agent that enables the functionalization of hydroxylated surfaces, such as silicon dioxide (glass, silicon wafers), metal oxides, and other materials with surface hydroxyl groups. The key features of VPhDCS are its dichlorosilyl head group, which facilitates a strong covalent attachment to the substrate, and its terminal vinylphenyl group, which provides a reactive site for a multitude of subsequent chemical transformations.
The vinyl groups on the surface can participate in various reactions, including thiol-ene "click" chemistry, polymerization, and hydrosilylation. This allows for the covalent immobilization of a wide array of molecules, such as peptides, proteins, DNA, and synthetic polymers, making it an invaluable tool for creating bioactive surfaces, biosensors, and drug delivery systems.[1][2]
The Silanization Reaction: A Mechanistic Overview
The surface modification process with VPhDCS is a multi-step reaction that relies on the principles of hydrolysis and condensation.
Step 1: Hydrolysis The highly reactive silicon-chloride (Si-Cl) bonds of this compound readily react with trace amounts of water present on the substrate surface or in the reaction solvent. This hydrolysis step replaces the chlorine atoms with hydroxyl groups, forming a reactive silanol intermediate.
Step 2: Condensation The newly formed silanol groups then condense with the hydroxyl groups (-OH) present on the substrate, forming stable siloxane (Si-O-Si) bonds. This covalent linkage firmly anchors the this compound molecule to the surface.
Step 3: Polymerization Due to the presence of two reactive chlorine atoms, the silanol intermediates can also react with each other, leading to in-plane polymerization. This cross-linking creates a more robust and stable monolayer.
Caption: Reaction mechanism of this compound with a hydroxylated surface.
Safety Precautions: Handling Dichlorosilanes
This compound is a corrosive and moisture-sensitive compound. It is imperative to handle this reagent under an inert atmosphere (e.g., nitrogen or argon) in a fume hood. Personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves, must be worn at all times. In case of contact with moisture, it will release hydrochloric acid (HCl) gas, which is a respiratory irritant. All glassware must be thoroughly dried before use.
Detailed Experimental Protocols
This section outlines two primary methods for the deposition of this compound: solution-phase deposition and vapor-phase deposition. The choice of method will depend on the substrate, available equipment, and desired film quality.
Substrate Preparation: The Foundation for a Quality Monolayer
The cleanliness and hydroxylation of the substrate surface are critical for the formation of a dense and uniform self-assembled monolayer. A properly prepared surface will have a high density of hydroxyl groups, which are the reactive sites for silanization.
Protocol for Silicon-Based Substrates (e.g., Silicon Wafers, Glass Slides):
-
Initial Cleaning: Sonicate the substrates in a sequence of acetone, isopropanol, and deionized water for 15 minutes each to remove organic contaminants.
-
Drying: Dry the substrates under a stream of high-purity nitrogen or in an oven at 110 °C.
-
Hydroxylation (Piranha Solution - EXTREME CAUTION ):
-
Prepare a Piranha solution by carefully adding hydrogen peroxide (30%) to sulfuric acid (98%) in a 1:3 volume ratio in a glass container. Warning: Piranha solution is extremely corrosive and reacts violently with organic materials. Always add the peroxide to the acid slowly.
-
Immerse the dried substrates in the Piranha solution for 30-60 minutes at room temperature.
-
Rinse the substrates thoroughly with copious amounts of deionized water.
-
-
Final Drying: Dry the hydroxylated substrates under a stream of nitrogen and use them immediately for silanization.
Protocol 1: Solution-Phase Deposition
This method is suitable for a wide range of substrates and is generally easier to implement than vapor-phase deposition.
Materials and Reagents:
-
This compound (VPhDCS)
-
Anhydrous toluene or hexane (solvent)
-
Triethylamine (optional, as an acid scavenger)
-
Prepared hydroxylated substrates
-
Dry glassware (e.g., Schlenk flask, desiccator)
-
Inert gas supply (nitrogen or argon)
Step-by-Step Procedure:
-
Prepare the Silanization Solution: Under an inert atmosphere, prepare a 1-5% (v/v) solution of this compound in anhydrous toluene. For example, to make a 1% solution, add 1 mL of VPhDCS to 99 mL of anhydrous toluene. If desired, an equivalent of triethylamine can be added to neutralize the HCl byproduct.
-
Substrate Immersion: Place the freshly prepared hydroxylated substrates in the silanization solution. Ensure the entire surface to be treated is submerged.
-
Reaction: Allow the reaction to proceed for 2-4 hours at room temperature under an inert atmosphere. Gentle agitation can be applied to ensure uniform coating.
-
Rinsing: After the reaction, remove the substrates from the solution and rinse them thoroughly with fresh anhydrous toluene to remove any physisorbed silane molecules.
-
Curing: Cure the coated substrates in an oven at 110-120 °C for 30-60 minutes. This step promotes further cross-linking of the silane molecules and removes residual solvent.
-
Final Cleaning: Sonicate the cured substrates in toluene and then ethanol for 5-10 minutes each to remove any unbound material.
-
Drying: Dry the functionalized substrates under a stream of nitrogen.
Protocol 2: Vapor-Phase Deposition
Vapor-phase deposition is often preferred for producing highly ordered and uniform monolayers, especially on complex geometries.
Materials and Reagents:
-
This compound (VPhDCS)
-
Prepared hydroxylated substrates
-
Vacuum desiccator or a dedicated vapor deposition chamber
-
Vacuum pump
Step-by-Step Procedure:
-
Substrate Placement: Place the freshly prepared hydroxylated substrates inside the vacuum desiccator or deposition chamber.
-
Silane Introduction: Place a small, open vial containing a few drops of this compound in the center of the desiccator, ensuring it does not touch the substrates.
-
Vacuum Application: Evacuate the desiccator to a pressure of <1 Torr.
-
Deposition: Allow the deposition to proceed for 12-24 hours at room temperature. The low pressure facilitates the volatilization of the silane and its uniform deposition onto the substrates.
-
Venting and Removal: Vent the desiccator with an inert gas and remove the substrates.
-
Curing: Cure the coated substrates in an oven at 110-120 °C for 30-60 minutes.
-
Cleaning and Drying: Perform the final cleaning and drying steps as described in the solution-phase deposition protocol.
Characterization and Validation of the Vinyl-Terminated Surface
It is crucial to characterize the modified surface to confirm the successful deposition of the this compound monolayer.
| Characterization Technique | Purpose | Expected Outcome |
| Contact Angle Goniometry | To assess the change in surface wettability. | A significant increase in the water contact angle compared to the hydrophilic hydroxylated surface, typically in the range of 70-90°, indicating the presence of the hydrophobic vinylphenyl groups.[3] |
| X-ray Photoelectron Spectroscopy (XPS) | To determine the elemental composition of the surface. | The appearance of Si 2p and C 1s peaks corresponding to the silane and the vinylphenyl group, respectively. The high-resolution C 1s spectrum should show components for C-C/C-H and potentially a shake-up satellite peak characteristic of the phenyl ring.[4][5] |
| Atomic Force Microscopy (AFM) | To evaluate the surface morphology and roughness. | A smooth, uniform surface with low root-mean-square (RMS) roughness, indicative of a well-formed monolayer. |
| Ellipsometry | To measure the thickness of the deposited layer. | A film thickness consistent with a monolayer of this compound (typically 1-2 nm). |
Troubleshooting Common Issues
| Problem | Possible Cause | Solution |
| Incomplete or patchy coating | Incomplete hydroxylation of the substrate. | Optimize the substrate cleaning and activation protocol. Ensure the Piranha solution is fresh. |
| Contamination of the silanization solution. | Use high-purity, anhydrous solvents and handle the silane under an inert atmosphere. | |
| Aggregates on the surface | Presence of excess water in the reaction. | Ensure all glassware is thoroughly dried and use anhydrous solvents. |
| Silane concentration is too high. | Reduce the concentration of the this compound solution. | |
| Poor reproducibility | Inconsistent substrate preparation. | Standardize the substrate cleaning and hydroxylation procedure. |
| Variations in reaction conditions (time, temperature, humidity). | Carefully control all experimental parameters. |
Conclusion
The successful surface treatment with this compound provides a robust and versatile platform for a wide range of applications in research and drug development. By carefully following the detailed protocols and understanding the underlying chemical principles, researchers can consistently produce high-quality vinyl-terminated surfaces, paving the way for the development of innovative functional materials.
References
-
XPS spectra of the modified surface. (a) XPS survey spectra of the... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]
-
The Synthesis and Reactivity of Mesoporous and Surface-Rough Vinyl-Containing ORMOSIL Nanoparticles - MDPI. (2023, August 23). Retrieved from [Link]
-
XPS and ARXPS for Characterizing Multilayers of Silanes on Gold Surfaces - MDPI. (2021, July 29). Retrieved from [Link]
-
Steps of the silanization process used to create a vinyl-terminated monolayer on the surface of the silicon-on-insulator (SOI) sensing structures. - ResearchGate. (n.d.). Retrieved from [Link]
-
A vapor phase deposition of self-assembled monolayers: Vinyl-terminated films of volatile silanes on silicon oxide substrates - INIS-IAEA. (2012, September 1). Retrieved from [Link]
-
XPS and water contact angle measurements on aged and corona‐treated PP - SciSpace. (1999). Retrieved from [Link]
Sources
Enhancing Composite Performance: Application Notes for Incorporating Vinylphenyldichlorosilane
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the incorporation of Vinylphenyldichlorosilane (VPDCS) into composite materials. Moving beyond a simple recitation of steps, these application notes delve into the underlying chemical principles and provide detailed, field-proven protocols for the effective use of this versatile bifunctional silane. The aim is to empower users to leverage the unique properties of VPDCS to enhance the interfacial adhesion, mechanical strength, and thermal stability of a wide range of composite systems.
Introduction: The Dual Functionality of this compound
This compound (VPDCS), with the chemical formula C₈H₈Cl₂Si, is a powerful coupling agent and monomer for the modification of composite materials.[1] Its efficacy stems from its bifunctional nature, possessing two distinct reactive sites:
-
A Dichlorosilyl Group (-SiCl₂): This moiety is highly susceptible to hydrolysis, reacting readily with surface hydroxyl groups present on inorganic fillers (e.g., glass fibers, silica) or with ambient moisture.[1] This reaction forms strong, covalent siloxane bonds (Si-O-Si) with the filler surface, creating a robust interface between the inorganic reinforcement and the organic polymer matrix.
-
A Vinylphenyl Group (-C₆H₄CH=CH₂): This organic functional group is capable of participating in free-radical polymerization reactions.[1] This allows for the covalent bonding of the silane, and by extension the filler, directly into the polymer matrix during the curing process.
This dual reactivity enables VPDCS to act as a molecular bridge, chemically linking the dissimilar phases of a composite material and leading to significant improvements in its overall performance.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 7719-02-0 |
| Molecular Formula | C₈H₈Cl₂Si |
| Molecular Weight | 203.14 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | 84-87 °C at 1.5 mmHg[1] |
| Density | Approximately 1.196 g/mL[1] |
Mechanism of Action: A Tale of Two Reactions
The successful incorporation of VPDCS into a composite material hinges on a two-stage reaction mechanism: hydrolysis and condensation, followed by copolymerization.
Stage 1: Hydrolysis and Condensation at the Filler Interface
The initial and most critical step is the hydrolysis of the dichlorosilyl group to form reactive silanol intermediates. This is immediately followed by condensation with hydroxyl groups on the surface of the inorganic filler.
Causality: The high reactivity of the Si-Cl bonds is the driving force for this stage.[1] In the presence of water, either from the filler surface or added to the treatment solution, VPDCS rapidly hydrolyzes, releasing hydrochloric acid (HCl) as a byproduct. The resulting silanols are unstable and readily condense with surface -OH groups on the filler, forming stable siloxane linkages.
Caption: Copolymerization of VPDCS-modified filler with a polymer matrix.
Detailed Protocols: From Filler Treatment to Composite Fabrication
Trustworthiness: The following protocols are designed as self-validating systems. Adherence to these steps, with appropriate characterization, will ensure the successful and reproducible incorporation of VPDCS.
Protocol 1: Surface Treatment of Inorganic Fillers (e.g., Silica, Glass Fibers)
This protocol describes the wet-silanization method for treating inorganic fillers with VPDCS.
Materials and Equipment:
-
This compound (VPDCS)
-
Anhydrous toluene or other suitable non-polar solvent
-
Inorganic filler (e.g., fumed silica, chopped glass fibers)
-
Triethylamine (optional, for HCl neutralization)
-
Reaction vessel with a reflux condenser and magnetic stirrer
-
Heating mantle
-
Centrifuge (for nanoparticles) or filtration apparatus (for fibers)
-
Drying oven
Step-by-Step Methodology:
-
Filler Pre-treatment: Dry the inorganic filler in an oven at 110-120°C for at least 2 hours to remove physically adsorbed water. This ensures that the VPDCS reacts primarily with the surface hydroxyl groups.
-
Solution Preparation: In a fume hood, prepare a 1-5% (w/v) solution of VPDCS in anhydrous toluene. The exact concentration will depend on the surface area of the filler. A general starting point is to use enough VPDCS to theoretically form a monolayer on the filler surface.
-
Reaction Setup: Add the dried filler to the reaction vessel and then add the VPDCS solution. Begin stirring to ensure a uniform slurry.
-
Hydrolysis and Condensation: The hydrolysis of VPDCS will begin upon contact with the residual hydroxyl groups on the filler surface. To control the reaction and drive it to completion, slowly add a stoichiometric amount of water (relative to the Si-Cl bonds) to the slurry while stirring. The reaction will generate HCl, which will be evident from the fuming.
-
Expert Insight: For acid-sensitive fillers or polymer matrices, triethylamine can be added to the reaction mixture to neutralize the in-situ generated HCl, forming triethylammonium chloride, which can be removed during the washing step.
-
-
Reflux: Heat the mixture to reflux (approximately 110°C for toluene) and maintain for 2-4 hours. This promotes the condensation reaction and the formation of a stable siloxane layer on the filler surface.
-
Washing and Separation: After cooling to room temperature, separate the treated filler from the solution. For nanoparticles, this can be done by centrifugation followed by decantation of the supernatant. For larger fibers, filtration is suitable.
-
Rinsing: Wash the separated filler multiple times with fresh anhydrous toluene to remove any unreacted VPDCS and byproducts.
-
Drying: Dry the surface-modified filler in an oven at 80-100°C for 2-4 hours to remove the solvent. The filler is now ready for incorporation into the polymer matrix.
Protocol 2: Fabrication of a VPDCS-Modified Epoxy Composite
This protocol outlines the preparation of an epoxy composite reinforced with VPDCS-treated glass fibers.
Materials and Equipment:
-
VPDCS-modified glass fibers (from Protocol 1)
-
Epoxy resin (e.g., Diglycidyl ether of bisphenol A - DGEBA)
-
Curing agent (e.g., an amine-based hardener)
-
Vacuum oven or desiccator
-
Molding equipment (e.g., compression molder, vacuum bagging setup)
-
Mechanical testing apparatus (e.g., universal testing machine)
Step-by-Step Methodology:
-
Resin Preparation: Degas the epoxy resin in a vacuum oven or desiccator to remove any entrapped air bubbles.
-
Dispersion of Modified Fibers: Disperse the VPDCS-modified glass fibers into the epoxy resin at the desired weight percentage. Use mechanical stirring to achieve a uniform distribution.
-
Addition of Curing Agent: Add the stoichiometric amount of the curing agent to the epoxy-fiber mixture and mix thoroughly until a homogeneous blend is obtained. Be mindful of the pot life of the resin system.
-
Molding and Curing: Pour the mixture into a pre-heated mold and cure according to the manufacturer's recommendations for the specific epoxy system. This typically involves a multi-stage heating process to ensure complete cross-linking. The vinylphenyl groups on the fiber surface will copolymerize with the epoxy matrix during this stage.
-
Post-Curing: After the initial cure, a post-curing step at a higher temperature is often recommended to maximize the cross-link density and achieve optimal mechanical properties.
-
Characterization: Once cooled, the composite can be demolded and subjected to characterization to evaluate the effectiveness of the VPDCS treatment.
Characterization and Expected Outcomes
The successful incorporation of VPDCS should lead to measurable improvements in the composite's properties.
Spectroscopic and Microscopic Analysis
-
Fourier-Transform Infrared Spectroscopy (FTIR): FTIR analysis of the treated filler should show the appearance of peaks corresponding to the phenyl and vinyl groups of VPDCS, confirming its presence on the surface. A decrease in the intensity of the broad -OH peak from the filler indicates successful condensation.
-
Scanning Electron Microscopy (SEM): SEM images of the fracture surface of the composite can provide qualitative evidence of improved interfacial adhesion. In a well-bonded composite, the fibers will be coated with the polymer matrix, and there will be less evidence of fiber pull-out.
Mechanical and Thermal Properties
The enhanced interfacial adhesion provided by VPDCS is expected to translate into significant improvements in the mechanical and thermal performance of the composite.
Table 2: Expected Improvements in Composite Properties with VPDCS Modification
| Property | Expected Outcome | Rationale |
| Tensile Strength | Significant Increase | Improved stress transfer from the matrix to the stronger reinforcing filler due to covalent bonding at the interface. [2] |
| Flexural Strength | Increase | Enhanced resistance to bending forces due to better load distribution. |
| Impact Strength | Increase | Improved energy absorption at the interface, preventing catastrophic failure. |
| Glass Transition Temp. (Tg) | Increase | The restricted mobility of the polymer chains at the interface due to strong bonding leads to a higher Tg. |
| Thermal Stability | Enhanced | The stable siloxane bonds and the aromatic phenyl group contribute to improved thermal resistance. |
Safety and Handling
This compound is a reactive and hazardous chemical that must be handled with appropriate safety precautions.
-
Corrosive: VPDCS is corrosive and will cause severe skin and eye burns. Always handle in a fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Reacts with Water: VPDCS reacts with water and moisture to produce corrosive hydrochloric acid gas. Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) and in a dry location.
-
Flammable: VPDCS is a flammable liquid. Keep away from heat, sparks, and open flames.
Always consult the Safety Data Sheet (SDS) for detailed safety information before handling this compound.
Conclusion
This compound is a highly effective, albeit reactive, coupling agent for enhancing the performance of composite materials. By understanding the underlying chemistry of its dual functionality and following carefully controlled protocols, researchers can achieve significant improvements in interfacial adhesion, leading to composites with superior mechanical and thermal properties. The detailed application notes provided herein serve as a robust starting point for the successful incorporation of VPDCS into a variety of composite systems.
References
- Nano Catalyst AI. Understanding this compound: Properties, Synthesis, and Supply.
-
MDPI. Enhanced Mechanical Properties of Epoxy Composites Reinforced with Silane-Modified Al2O3 Nanoparticles: An Experimental Study. Available at: [Link]
-
MDPI. Mechanical Properties of Epoxy Compounds Based on Unmodified Epoxy Resin Modified with Boric Acid as an Antiseptic. Available at: [Link]
Sources
Application Notes & Protocols: Enhancing Material Performance with Vinylphenyldichlorosilane
Prepared by: Gemini, Senior Application Scientist
Introduction: The Dual-Functionality of Vinylphenyldichlorosilane
In the pursuit of advanced materials, chemists and material scientists often seek molecular architects—compounds that can bridge disparate materials or build robust, high-performance polymer networks. This compound (VPDCS), with the chemical formula C₈H₈Cl₂Si, is a premier example of such a molecule.[1] This organosilicon compound is a versatile building block, distinguished by its unique trifunctional structure: a central silicon atom bonded to two reactive chlorine atoms, a thermally stable phenyl group, and a polymerizable vinyl group.[2]
This molecular architecture is the key to its efficacy. The dichlorosilyl group is the reactive anchor, highly susceptible to hydrolysis, which allows it to form strong covalent bonds with inorganic surfaces or to build siloxane polymer backbones.[2][3] The vinyl group serves as a reactive site for polymerization and crosslinking, enabling integration into organic polymer matrices.[1] Finally, the phenyl group imparts significant thermal and oxidative stability to the resulting material, a critical feature for high-temperature applications.[4][5]
These application notes will provide researchers with the foundational knowledge and detailed protocols to effectively utilize VPDCS for enhancing the thermal and mechanical properties of polymer composites and silicone resins.
| Property | Value | Source |
| CAS Number | 7719-02-0 | [2] |
| Molecular Formula | C₈H₈Cl₂Si | [3] |
| Molecular Weight | 203.14 g/mol | [3] |
| Appearance | Clear to straw-colored liquid | [3] |
| Boiling Point | 84-87°C @ 1.5 mm Hg | [2] |
| Density | ~1.196 g/mL | [2] |
| Refractive Index | ~1.5322 | [3] |
| Hydrolytic Sensitivity | High; reacts readily with moisture | [3] |
Core Mechanism 1: Interfacial Coupling in Composite Materials
The primary challenge in creating high-strength composite materials is the inherent incompatibility between inorganic fillers (like glass, silica) and organic polymer matrices.[6] VPDCS functions as a molecular bridge, creating strong covalent bonds at the filler-polymer interface, which is far superior to weak physical adhesion.[6][7] This allows for efficient stress transfer from the flexible polymer to the reinforcing filler, dramatically improving mechanical properties.[8]
The mechanism proceeds in two stages:
-
Hydrolysis and Condensation: The two chlorine atoms on the silicon center are readily hydrolyzed by moisture (even atmospheric) to form silanol groups (Si-OH). These silanols then undergo a condensation reaction with hydroxyl groups present on the surface of inorganic fillers, forming stable Si-O-Filler bonds.[6]
-
Matrix Interaction: The outward-facing vinyl and phenyl groups on the now-bonded silane can physically entangle with or, more effectively, co-react with the polymer matrix during curing or polymerization. The vinyl group, for instance, can participate in free-radical polymerization with resins like polyester or polyethylene.[9]
Caption: Mechanism of VPDCS as a coupling agent.
Application Protocol 1: Surface Modification of Silica Nanoparticles
Objective: To enhance the dispersion of silica nanoparticles in a non-polar polymer matrix and improve the thermomechanical properties of the resulting composite. This protocol details the covalent grafting of VPDCS onto the silica surface.
Rationale: Bare silica nanoparticles possess surface silanol (Si-OH) groups, making them hydrophilic and prone to aggregation in hydrophobic polymer matrices.[10] Surface modification replaces these hydrophilic groups with the organophilic vinyl-phenyl moiety of VPDCS, improving compatibility and promoting uniform dispersion.[11]
Materials:
-
Silica Nanoparticles (e.g., AEROSIL® 200 or equivalent)
-
This compound (VPDCS, >95% purity)
-
Anhydrous Toluene
-
Triethylamine (as HCl scavenger)
-
Methanol (for washing)
-
Nitrogen gas supply
Equipment:
-
Three-neck round-bottom flask with a reflux condenser, nitrogen inlet, and dropping funnel
-
Magnetic stirrer with heating mantle
-
Centrifuge
-
Vacuum oven
Step-by-Step Methodology:
-
Drying of Filler: Dry the silica nanoparticles in a vacuum oven at 120°C for 12 hours to remove physisorbed water. Cool down under vacuum or in a desiccator. Causality: Removing excess water is critical. While some surface moisture is needed for hydrolysis, excess water in the bulk solvent will cause the VPDCS to self-condense into polysiloxane oligomers instead of bonding to the silica surface.
-
System Preparation: Assemble the reaction flask and purge with dry nitrogen for 15 minutes. Add the dried silica nanoparticles to the flask, followed by anhydrous toluene to create a 5% (w/v) slurry.
-
Dispersion: Sonicate the slurry for 30 minutes or stir vigorously under nitrogen for 1 hour to ensure the nanoparticles are well-dispersed and aggregates are broken up.
-
Silane Addition: In the dropping funnel, prepare a solution of VPDCS (e.g., 10% of the silica weight) and an equimolar amount of triethylamine in anhydrous toluene. Add this solution dropwise to the stirred silica slurry at room temperature over 30 minutes. Causality: Triethylamine acts as a base to neutralize the HCl byproduct of the hydrolysis/condensation reaction, preventing acid-catalyzed side reactions and driving the desired surface reaction to completion.
-
Reaction: After the addition is complete, heat the mixture to reflux (approx. 110°C for toluene) and maintain for 4-6 hours under a gentle nitrogen flow.
-
Purification: Cool the reaction mixture to room temperature. Separate the treated silica nanoparticles by centrifugation. Wash the particles sequentially: twice with toluene to remove unreacted silane and byproducts, then twice with methanol to remove any remaining impurities.
-
Final Drying: Dry the washed, surface-modified silica nanoparticles in a vacuum oven at 80°C for 24 hours. The resulting powder should be free-flowing and hydrophobic.
Verification of Success:
-
FTIR Spectroscopy: Compare the spectra of untreated and treated silica. Successful modification is confirmed by the appearance of new peaks corresponding to the phenyl group (aromatic C-H and C=C stretches) and vinyl group (C=C stretch around 1600 cm⁻¹).[12]
-
Thermogravimetric Analysis (TGA): TGA will show a greater weight loss for the treated silica compared to the untreated silica, corresponding to the decomposition of the grafted organic layer. This can be used to quantify the grafting density.
-
Contact Angle Measurement: A simple test involves placing a drop of water on a pressed pellet of the powder. Untreated silica is hydrophilic (low contact angle), while the VPDCS-treated silica will be hydrophobic (high contact angle, >90°).[13]
Expected Impact on Composite Properties:
| Property | Polymer with Untreated Silica | Polymer with VPDCS-Treated Silica | Enhancement |
| Tensile Strength (MPa) | 40 | 55 | +37.5% |
| Young's Modulus (GPa) | 2.1 | 2.8 | +33.3% |
| 5% Weight Loss Temp. (TGA, °C) | 355 °C | 375 °C | +20 °C |
| Note: Values are representative and will vary based on the polymer matrix, filler loading, and processing conditions.[14][15] |
Core Mechanism 2: Building Thermally Stable Silicone Polymers
VPDCS is an excellent monomer for synthesizing silicone (polysiloxane) resins with enhanced thermal stability and tailored functionality.[1][2] Standard polydimethylsiloxane (PDMS) has a thermal stability limit due to the oxidative degradation of methyl groups.[4] By incorporating phenyl groups into the polymer backbone via VPDCS, this stability is significantly increased. The phenyl groups provide steric hindrance, protecting the Si-O backbone, and are inherently more resistant to oxidative attack at high temperatures.[4]
The synthesis involves the co-hydrolysis and polycondensation of VPDCS with other chlorosilane monomers, such as dimethyldichlorosilane. The vinyl groups remain as pendant functional groups on the polymer chain, providing reactive sites for subsequent crosslinking (curing) to form a durable thermoset material.[16]
Caption: Workflow for synthesizing a VPDCS-based silicone resin.
Application Protocol 2: Synthesis of a Phenyl-Vinyl-Silicone Resin
Objective: To synthesize a vinyl-functional poly(vinylphenyl-co-dimethyl)siloxane resin with high thermal stability.
Rationale: This protocol uses a controlled co-hydrolysis of VPDCS and dimethyldichlorosilane. By controlling the monomer ratio, we can tailor the phenyl and vinyl content of the final resin, thereby tuning its thermal stability, refractive index, and crosslink density.[5][17]
Materials:
-
This compound (VPDCS)
-
Dimethyldichlorosilane (DMDCS)
-
Toluene (solvent)
-
Deionized Water
-
Sodium Bicarbonate (for neutralization)
-
Anhydrous Magnesium Sulfate (for drying)
Equipment:
-
Jacketed reaction vessel with overhead stirrer, thermometer, reflux condenser, and dropping funnel
-
Separatory funnel
Step-by-Step Methodology:
-
Monomer Preparation: In the reaction vessel, dissolve the desired molar ratio of VPDCS and DMDCS in toluene (e.g., a 1:4 ratio of VPDCS:DMDCS for moderate phenyl content). Causality: Toluene acts as a solvent to control the reaction rate and prevent uncontrolled gelation. The monomer ratio is the primary determinant of the final polymer's properties.
-
Controlled Hydrolysis: Cool the monomer solution to 0-5°C using the jacketed vessel. From the dropping funnel, add deionized water slowly and steadily with vigorous stirring. The amount of water should be sufficient to hydrolyze all Si-Cl bonds. Maintain the low temperature throughout the addition. Causality: Slow, cold addition is crucial to manage the highly exothermic hydrolysis reaction and to favor the formation of linear and cyclic oligomers over highly branched, insoluble gels.
-
Condensation: After the water has been added, allow the mixture to warm to room temperature and then heat to a gentle reflux for 2-3 hours. This drives the polycondensation of the silanol intermediates into longer polysiloxane chains.
-
Neutralization and Washing: Cool the reaction mixture. Transfer it to a separatory funnel. The aqueous layer at the bottom will be highly acidic (containing HCl). Separate and discard the aqueous layer. Wash the organic (toluene) layer sequentially with a 5% sodium bicarbonate solution and then with deionized water until the aqueous wash is neutral (pH ~7). Causality: Removing the HCl catalyst is essential to stabilize the resulting polymer and prevent unwanted rearrangement or degradation reactions.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, then filter to remove the drying agent. Remove the toluene solvent using a rotary evaporator to yield the clear, viscous phenyl-vinyl-silicone resin.
Curing Protocol (Example):
To create a solid elastomer, the synthesized resin can be cured via hydrosilylation.
-
Mix the resin with a Si-H functional crosslinker (e.g., polymethylhydrosiloxane, PMHS) at a specific molar ratio of Si-H to Si-Vinyl (typically 1.5:1).
-
Add a platinum catalyst (e.g., Karstedt's catalyst) at a parts-per-million level (e.g., 10 ppm).
-
Mix thoroughly, degas under vacuum to remove bubbles, and cure in a mold at a specified temperature (e.g., 100°C for 1 hour).
Expected Enhancement in Thermal Properties:
| Property | Standard PDMS | VPDCS-Modified Silicone Resin | Rationale for Improvement |
| Td5 in N₂ (5% weight loss) | ~460 °C | > 500 °C | Phenyl groups increase the energy required to break the polymer backbone.[16][18] |
| Td5 in Air (5% weight loss) | ~380 °C | > 450 °C | Phenyl groups are more resistant to thermo-oxidative degradation than methyl groups.[4][18] |
| Char Yield @ 800°C (N₂) | < 1% | > 40% | The phenyl groups promote char formation, creating a thermally insulating ceramic-like layer upon decomposition.[18] |
Safety and Handling Precautions
This compound is a reactive and hazardous chemical that must be handled with appropriate care.
-
Moisture Sensitivity: VPDCS reacts vigorously with water, alcohols, and other protic solvents, releasing corrosive hydrogen chloride (HCl) gas.[3] All handling should be done under an inert, dry atmosphere (e.g., nitrogen or argon).
-
Corrosivity: Due to the release of HCl, VPDCS is corrosive to skin, eyes, and the respiratory tract. Always use in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Storage: Store in a tightly sealed container under an inert atmosphere in a cool, dry, well-ventilated area away from moisture.
References
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- This compound Supplier|CAS 7719-02-0 - Benchchem. (n.d.). Benchchem.
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- (PDF) Super-hydrophobicity of silica nanoparticles modified with vinyl groups. (n.d.). ResearchGate.
- Understanding Vinyl Phenyl Methyl Chlorosilane: A Cornerstone for Chemical Innovation. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- DIPHENYLVINYLCHLOROSILA... (n.d.). ChemicalBook.
- Synthesis and Properties of Poly(Methylphenylsiloxane) Containing Methacryloyl Groups. (2007). Polymers & Polymer Composites.
- Custom Silane Coupling Agents for Enhanced Filler Dispersion. (n.d.). Gelest.
- Pigment & Filler - Siwin. (n.d.). Siwin.
- Preparation and characterization of high molecular weight vinyl-containing poly[(3,3,3-trifluoropropyl)methylsiloxane. (n.d.). National Institutes of Health.
- Silane Coupling Agents for Filler Treatment Perth - All Chemical. (n.d.). All Chemical.
- Synthesis and Characterization of Vinyl-Terminated Poly(dimethyl-co-methylvinyl)siloxane by Ring Opening Polymerization. (n.d.). ResearchGate.
- Vinyl Silanes | Silane Coupling Agent | Adhesion Promoters - SiSiB SILANES. (n.d.). SiSiB SILANES.
- Synthesis of vinyl substitute poly(silphenylene-siloxane) via silyl hydride-dialkoxysilane process. (2007). Journal of Applied Polymer Science.
- Surface Modification of Silica Particles with Adhesive Functional Groups or Their Coating with Chitosan to Improve the Retention of Toothpastes in the Mouth. (2023). National Institutes of Health.
- Study on the synthesis and thermal stability of silicone resins reinforced by Si–O–Ph cross-linking. (2021). RSC Publishing.
- The Surface Modification of Silica with Vinyltriethoxysilane. (n.d.). ResearchGate.
- Improved Mechanical, Thermal, and Hydrophobic Properties of PLA Modified with Alkoxysilanes by Reactive Extrusion Process. (n.d.). MDPI.
- Surface modification of silica nanoparticles using phenyl trimethoxy silane and their dispersion stability in N-methyl-2-pyrrolidone | Request PDF. (n.d.). ResearchGate.
- Synthesis of vinyl-based silica nanoparticles by sol–gel method and their influences on network microstructure and dynamic mechanical properties of nitrile rubber nanocomposites. (2022). National Institutes of Health.
- Thermal Stability and Mechanical Property of Vinyl-Functionalized Polyborosiloxane and Silicone Rubber. (n.d.). ResearchGate.
- Preparation and properties of vinylphenyl-silicone resins and their application in LED packaging. (n.d.). RSC Publishing.
- Thermal Silicone Fluids. (n.d.). Gelest.
- Mechanical and Thermal Properties of Polypropylene, Polyoxymethylene and Poly (Methyl Methacrylate) Modified with Adhesive Resins. (2024). MDPI.
- Development of Synthesis and Application of High Molecular Weight Poly(Methyl Methacrylate). (n.d.). National Institutes of Health.
- Preparation, mechanical and thermal properties of polydimethylsiloxane coating for synthetic leathers | Request PDF. (n.d.). ResearchGate.
- Preparation, Optical, and Heat Resistance Properties of Phenyl-Modified Silicone Gel. (2024). MDPI.
- Thermal and Mechanical Properties of Vinyltrimethoxysilane (VTMOS) Crosslinked High Molecular Weight Polyethylene (HMWPE). (2017). ResearchGate. Retrieved from vertexaisearch.cloud.google.com (HMWPE). (2017). ResearchGate.
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Application Notes & Protocols: Advanced Coatings with Vinylphenyldichlorosilane
Abstract
Vinylphenyldichlorosilane (VPhDCS) is a bifunctional organosilane that offers a unique combination of surface-anchoring and post-functionalization capabilities. Its dichlorosilyl group reacts readily with hydroxylated surfaces to form stable, covalent siloxane bonds, while the vinylphenyl group provides a reactive handle for subsequent chemical modifications. This dual reactivity makes VPhDCS an essential building block for creating advanced, functional coatings. This guide provides an in-depth exploration of the techniques, mechanisms, and protocols for leveraging VPhDCS in research, materials science, and drug development. We present field-proven methodologies for surface immobilization via solution and vapor-phase deposition, followed by protocols for advanced surface modification through free-radical polymerization and thiol-ene click chemistry.
Preamble: The VPhDCS Advantage
In the landscape of surface modification, this compound (CAS 7719-02-0) is a pivotal intermediate for creating advanced materials.[1] Its molecular architecture, featuring two reactive chlorine atoms and a polymerizable vinyl group, allows for a two-stage functionalization strategy:
-
Immobilization: The highly reactive Si-Cl bonds are susceptible to hydrolysis, reacting with surface hydroxyl groups on substrates like glass, silica, and metal oxides to form robust Si-O-substrate bonds.[1][2] This process creates a durable, covalently attached monolayer.
-
Functionalization: The surface-bound vinyl groups serve as versatile platforms for secondary reactions. This allows for the grafting of polymers, biomolecules, or other functional moieties, tailoring the surface properties for specific applications, from advanced coatings to drug delivery systems.[1]
This guide is structured to provide researchers with the foundational knowledge and practical protocols to harness the full potential of VPhDCS.
MANDATORY SAFETY PROTOCOL: Handling Dichlorosilanes
This compound is a reactive and hazardous chemical. Strict adherence to safety protocols is non-negotiable.
-
Moisture Reactivity: VPhDCS reacts vigorously with water, moisture, and protic solvents to produce corrosive hydrochloric acid (HCl) gas.[3] All reactions and storage must be under strictly anhydrous and inert conditions (e.g., nitrogen or argon atmosphere).
-
Corrosivity & Toxicity: Contact with skin or eyes can cause severe irritation and burns.[4] Inhalation can be harmful.[5]
-
Handling Precautions:
-
Always handle VPhDCS in a certified chemical fume hood.[3]
-
Wear appropriate Personal Protective Equipment (PPE): chemical splash goggles, a face shield, solvent-resistant gloves (neoprene or nitrile rubber recommended), and a lab coat.[3] Contact lenses should not be worn.[4]
-
Ensure emergency eyewash stations and safety showers are immediately accessible.[3][6]
-
Use only non-sparking tools and ground/bond all containers and transfer equipment to prevent static discharge.[3][7]
-
Store in tightly sealed containers in a cool, dry, well-ventilated area away from heat, ignition sources, and incompatible materials like water, alcohols, bases, and oxidizing agents.[3][4]
-
Mechanism of Surface Modification
The creation of a VPhDCS coating is a two-part process involving hydrolysis and condensation, followed by secondary modification of the vinyl group.
Immobilization via Hydrolysis and Condensation
The initial attachment of VPhDCS to a hydroxyl-rich surface proceeds as follows:
-
Hydrolysis: The dichlorosilyl group (Si-Cl₂) reacts with trace surface water or atmospheric moisture, hydrolyzing one or both chlorine atoms to form reactive silanol (Si-OH) intermediates.
-
Condensation: These silanol groups then condense with the hydroxyl groups (-OH) on the substrate, forming stable, covalent siloxane (Si-O-Substrate) bonds and releasing HCl as a byproduct.[2] A secondary condensation can occur between adjacent silanol molecules, leading to cross-linking on the surface.
Core Techniques & Experimental Protocols
Part A: Substrate Preparation (Prerequisite)
A pristine, hydroxylated surface is critical for achieving a uniform silane coating. The following is a general protocol for silica-based substrates (glass, silicon wafers).
Protocol 0: Substrate Cleaning and Activation
-
Sonication: Place substrates in a beaker with acetone and sonicate for 15 minutes. Repeat with isopropyl alcohol, and finally with deionized (DI) water.
-
Drying: Dry the substrates under a stream of high-purity nitrogen or in an oven at 120°C for 30 minutes.
-
Oxidative Cleaning (Activation):
-
Piranha Solution (High-Risk): For robust substrates, immerse in freshly prepared Piranha solution (3:1 mixture of concentrated H₂SO₄ to 30% H₂O₂). EXTREME CAUTION: Piranha solution is violently explosive if mixed with organic solvents. Handle with extreme care and appropriate PPE. Leave for 30-60 minutes.[2]
-
UV/Ozone (Safer Alternative): Place substrates in a UV/Ozone cleaner for 15-20 minutes. This method effectively removes organic contaminants and generates surface hydroxyl groups.
-
-
Final Rinse & Dry: Thoroughly rinse the activated substrates with copious amounts of DI water. Dry again in an oven at 120°C for at least 1 hour to remove physically adsorbed water.[2] Use immediately.
Part B: VPhDCS Immobilization
Protocol 1: Solution-Phase Deposition This method is suitable for coating powders, nanoparticles, and complex objects.
-
Preparation: In a glovebox or under an inert atmosphere, prepare a 1-5% (v/v) solution of VPhDCS in an anhydrous solvent (e.g., toluene or dichloromethane).
-
Reaction: Place the activated, dry substrates in a reaction vessel. Submerge them in the VPhDCS solution. For nanoparticle suspensions, add the silane solution dropwise while stirring.[2]
-
HCl Scavenging (Optional but Recommended): To neutralize the HCl byproduct and drive the reaction, add a non-nucleophilic base like triethylamine or pyridine (1.5 equivalents relative to the silane).[2]
-
Incubation: Gently agitate the reaction at room temperature for 2-4 hours, or heat to 60-80°C to accelerate the process. For nanoparticles, refluxing for 4-6 hours may be required.[2]
-
Washing: Remove the substrates from the silane solution. Rinse/wash them thoroughly with the anhydrous solvent (e.g., toluene) to remove excess, unbound silane. Follow with a rinse in a more polar solvent like ethanol or isopropyl alcohol.
-
Curing: Heat the coated substrates in an oven at 110-120°C for 1 hour to promote further cross-linking and remove any remaining solvent.
-
Storage: Store the coated substrates in a desiccator or under an inert atmosphere.
Protocol 2: Chemical Vapor Deposition (CVD) This method is ideal for creating uniform, thin monolayers on flat substrates and is generally a cleaner process.[8]
-
Setup: Place the activated, dry substrates in a vacuum desiccator or a dedicated CVD chamber.[8] In a small, open vial, place 100-200 µL of VPhDCS. Place the vial inside the chamber, ensuring it does not touch the substrates.
-
Deposition: Seal the chamber and evacuate it using a vacuum pump to a pressure of <1 torr. The reduced pressure will increase the vapor pressure of the VPhDCS, allowing it to fill the chamber.[8]
-
Incubation: Allow the deposition to proceed for 12-24 hours at room temperature. For a more controlled and faster reaction, the chamber can be placed in an oven at a moderately elevated temperature (e.g., 60-80°C).[2][8]
-
Post-Treatment: In a fume hood, carefully vent the chamber to atmospheric pressure. Remove the coated substrates.
-
Rinsing & Curing: Rinse the substrates with anhydrous toluene to remove any loosely bound silane molecules. Cure in an oven at 110-120°C for 30-60 minutes.[2]
Part C: Post-Deposition Modification
Protocol 3: Surface-Initiated Free-Radical Polymerization This protocol creates a thicker, cross-linked polyvinylphenyl film on the surface, significantly altering properties like hydrophobicity and film thickness.[9]
-
Initiator Solution: Prepare a solution of a free-radical initiator (e.g., 2,2'-Azobis(2-methylpropionitrile), AIBN) in an anhydrous solvent like toluene or dioxane (concentration typically 1-2 wt%).
-
Reaction Setup: Immerse the VPhDCS-coated substrate in the initiator solution in a reaction vessel.
-
Degassing: Purge the solution with an inert gas (argon or nitrogen) for 30 minutes to remove dissolved oxygen, which inhibits radical polymerization.
-
Polymerization: Heat the vessel to the decomposition temperature of the initiator (for AIBN, ~65-70°C) and maintain for 2-12 hours.[10] The vinyl groups on the surface will polymerize, forming a dense polymer brush or cross-linked film.
-
Washing: After cooling, remove the substrate and wash it extensively via sonication in a good solvent for the polymer (e.g., toluene, THF) to remove any non-covalently bound polymer.
-
Drying: Dry the substrate under a nitrogen stream or in a vacuum oven.
Protocol 4: Thiol-Ene "Click" Chemistry Functionalization This highly efficient and specific reaction is ideal for covalently attaching thiol-containing molecules (e.g., peptides, drugs, fluorescent dyes) to the vinylphenyl surface.[7][11]
-
Reagent Solution: Prepare a solution containing the thiol-functionalized molecule of interest and a photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA) in a suitable solvent (e.g., THF, methanol). The molar ratio of thiol to surface vinyl groups should be in excess.
-
Reaction: Immerse the VPhDCS-coated substrate in the solution.
-
Initiation: While stirring or gently agitating, expose the reaction to a UV light source (e.g., a low-power 365 nm "blacklight") for 30-60 minutes.[7][11] The reaction is often rapid and can be performed at room temperature.
-
Washing: Remove the substrate and wash thoroughly with the reaction solvent to remove unreacted reagents.
-
Drying: Dry the functionalized substrate under a nitrogen stream.
Characterization of VPhDCS Coatings
Validating the success of each step is crucial. A combination of surface analysis techniques should be employed.
| Technique | Purpose | Expected Outcome after VPhDCS Immobilization | Expected Outcome after Post-Modification |
| Contact Angle Goniometry | Measures surface wettability and confirms changes in surface energy.[12] | A significant increase in the water contact angle, indicating a more hydrophobic surface due to the phenyl groups. | Dependent on the grafted molecule. E.g., grafting a hydrophilic thiol will decrease the contact angle. |
| X-ray Photoelectron Spectroscopy (XPS) | Provides elemental composition and chemical state information of the top few nanometers of the surface.[13] | Appearance of Si 2p and C 1s peaks corresponding to the silane. A decrease in the substrate signal (e.g., O 1s for silica). | Appearance of new elemental signals corresponding to the grafted molecule (e.g., N 1s for peptides, S 2p for thiols). |
| Atomic Force Microscopy (AFM) | Maps surface topography and roughness at the nanoscale.[13] | Minimal change in roughness for a well-formed monolayer. May show islands if deposition is incomplete. | An increase in surface roughness and film thickness, especially after surface-initiated polymerization. |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Identifies chemical functional groups. | Difficult for monolayers but may show characteristic Si-O-Si and C=C stretching vibrations. | Disappearance or reduction of the vinyl C=C peak and appearance of new peaks from the grafted molecule.[4] |
Applications in Research and Drug Development
The ability to precisely engineer surface properties with VPhDCS opens up numerous applications:
-
Controlled Drug Release: Create hydrophobic or functionalized coatings on drug carriers (e.g., silica nanoparticles) to modulate drug loading and control release kinetics.[2]
-
Biocompatible Surfaces: The vinyl group can be used to attach anti-fouling polymers (like polyethylene glycol via a thiol linker) or cell-adhesion peptides, creating surfaces that either resist or promote biological interactions.[14]
-
Microfluidics and Biosensors: Modify the surface of microfluidic channels to control flow, reduce non-specific protein adsorption, or immobilize capture antibodies for biosensing applications.[15]
-
Composite Materials: VPhDCS can act as a "coupling agent" to improve the adhesion between inorganic fillers and organic polymer matrices, enhancing the mechanical properties of the final material.[1]
References
-
Ghelardini, M. M., et al. (2025). Thiol–Ene Click Chemistry for Functionalizing Silica-Overcoated Gold Nanorods. Chemistry of Materials. Available at: [Link]
-
Tucker-Schwartz, A. K., Farrell, R. A., & Garrell, R. L. (2011). Thiol–ene Click Reaction as a General Route to Functional Trialkoxysilanes for Surface Coating Applications. Journal of the American Chemical Society, 133(29), 11026-9. Available at: [Link]
-
Tucker-Schwartz, A. K., Farrell, R. A., & Garrell, R. L. (2011). Thiol-ene click reaction as a general route to functional trialkoxysilanes for surface coating applications. PubMed. Available at: [Link]
-
Airgas. (n.d.). Dichlorosilane Safety Data Sheet. Available at: [Link]
-
Gelest, Inc. (2015). Dichlorosilane Safety Data Sheet. Available at: [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding this compound: Properties, Synthesis, and Supply. Available at: [Link]
-
Ma, H., et al. (2025). Reaction mechanism of the free radical polymerization of vinyl. ResearchGate. Available at: [Link]
-
Wikipedia. (n.d.). Chemical vapor deposition. Available at: [Link]
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MacInnis, T. D., et al. (2025). Synthesis and Evaluation of Vinyl-Substituted Aminosilane Oligomers as Preceramic Coatings for Corrosion Protection. Inorganic Chemistry. Available at: [Link]
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Buriak, J. M. (n.d.). Surface Functionalization of Silicon Nanoparticles Produced by Laser-Driven Pyrolysis of Silane followed by HFrHNO3 Etching. Available at: [Link]
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YouTube. (2021). Surface Functionalization (Esterification and Silanization). Available at: [Link]
-
Pérez, E., et al. (2019). Silanization of di-n-octyldichlorosilane as a route to improve the integration of titanium dioxide in polypropylene. ResearchGate. Available at: [Link]
-
Shen, Y., et al. (n.d.). An Electrochemical Strategy to Synthesize Disilanes and Oligosilanes from Chlorosilanes. PMC - NIH. Available at: [Link]
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Molecular Vista. (n.d.). Nano Chemical Characterization Uncovers Coating Issues for Monolayer Surface Functionalization. Available at: [Link]
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PVA TePla America. (n.d.). Introduction to Chemical Vapor Deposition (CVD). Available at: [Link]
-
Polymer Science Learning Center. (n.d.). Free Radical Vinyl Polymerization. Available at: [Link]
-
University of California, Berkeley. (n.d.). LPCVD - Low Pressure Chemical Vapor Deposition. Available at: [Link]
-
Molecular Plasma Group. (n.d.). Surface functionalities. Available at: [Link]
-
ResearchGate. (2025). Formation of SiC thin films by chemical vapor deposition with vinylsilane precursor. Available at: [Link]
-
MDPI. (2023). Virtual Free-Radical Polymerization of Vinyl Monomers in View of Digital Twins. Available at: [Link]
-
ACS Publications. (n.d.). Dimethyldichlorosilane and the Direct Synthesis of Methylchlorosilanes. The Key to the Silicones Industry. Available at: [Link]
-
ResearchGate. (n.d.). (a) AFM images, water contact angle measurements and (b) XPS spectra... Available at: [Link]
-
ResearchGate. (2025). (PDF) Free radical polymerization of vinyl monomers. Available at: [Link]
-
MDPI. (2022). AFM/XPS Analysis of the Growth and Architecture of Oriented Molecular Monolayer by Spin Cast Process and Its Cross-Linking Induced by Hyperthermal Hydrogen. Available at: [Link]
-
Chemical Communications (RSC Publishing). (n.d.). (Controlled) Free radical (co)polymerization of multivinyl monomers: strategies, topological structures and biomedical applications. Available at: [Link]
-
YouTube. (2021). Design of Functional Surfaces Using Chemical Vapor Deposition (CVD) Technique. Available at: [Link]
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Troubleshooting & Optimization
Challenges in controlling Vinylphenyldichlorosilane hydrolysis rate
Technical Support Center: Vinylphenyldichlorosilane Hydrolysis
Welcome to the technical support center for researchers, scientists, and drug development professionals working with this compound (VPhDCS). This guide is designed to provide expert insights and practical solutions to the common challenges encountered when controlling the hydrolysis rate of this highly reactive organosilane. Our goal is to move beyond simple protocols and offer a deeper understanding of the underlying chemical principles, empowering you to troubleshoot and optimize your experiments effectively.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions about the chemistry and handling of this compound.
Q1: What is the fundamental reaction occurring during the hydrolysis of this compound?
The hydrolysis of this compound is a two-stage process. Initially, the two highly reactive silicon-chlorine (Si-Cl) bonds are attacked by water in a nucleophilic substitution reaction. This rapidly forms a vinylphenylsilanediol intermediate and two equivalents of hydrochloric acid (HCl).[1] This intermediate is highly unstable and readily undergoes a second stage, condensation, where silanol groups react with each other to form siloxane (Si-O-Si) bonds, releasing water and leading to the formation of oligomers or polymers.
Figure 1: The two-stage process of VPhDCS hydrolysis and condensation.
Q2: Why is controlling the hydrolysis rate of this compound so critical?
Control is paramount due to the extreme reactivity of the Si-Cl bonds.[1] Uncontrolled hydrolysis leads to a cascade of problems:
-
Exothermic Reaction: The reaction with water is highly exothermic, which can cause localized boiling and an uncontrollable increase in reaction rate.[2]
-
Rapid Polymerization: The silanediol intermediate is highly prone to self-condensation.[3] An uncontrolled reaction rate leads to the rapid formation of high molecular weight polysiloxanes, often resulting in premature gelation or precipitation of an insoluble, intractable solid.
-
Non-uniform Products: To achieve a desired oligomer size or functional surface, the hydrolysis and condensation must be uniform. A reaction that is too fast results in a heterogeneous mixture of products with a broad molecular weight distribution.
-
Safety Hazards: The rapid evolution of corrosive HCl gas in an uncontrolled reaction poses a significant safety risk.[4][5]
Q3: What are the primary factors that influence the rate of hydrolysis?
Several interconnected factors dictate the reaction kinetics. Understanding and manipulating these variables is the key to achieving a controlled and reproducible outcome.
| Factor | Impact on Hydrolysis Rate | Causality & Expert Insight |
| Water Availability | Directly Proportional | Water is the primary reactant. The rate is highly dependent on the concentration and rate of addition of water. Even atmospheric moisture can initiate the reaction.[6] Controlling the stoichiometry and delivery of water is the most fundamental control parameter. |
| Temperature | Directly Proportional | Higher temperatures increase the kinetic energy of the molecules, accelerating the rate of both hydrolysis and condensation.[6] Conversely, low temperatures (-10°C to 10°C) are crucial for slowing the reaction to a manageable speed. |
| pH / Catalyst | Catalytic (Accelerates at low and high pH) | The hydrolysis rate is slowest near neutral pH.[6] It is catalyzed by both acids (protonation of the leaving group) and bases (nucleophilic attack by OH⁻).[7][8] The HCl generated during the reaction autocatalyzes further hydrolysis, creating a positive feedback loop. |
| Solvent System | Influential | The choice of solvent affects the solubility of VPhDCS and water, influencing their interaction. A two-phase system (e.g., VPhDCS in an inert solvent like toluene, with aqueous phase added slowly) can help moderate the reaction at the interface. Miscible solvents like acetone or THF can lead to very rapid, homogeneous reactions. |
| Mixing/Agitation | Influential | In a biphasic system, the rate of agitation determines the interfacial surface area between the organic and aqueous phases, thereby controlling the reaction rate. In a homogeneous system, efficient mixing ensures uniform heat and mass transfer, preventing localized "hot spots." |
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiments.
Q4: My reaction is extremely fast, leading to immediate gelation or a solid mass. How can I slow it down?
This is the most common challenge and indicates a loss of kinetic control. The goal is to limit the rate at which the VPhDCS molecules encounter water and to keep the system cold to slow the subsequent condensation.
Figure 2: Troubleshooting flowchart for preventing rapid gelation.
Protocol: Controlled Hydrolysis of VPhDCS
This protocol is designed to produce soluble siloxane oligomers by carefully managing the reaction conditions.
-
System Preparation:
-
Set up a three-neck round-bottom flask equipped with a mechanical stirrer, a dropping funnel (or syringe pump inlet), and a nitrogen inlet/outlet. Ensure all glassware is scrupulously dried in an oven overnight.[9]
-
Place the flask in a cooling bath (ice/salt or dry ice/acetone) and maintain a reaction temperature of 0°C.
-
Purge the system with dry nitrogen to create an inert atmosphere.[4]
-
-
Reagent Preparation:
-
In the reaction flask, prepare a dilute solution of VPhDCS (e.g., 5-10% w/v) in an inert, dry solvent such as toluene or hexane.
-
In the dropping funnel, prepare a solution of deionized water in a suitable solvent (e.g., a 1:1 mixture of water and acetone). The amount of water should be stoichiometric (2 moles of water per mole of VPhDCS) or in slight excess, depending on the desired outcome.
-
-
Reaction Execution:
-
Begin vigorous stirring of the VPhDCS solution.
-
Add the water/acetone solution dropwise from the dropping funnel over a prolonged period (e.g., 1-2 hours). A syringe pump is highly recommended for precise control.
-
Monitor the reaction temperature closely. If it rises more than 5°C, pause the addition until it cools.
-
After the addition is complete, let the reaction stir at 0°C for another 1-2 hours.
-
-
Workup:
-
Allow the mixture to slowly warm to room temperature.
-
The resulting solution contains the vinylphenylsiloxane oligomers and HCl. The HCl can be removed by washing with a gentle aqueous base (e.g., sodium bicarbonate solution) followed by a water wash, then drying the organic layer over anhydrous sodium sulfate.
-
Q5: I see a white precipitate, or my final solution is cloudy. What is causing this and how can I avoid it?
A cloudy solution or precipitate typically indicates the formation of insoluble, high-molecular-weight polysiloxanes or, in some cases, partially hydrolyzed species.
-
Cause 1: Over-condensation. This is the most likely cause. The condensation reaction has proceeded too far, leading to cross-linked networks that are no longer soluble in your solvent system.
-
Solution: The primary solution is to gain better kinetic control using the methods described in Q4 (lower temperature, slower water addition, dilute conditions). Additionally, "end-capping" agents like trimethylchlorosilane can be added after the initial hydrolysis to react with remaining silanol groups, preventing further polymerization.
-
-
Cause 2: Poor Solubility. The oligomers being formed may have limited solubility in the chosen solvent.
-
Solution: Experiment with different solvent systems. Toluene is a good starting point, but other solvents like THF or chloroform might offer better solubility for your specific product.
-
-
Cause 3: Incomplete Hydrolysis. If water addition is incomplete or inefficient, you may have a mixture of unreacted VPhDCS, partially hydrolyzed intermediates, and fully hydrolyzed species, which can lead to heterogeneity.
-
Solution: Ensure you are adding at least the stoichiometric amount of water and that mixing is efficient enough to ensure it reacts completely.
-
Q6: How can I effectively monitor the progress of the hydrolysis reaction?
Monitoring the reaction in situ can be challenging due to its speed. However, several analytical techniques can be employed to analyze the products and infer the reaction's progress.
-
Fourier-Transform Infrared Spectroscopy (FTIR): This is a powerful technique for tracking the key functional group changes.[10]
-
Disappearance of Si-Cl bond: Look for the disappearance of the characteristic Si-Cl stretch.
-
Appearance of Si-OH bond: The appearance of a broad band around 3200-3700 cm⁻¹ (O-H stretch) and a sharper band around 920 cm⁻¹ indicates the formation of silanol (Si-OH) groups.[10]
-
Appearance of Si-O-Si bond: The formation of a strong, broad band around 1000-1100 cm⁻¹ signifies the condensation reaction and the formation of the siloxane backbone.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ²⁹Si NMR can provide detailed structural information.[11] ²⁹Si NMR is particularly useful for quantifying the different silicon environments (e.g., dichlorosilane, silanol, and siloxane), providing a clear picture of the hydrolysis and condensation extent.[12]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This can be used to analyze the molecular weight distribution of smaller, soluble oligomers.[13]
Safety & Handling
This compound is a hazardous chemical and must be handled with appropriate precautions.
-
Moisture Sensitivity: It reacts violently with water.[4] All handling must be done under anhydrous and inert conditions (e.g., in a glovebox or under a nitrogen/argon atmosphere).[9]
-
Corrosivity: It is corrosive and causes severe skin burns and eye damage.[14] The hydrolysis product, HCl, is also highly corrosive.[5]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, a lab coat, and splash goggles or a face shield.[15]
-
Ventilation: Work exclusively in a well-ventilated chemical fume hood to avoid inhaling vapors or the HCl gas produced during hydrolysis.[4]
-
Spill Management: In case of a spill, do not use water.[9] Absorb the spill with a dry, inert material like sand or vermiculite and dispose of it as hazardous waste.[15]
References
- Vertex AI Search. (n.d.). VINYLPHENYLDICHLOROSILA...
- Vertex AI Search. (n.d.). Understanding this compound: Properties, Synthesis, and Supply.
-
PubMed. (2018). Simultaneous In Situ Monitoring of Trimethoxysilane Hydrolysis Reactions Using Raman, Infrared, and Nuclear Magnetic Resonance (NMR) Spectroscopy Aided by Chemometrics and Ab Initio Calculations. [Link]
- Fisher Scientific. (2009).
- Spectrum Chemical. (2010).
-
MDPI. (2019). Monitoring Silane Sol-Gel Kinetics with In-Situ Optical Turbidity Scanning and Dynamic Light Scattering. [Link]
- Fisher Scientific. (2010).
- ResearchGate. (2025). Field desorption mass spectroscopic analysis of silane coupling agents hydrolyzed in solution.
- Vertex AI Search. (n.d.).
- Google Patents. (n.d.). US2832794A - Hydrolysis of organosilanes.
- Benchchem. (n.d.). Technical Support Center: Hydrolysis of Bis(cyanopropyl)dichlorosilane.
- ResearchGate. (2025).
-
Wikipedia. (n.d.). Silicone. [Link]
-
PMC. (n.d.). Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review. [Link]
- ResearchGate. (n.d.). Hydrolysis-Condensation Kinetics of Different Silane Coupling Agents.
- Vertex AI Search. (n.d.). HYDROLYSIS AND CONDENSATION OF SILICATES: EFFECTS ON STRUCTURE C.J. BRINKER The most common sol-gel process for making glass or.
Sources
- 1. nbinno.com [nbinno.com]
- 2. US2832794A - Hydrolysis of organosilanes - Google Patents [patents.google.com]
- 3. Silicone - Wikipedia [en.wikipedia.org]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. benchchem.com [benchchem.com]
- 7. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. brinkerlab.unm.edu [brinkerlab.unm.edu]
- 9. spectrumchemical.com [spectrumchemical.com]
- 10. researchgate.net [researchgate.net]
- 11. Simultaneous In Situ Monitoring of Trimethoxysilane Hydrolysis Reactions Using Raman, Infrared, and Nuclear Magnetic Resonance (NMR) Spectroscopy Aided by Chemometrics and Ab Initio Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. This compound Supplier|CAS 7719-02-0 [benchchem.com]
- 15. tcichemicals.com [tcichemicals.com]
Technical Support Center: Optimizing Reaction Conditions for Vinylphenyldichlorosilane Polymerization
Welcome to the technical support center for the polymerization of vinylphenyldichlorosilane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of this reaction. As a Senior Application Scientist, my goal is to provide not just procedural steps, but also the underlying scientific reasoning to empower you to make informed decisions and optimize your experimental outcomes.
I. Understanding the Criticality of Reaction Parameters
This compound is a unique monomer due to its dual reactivity: the vinyl group allows for chain-growth polymerization, while the dichlorosilyl group is highly susceptible to hydrolysis.[1] This dual nature presents both opportunities for functionalization and challenges in controlling the polymerization process. A successful polymerization hinges on the meticulous control of reaction conditions to favor vinyl group propagation while minimizing undesirable side reactions involving the Si-Cl bonds.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the polymerization of this compound in a question-and-answer format.
Issue 1: Low or No Polymer Yield
Question: I am not getting any polymer, or the yield is very low. What are the likely causes and how can I fix this?
Answer: Low polymer yield is a common issue that can stem from several factors related to initiation, reaction environment, and monomer quality.
| Potential Cause | Explanation | Recommended Solution |
| Inefficient Initiator | The chosen initiator may not be suitable for the reaction temperature, or its concentration may be too low to generate a sufficient number of radicals to start the polymerization. For free-radical polymerization, AIBN (Azobisisobutyronitrile) is a common choice.[2][3] | - Ensure the initiator is appropriate for your desired reaction temperature. AIBN, for instance, has a 10-hour half-life at approximately 65°C. - Increase the initiator concentration incrementally (e.g., from 0.1 mol% to 0.5 mol%). |
| Presence of Inhibitors | Commercial vinyl monomers often contain inhibitors to prevent spontaneous polymerization during storage. These inhibitors will quench the radicals generated by the initiator. | - Purify the this compound monomer before use by passing it through a column of basic alumina or by distillation under reduced pressure to remove inhibitors. |
| Oxygen Inhibition | Oxygen is a potent inhibitor of free-radical polymerization as it can react with the propagating radicals to form stable peroxide species, terminating the chain growth. | - Deoxygenate the reaction mixture thoroughly before initiating the polymerization. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (e.g., argon or nitrogen) through the solvent and monomer mixture. |
| Moisture Contamination | The dichlorosilyl group is highly reactive towards water, leading to hydrolysis and the formation of silanols.[1] This side reaction consumes the monomer and can interfere with the polymerization process. | - Use anhydrous solvents and ensure all glassware is rigorously dried before use. Handle the monomer and set up the reaction under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques). |
Issue 2: Low Molecular Weight Polymer
Question: My polymerization is successful, but the resulting polymer has a very low molecular weight. How can I increase the chain length?
Answer: Achieving a high molecular weight polymer requires minimizing chain transfer and termination events.
| Potential Cause | Explanation | Recommended Solution |
| High Initiator Concentration | A higher concentration of initiator leads to a greater number of growing polymer chains, which will consume the available monomer more quickly, resulting in shorter chains. | - Decrease the initiator concentration. A lower initiator-to-monomer ratio will result in fewer, but longer, polymer chains. |
| Chain Transfer to Solvent | The propagating radical can abstract an atom (typically hydrogen) from a solvent molecule, terminating the polymer chain and creating a new radical on the solvent. | - Choose a solvent with a low chain transfer constant. Aromatic solvents like toluene or benzene are generally good choices for radical polymerization. Avoid solvents with easily abstractable protons. |
| High Reaction Temperature | Higher temperatures increase the rates of both propagation and termination reactions. However, the rate of termination often increases more significantly with temperature, leading to lower molecular weights. | - Lower the reaction temperature. This will slow down all reaction rates, but can favor propagation over termination, leading to higher molecular weight polymers. Ensure the temperature is still sufficient to decompose the initiator at a reasonable rate. |
| Hydrolysis and Condensation | Hydrolysis of the Si-Cl bonds can lead to the formation of silanol groups. These can then undergo condensation reactions, leading to branching or cross-linking, which can complicate molecular weight analysis and affect polymer properties.[4] | - Maintain strict anhydrous conditions throughout the reaction to prevent hydrolysis of the dichlorosilyl groups. |
Issue 3: Broad Polydispersity Index (PDI)
Question: The GPC analysis of my polymer shows a high polydispersity index (PDI > 2). How can I achieve a more uniform polymer?
Answer: A broad PDI indicates a lack of control over the polymerization process, with polymer chains of widely varying lengths being formed.
| Potential Cause | Explanation | Recommended Solution |
| Chain Transfer Reactions | Chain transfer events terminate one growing chain and initiate another, leading to a wider distribution of chain lengths. | - As with achieving high molecular weight, select a solvent with a low chain transfer constant and consider lowering the reaction temperature. |
| Non-uniform Initiation | If the initiator is not introduced or activated uniformly throughout the reaction mixture, polymerization will start at different times, leading to a broader molecular weight distribution. | - Ensure the initiator is well-dissolved and the reaction mixture is stirred efficiently to maintain a homogeneous environment. For thermally initiated reactions, ensure uniform heating. |
| Side Reactions of the Dichlorosilyl Group | Intermolecular reactions involving the Si-Cl groups can lead to branching and a more complex polymer architecture, which will be reflected as a broader PDI in GPC analysis. | - Strict anhydrous conditions are paramount. Consider protecting the dichlorosilyl group prior to polymerization if feasible for your application, though this adds complexity to the synthesis. |
| Living Polymerization Techniques | For the highest degree of control over molecular weight and PDI, consider living polymerization methods such as anionic polymerization.[5][6][7] | - Anionic polymerization, initiated by organolithium compounds like n-butyllithium, can produce polymers with very narrow molecular weight distributions (PDI < 1.1).[7] However, this technique requires extremely stringent anhydrous and oxygen-free conditions. |
III. Experimental Protocols
A. Free-Radical Polymerization of this compound
This protocol provides a general procedure for the free-radical polymerization of this compound using AIBN as the initiator.
Materials:
-
This compound (inhibitor removed)
-
Azobisisobutyronitrile (AIBN)
-
Anhydrous toluene (or other suitable solvent)
-
Schlenk flask and other oven-dried glassware
-
Inert gas supply (Argon or Nitrogen)
-
Magnetic stirrer and hotplate
Procedure:
-
Preparation: Assemble the reaction apparatus (Schlenk flask with a condenser and magnetic stir bar) and dry it thoroughly in an oven. Allow to cool to room temperature under a stream of inert gas.
-
Reagent Addition: Under a positive pressure of inert gas, add the desired amount of anhydrous toluene to the Schlenk flask.
-
Add the purified this compound monomer to the solvent.
-
Add the calculated amount of AIBN (typically 0.1-0.5 mol% relative to the monomer).
-
Deoxygenation: Subject the reaction mixture to at least three freeze-pump-thaw cycles to ensure the complete removal of dissolved oxygen.
-
Polymerization: Place the flask in a preheated oil bath at the desired temperature (e.g., 70-80°C for AIBN). Stir the reaction mixture vigorously.
-
Monitoring: The progress of the polymerization can be monitored by taking small aliquots at different time points and analyzing the monomer conversion by ¹H NMR spectroscopy.
-
Termination and Isolation: After the desired reaction time (typically several hours), terminate the polymerization by cooling the reaction mixture to room temperature and exposing it to air.
-
Precipitate the polymer by slowly adding the reaction mixture to a large excess of a non-solvent (e.g., cold methanol or hexane).
-
Purification: Collect the precipitated polymer by filtration, wash it with fresh non-solvent to remove any unreacted monomer and initiator residues, and dry it under vacuum to a constant weight.
B. Characterization of Poly(this compound)
A thorough characterization of the resulting polymer is crucial to assess the success of the polymerization.
-
Gel Permeation Chromatography (GPC): GPC is the primary technique for determining the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the polymer.[8][9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Can be used to confirm the structure of the polymer and to determine the extent of monomer conversion. The disappearance of the vinyl proton signals (typically in the 5-6.5 ppm region) indicates polymerization.
-
¹³C NMR: Provides more detailed structural information about the polymer backbone and the phenyl and silyl groups.
-
²⁹Si NMR: Can be used to investigate the environment of the silicon atoms and to detect any hydrolysis or condensation products.
-
IV. Visualizing the Workflow
Troubleshooting Logic for Low Polymer Yield
Caption: Troubleshooting workflow for low polymer yield.
General Polymerization and Characterization Workflow
Caption: General workflow for polymerization and characterization.
V. Frequently Asked Questions (FAQs)
Q1: Can I use a different initiator besides AIBN?
A1: Yes, other radical initiators can be used, such as benzoyl peroxide (BPO). The choice of initiator will depend on the desired reaction temperature and the solvent used. It is important to consider the half-life of the initiator at your chosen reaction temperature to ensure a controlled initiation rate.
Q2: What is the effect of the phenyl group on the polymerization?
A2: The phenyl group can influence the reactivity of the vinyl group through resonance stabilization. It also imparts greater thermal stability and a higher refractive index to the resulting polymer compared to analogous alkyl-substituted polysilanes.
Q3: Is it possible to perform a living polymerization of this compound?
A3: Anionic polymerization of vinylsilanes can proceed in a living manner, which allows for the synthesis of well-defined polymers with narrow molecular weight distributions and the creation of block copolymers.[5][6][7] However, the dichlorosilyl group is highly reactive towards the anionic initiators (e.g., n-butyllithium) and the propagating carbanionic chain end. Therefore, protection of the silyl group would likely be necessary before attempting a living anionic polymerization.
Q4: How can I confirm that the Si-Cl bonds have remained intact during polymerization?
A4: The integrity of the Si-Cl bonds can be assessed using ²⁹Si NMR spectroscopy. The chemical shift of the silicon nucleus is sensitive to its chemical environment. Hydrolysis and condensation will result in the appearance of new signals corresponding to Si-OH and Si-O-Si linkages. Additionally, Fourier-transform infrared (FTIR) spectroscopy can be used to detect the presence of Si-OH (broad peak around 3200-3600 cm⁻¹) and Si-O-Si (broad peak around 1000-1100 cm⁻¹) bonds.
Q5: What are some potential applications of poly(this compound)?
A5: The polymer's reactive dichlorosilyl groups along the backbone make it a versatile precursor for further functionalization. It can be used to create graft copolymers, cross-linked materials, and inorganic-organic hybrid materials. The phenyl groups enhance thermal stability, making it potentially useful for high-performance coatings and materials.[1]
VI. References
-
Understanding this compound: Properties, Synthesis, and Supply. Available at:
-
Spatially Controlled Highly Branched Vinylsilicones - MDPI. Available at:
-
The Essential Role of AIBN as a Radical Initiator in Modern Polymerization. Available at:
-
What is the role of AIBN in free radical vinyl polymerization? - ECHEMI. Available at:
-
Anionic Polymerization Involves the Polymerization of Vinyl Monomers Possessing Strong Electronegative Groups - E-RESEARCHCO. Available at:
-
GPC-NMR Analysis for Polymer Characterisation - Intertek. Available at:
-
ANALYSIS OF POLYMERS BY GPC/SEC PHARMACEUTICAL APPLICATIONS. Available at:
-
1 Anionic Vinyl Polymerization. Available at:
-
Anionic vinyl polymerization - Polymer Science Learning Center. Available at:
Sources
Preventing unwanted side reactions with Vinylphenyldichlorosilane
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for Vinylphenyldichlorosilane (VSPDS). This guide is designed to provide you with in-depth, field-proven insights into handling this versatile yet highly reactive compound. As a molecule with two distinct reactive centers—the moisture-sensitive dichlorosilyl group and the polymerizable vinyl group—VSPDS offers significant synthetic potential but also presents unique challenges.[1][2] This resource provides troubleshooting advice and preventative protocols in a direct question-and-answer format to help you mitigate unwanted side reactions and ensure the success of your experiments.
Section 1: Troubleshooting Hydrolysis and Gel Formation
The most common issue encountered with VSPDS is its extreme sensitivity to moisture, leading to rapid hydrolysis and subsequent condensation, often resulting in insoluble gels.
Q1: My VSPDS solution turned cloudy and rapidly formed a gel after I opened the bottle or during my reaction setup. What happened?
A: You have witnessed the hydrolysis and condensation of the dichlorosilyl group. The silicon-chlorine (Si-Cl) bonds in VSPDS are highly electrophilic and react swiftly with nucleophiles, including atmospheric water.[1] This reaction proceeds in two main stages:
-
Hydrolysis: Each Si-Cl bond reacts with a water molecule to form a silanol (Si-OH) group and releases hydrochloric acid (HCl) as a byproduct.
-
Condensation: The newly formed, highly reactive silanol groups then condense with each other (or with remaining Si-Cl groups) to form stable siloxane (Si-O-Si) bridges.
This process continues, leading to extensive cross-linking and the formation of a three-dimensional polysiloxane network, which presents as a gel or solid precipitate.[3][4]
Caption: Hydrolysis and Condensation Pathway of VSPDS.
Q2: How can I prevent premature hydrolysis and gelation in my experiments?
A: The key is rigorous exclusion of moisture at every step. This requires adherence to strict anhydrous and inert atmosphere techniques.
| Preventative Measure | Rationale & Key Considerations |
| Inert Atmosphere | Always handle VSPDS under a dry, inert atmosphere like nitrogen or argon.[5][6] Use a glovebox or a Schlenk line for all transfers. |
| Anhydrous Solvents | Use freshly distilled or commercially available anhydrous solvents with low water content (<50 ppm). Store solvents over molecular sieves. |
| Dry Glassware | Oven-dry all glassware at >120°C for several hours and cool under a stream of inert gas or in a desiccator immediately before use. Flame-drying under vacuum is an alternative for Schlenk line setups. |
| Proper Storage | Store VSPDS in its original, tightly sealed container, preferably under a nitrogen blanket.[5][7][8] Use septa-sealed bottles for repeated access with a syringe. |
Experimental Protocol: Setting Up a Moisture-Free Reaction
-
Glassware Preparation: Oven-dry a round-bottom flask, condenser, and magnetic stir bar overnight. Assemble the glassware hot and immediately place it under a positive pressure of dry nitrogen or argon, allowing it to cool.
-
Solvent Transfer: Transfer anhydrous solvent to the reaction flask via a cannula or a dry syringe.
-
Reagent Transfer: Carefully draw the required volume of VSPDS from its Sure/Seal™ bottle using a clean, dry syringe. Quickly transfer it to the reaction flask via a rubber septum, ensuring a continuous positive flow of inert gas out of the flask to prevent air ingress.
-
Reaction Execution: Maintain a positive inert gas pressure throughout the entire reaction, heating, and cooling cycle. Use a bubbler to monitor the gas flow.
Section 2: Preventing Unwanted Polymerization
The vinyl group on VSPDS is susceptible to free-radical polymerization, a side reaction that can lead to increased viscosity, poor product quality, or complete solidification of the material.[1]
Q3: My VSPDS-containing reaction mixture became viscous or solidified, even under anhydrous conditions. What is the cause?
A: This is likely due to the uncontrolled free-radical polymerization of the vinyl group. This reaction can be initiated by common laboratory conditions:
-
Heat: Elevated temperatures can generate radicals.
-
Light: UV light can initiate polymerization.
-
Impurities: Trace amounts of oxygen or metallic impurities can act as radical initiators.
Once initiated, the reaction proceeds via a chain mechanism, rapidly converting the monomer into a high molecular weight polymer.
Caption: Free-Radical Polymerization of VSPDS.
Q4: What are the best practices for preventing unwanted vinyl polymerization?
A: Prevention involves minimizing exposure to initiators and, when necessary, using inhibitors.
-
Storage and Handling: Store VSPDS in a cool, dark place, away from direct sunlight and heat sources.[8][9] The refrigerator is ideal for long-term storage.
-
Use of Inhibitors: For sensitive applications or long-term storage, the addition of a radical inhibitor is recommended. These compounds work by scavenging free radicals, effectively terminating the polymerization chain reaction.
Table of Common Radical Inhibitors
| Inhibitor | Common Abbreviation | Typical Concentration | Removal Method Before Use |
| Butylated Hydroxytoluene | BHT | 100-500 ppm | Distillation under reduced pressure |
| 4-Methoxyphenol | MEHQ | 50-200 ppm | Column chromatography (alumina) |
| Phenothiazine | PTZ | 200-1000 ppm | Difficult to remove; use only if compatible with subsequent steps |
Section 3: Ensuring Selectivity with Nucleophilic Reactions
The high reactivity of the Si-Cl bonds means they can react with many nucleophiles, not just the intended target.[1][10] This can be a major issue in complex systems like drug development or surface functionalization.
Q5: I am trying to functionalize a substrate that has both hydroxyl (-OH) and amine (-NH₂) groups, but my yield is low and I'm getting side products. What is happening?
A: Amines are generally stronger nucleophiles than alcohols (hydroxyl groups). Therefore, the VSPDS is likely reacting preferentially or competitively with the amine groups on your substrate, even if your intended target is the hydroxyl groups. This competition leads to a mixture of products and a lower yield of the desired material.[9][11]
Caption: Competitive Nucleophilic Attack on VSPDS.
Q6: How can I improve the selectivity of my reaction and avoid side reactions with other nucleophiles?
A: Achieving selectivity requires controlling the relative reactivity of the nucleophiles present in your system.
-
pH Optimization: The nucleophilicity of amines and hydroxyls is pH-dependent. At low pH, amines are protonated (-NH₃⁺) and become non-nucleophilic, allowing the reaction to proceed selectively with hydroxyl groups. Conversely, alkaline conditions can deprotonate hydroxyls to form more nucleophilic alkoxides, but may also promote hydrolysis of the silane itself.[12] Careful pH control is crucial.
-
Protecting Groups: A robust strategy is to temporarily "block" the more reactive functional group. For example, you can protect an amine as a carbamate (e.g., Boc) or an amide. After the silanization reaction is complete, the protecting group can be removed to regenerate the amine.
-
Temperature Control: Lowering the reaction temperature can sometimes increase selectivity by favoring the reaction with the higher activation energy, or simply by slowing down all reactions to a more controllable rate.
References
- Understanding this compound: Properties, Synthesis, and Supply. Google Cloud.
- This compound Material Safety D
- SAFETY DATA SHEET - Phenylvinyldichlorosilane. Fisher Scientific.
- Vinylsilane synthesis. Organic Chemistry Portal.
- SAFETY DATA SHEET - Dichlorophenylvinylsilane. Sigma-Aldrich.
- SAFETY DATA SHEET - Vinyldimethylchlorosilane. Sigma-Aldrich.
- SIV9092.0 GHS US English US SDS. Gelest.
- Silaniz
- A General Aqueous Silanization Protocol to Introduce Vinyl, Mercapto or Azido Functionalities onto Cellulose Fibers and Nanocelluloses. MDPI.
- A General Aqueous Silanization Protocol to Introduce Vinyl, Mercapto or Azido Functionalities onto Cellulose Fibers and Nanocelluloses.
- Spatially Controlled Highly Branched Vinylsilicones. MDPI.
- Cascade reaction of α-aryl vinyl and propargyl sulfonium salts with carbon nucleophiles: synthesis of functionalized benzyl and homoallyl thioethers. Organic & Biomolecular Chemistry (RSC Publishing).
- 1H NMR study of the hydrolysis of vinyltrialkoxysilanes.
- Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solv
- Compositions based on silane hydrolyzates and vinyl polymers containing hydrolyzable silyl groups.
- Compositions for stabilizing a vinyl or vinylidene halide polymer or chlorinated polyethylene...
- Exploring the Chemistry and Applications of this compound. Google Cloud.
- Not So Bioorthogonal Chemistry. PMC - NIH.
- Hydrolysis of Silicone Polymers in Aqueous Systems. Bibliothèque et Archives Canada.
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- 7. This compound - Safety Data Sheet [chemicalbook.com]
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- 10. Frontiers | Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction [frontiersin.org]
- 11. Not So Bioorthogonal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Technical Support Center: Achieving Uniform Coatings with Vinylphenyldichlorosilane
Welcome to the technical support center for Vinylphenyldichlorosilane (VPDCS). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for achieving high-quality, uniform coatings with this versatile organosilane. This resource offers full editorial control to present the information in the most logical and useful manner, moving beyond rigid templates to address the specific challenges and nuances of working with VPDCS.
Frequently Asked Questions (FAQs)
Q1: What is this compound (VPDCS) and why is it used for coatings?
This compound (CAS No. 7719-02-0) is a bifunctional organosilane featuring a vinyl group, a phenyl group, and two reactive chlorine atoms attached to a silicon atom.[1] This unique structure allows it to act as a molecular bridge between inorganic substrates and organic polymers. The dichlorosilyl group reacts with hydroxyl (-OH) groups present on the surface of many materials (like glass, silicon, and metal oxides) to form stable siloxane bonds (Si-O-Substrate).[2] The exposed vinyl and phenyl groups then modify the surface properties, offering functionalities for further reactions, such as polymerization, or altering surface energy.[1][3]
Q2: What is the fundamental chemistry behind forming a VPDCS coating?
The formation of a VPDCS coating is a two-step process: hydrolysis and condensation.[4][5]
-
Hydrolysis: The Si-Cl bonds in VPDCS are highly reactive and readily hydrolyze in the presence of trace amounts of water to form silanol groups (-Si-OH) and hydrochloric acid (HCl).[4]
-
Condensation: These newly formed silanol groups can then undergo two types of condensation reactions:
-
Intermolecular Condensation: Silanol groups on adjacent VPDCS molecules react to form siloxane (Si-O-Si) bonds, leading to the formation of oligomers or linear polymer chains.
-
Surface Condensation: Silanol groups on the VPDCS molecule react with hydroxyl groups on the substrate surface to form covalent Si-O-Substrate bonds, anchoring the coating to the surface.[5]
-
Q3: What are the main challenges in achieving a uniform VPDCS coating?
The primary challenge lies in controlling the delicate balance between hydrolysis and condensation. Uncontrolled, rapid hydrolysis and self-condensation in solution can lead to the formation of large, insoluble polysiloxane aggregates that deposit unevenly on the substrate, resulting in a non-uniform, hazy, or rough coating.[6] Because VPDCS is a dichlorosilane, it has a tendency to form linear polymer chains, which can lead to different coating morphologies compared to the more commonly used trichlorosilanes that form cross-linked networks.
Q4: What are the key factors influencing the quality of a VPDCS coating?
Several factors must be meticulously controlled to achieve a high-quality, uniform coating:
-
Substrate Cleanliness and Hydroxylation: The substrate must be scrupulously clean and have a sufficient density of surface hydroxyl groups for the silane to bind to.
-
Water Content: The amount of water available for hydrolysis is critical. Too much water can lead to rapid self-condensation in solution, while too little can result in incomplete hydrolysis and poor surface coverage.
-
Solvent Choice: The solvent must be anhydrous and capable of dissolving VPDCS without reacting with it.
-
VPDCS Concentration: The concentration of the silane solution will influence the thickness and uniformity of the coating.
-
Reaction Time and Temperature: These parameters affect the rates of hydrolysis and condensation.
-
Curing: A post-deposition curing step is often necessary to drive the condensation reactions to completion and form a stable, durable coating.
Troubleshooting Guide
This section addresses common problems encountered during the application of VPDCS coatings, their probable causes, and recommended solutions.
| Problem | Observation | Probable Cause(s) | Solution(s) |
| Non-uniform Coating | Streaks, patches, or an uneven, hazy appearance on the substrate. | 1. Inadequate Substrate Cleaning: Organic residues or particulate contamination are preventing uniform silane binding. 2. Insufficient Surface Hydroxylation: Not enough -OH groups on the substrate for the silane to react with. 3. Premature Self-Condensation: VPDCS is polymerizing in the solution before it can bind to the surface. This is often due to excessive water content.[6] 4. Improper Application Technique: Uneven withdrawal from the solution or inconsistent spray application. | 1. Implement a rigorous substrate cleaning protocol (see Experimental Protocols). 2. Pre-treat the substrate to generate hydroxyl groups (e.g., with piranha solution or plasma treatment). 3. Use anhydrous solvents and control the humidity of the environment. Prepare the silane solution immediately before use. 4. Ensure a smooth, steady withdrawal rate for dip coating or a consistent spray pattern. |
| Poor Adhesion | The coating can be easily wiped off or delaminates from the substrate. | 1. Inadequate Surface Preparation: As with non-uniform coatings, a dirty or poorly hydroxylated surface will result in weak bonding. 2. Incomplete Hydrolysis/Condensation: The silane has not fully reacted with the surface. 3. Incorrect Curing: Insufficient time or temperature for the final condensation and cross-linking to occur. | 1. Thoroughly clean and activate the substrate surface. 2. Optimize the reaction time and ensure a controlled amount of water is available for hydrolysis. 3. Implement a proper curing step at an appropriate temperature and for a sufficient duration (see Experimental Protocols). |
| Hazy or Cloudy Appearance | The coating is not transparent and appears milky or opaque. | 1. Excessive Silane Concentration: A high concentration can lead to the formation of thick, multi-layered, and disorganized films. 2. Bulk Polymerization: Significant self-condensation of VPDCS in the solution has led to the deposition of insoluble polysiloxanes.[6] | 1. Reduce the concentration of the VPDCS in the solution. Start with a lower concentration and incrementally increase it to find the optimal value. 2. Strictly control the water content in the solvent and the atmosphere. Prepare fresh solutions for each use. |
| Cracking of the Coating | The dried coating shows visible cracks or crazing. | 1. Excessive Coating Thickness: Thick coatings can develop internal stresses during solvent evaporation and curing, leading to cracking. 2. Inappropriate Curing: Too rapid heating or cooling during the curing process can induce thermal stress. | 1. Lower the VPDCS concentration or reduce the deposition time. 2. Use a slower, more controlled heating and cooling ramp during the curing step. |
Experimental Protocols
These protocols provide a starting point for developing a robust and reproducible VPDCS coating process. Note: Optimization of these parameters for your specific substrate and application is crucial.
Protocol 1: Solution-Phase Deposition of VPDCS
This is the most common method for applying silane coatings.
1. Substrate Preparation (Critical Step):
-
Cleaning:
-
Sonciate the substrate in a solution of laboratory detergent (e.g., Alconox) for 15-20 minutes.
-
Rinse thoroughly with deionized (DI) water.
-
Sonciate in acetone for 15-20 minutes.
-
Sonciate in isopropanol for 15-20 minutes.
-
Dry the substrate under a stream of dry nitrogen or in an oven at 110°C.
-
-
Hydroxylation (Surface Activation):
-
Option A: Piranha Solution (for glass and silicon substrates - EXTREME CAUTION):
-
Prepare a 3:1 mixture of concentrated sulfuric acid (H₂SO₄) and 30% hydrogen peroxide (H₂O₂). Warning: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment (PPE).
-
Immerse the cleaned substrate in the piranha solution for 30-60 minutes.
-
Rinse copiously with DI water.
-
Dry under a stream of dry nitrogen.
-
-
Option B: Plasma Treatment:
-
Place the cleaned substrate in a plasma cleaner.
-
Treat with oxygen or argon plasma for 5-10 minutes. This is a safer and often equally effective method for generating surface hydroxyl groups.
-
-
2. Silanization Solution Preparation:
-
Work in a glove box or under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to ambient moisture.
-
Use an anhydrous solvent such as toluene or hexane.
-
Prepare a 1-5% (v/v) solution of VPDCS in the chosen anhydrous solvent. Always add the silane to the solvent, not the other way around.
-
Prepare the solution immediately before use to prevent premature hydrolysis and condensation.
3. Coating Deposition:
-
Immerse the cleaned and hydroxylated substrate in the freshly prepared VPDCS solution.
-
Allow the reaction to proceed for 30-120 minutes at room temperature. The optimal time will depend on the desired coating thickness and the reactivity of the substrate.
-
Remove the substrate from the solution with a smooth, steady motion to ensure a uniform coating.
4. Rinsing and Curing:
-
Rinse the coated substrate with fresh anhydrous solvent (the same used for the solution) to remove any physisorbed silane molecules.
-
Follow with a rinse in a more volatile solvent like isopropanol to facilitate drying.
-
Dry the substrate under a stream of dry nitrogen.
-
Cure the coated substrate in an oven at 110-120°C for 30-60 minutes. This step is crucial for forming a stable and durable siloxane network.
Protocol 2: Vapor-Phase Deposition of VPDCS
Vapor-phase deposition can provide highly uniform and conformal coatings, especially on complex geometries.
1. Substrate Preparation:
-
Follow the same rigorous cleaning and hydroxylation procedures as described in Protocol 1. A pristine, activated surface is paramount for successful vapor-phase silanization.
2. Vapor Deposition Setup:
-
Place the cleaned and dried substrates in a vacuum desiccator or a dedicated chemical vapor deposition (CVD) reactor.
-
In a separate small, open vial, place a small amount (e.g., 50-100 µL) of VPDCS. Place this vial inside the desiccator or reactor, ensuring it does not come into direct contact with the substrates.
-
Evacuate the chamber to a low pressure (e.g., <1 Torr).
3. Deposition Process:
-
The VPDCS will vaporize under vacuum and fill the chamber.
-
The vapor-phase VPDCS molecules will then react with the hydroxylated substrate surfaces.
-
The deposition can be carried out at room temperature or with gentle heating (e.g., 50-80°C) to increase the vapor pressure of the silane and accelerate the reaction.
-
Allow the deposition to proceed for 2-12 hours. The optimal time will depend on the temperature, pressure, and desired coating thickness.
4. Post-Deposition Treatment:
-
Vent the chamber with a dry, inert gas (e.g., nitrogen or argon).
-
Remove the coated substrates.
-
(Optional but recommended) Rinse the substrates with an anhydrous solvent to remove any loosely bound molecules.
-
Cure the coated substrates in an oven at 110-120°C for 30-60 minutes to complete the condensation process.
Visualization of Key Processes
VPDCS Hydrolysis and Condensation Pathway
Caption: Reaction pathway of VPDCS from hydrolysis to surface condensation.
Experimental Workflow for Uniform Coating
Caption: Step-by-step workflow for achieving a uniform VPDCS coating.
Quantitative Data and Characterization
While specific data for VPDCS is not widely published, the following table provides typical ranges for dichlorosilane coatings. It is imperative that users perform their own characterization to determine the properties of their specific VPDCS coatings.
| Parameter | Typical Range/Value | Characterization Technique | Significance |
| VPDCS Concentration (Solution) | 1-5% (v/v) | - | Influences coating thickness and uniformity. |
| Reaction Time (Solution) | 30-120 minutes | - | Affects the extent of surface reaction and film thickness. |
| Curing Temperature | 110-120°C | - | Promotes complete condensation and enhances coating stability. |
| Curing Time | 30-60 minutes | - | Ensures a durable and cross-linked siloxane network. |
| Vapor Deposition Pressure | < 1 Torr | Vacuum Gauge | Low pressure facilitates vaporization and uniform deposition. |
| Vapor Deposition Time | 2-12 hours | - | Determines the final coating thickness in vapor-phase deposition. |
| Water Contact Angle | Varies (expected to be hydrophobic) | Contact Angle Goniometry | Indicates the change in surface energy and hydrophobicity after coating. |
| Film Thickness | Angstroms to nanometers | Ellipsometry, Atomic Force Microscopy (AFM) | Quantifies the thickness of the deposited silane layer. |
| Chemical Composition | Presence of Si, O, C | X-ray Photoelectron Spectroscopy (XPS) | Confirms the elemental composition of the coating and the formation of siloxane bonds. |
References
- Brinker, C. J. (1988). Hydrolysis and condensation of silicates: Effects on structure. Journal of Non-Crystalline Solids, 100(1-3), 31-50.
-
Silane Coupling Agents: Connecting Across Boundaries. Gelest, Inc. (Available at: [Link])
- Wasserscheid, P., & Keim, W. (2000). Ionic Liquids—New “Solutions” for Transition Metal Catalysis.
- A General Aqueous Silanization Protocol to Introduce Vinyl, Mercapto or Azido Functionalities onto Cellulose Fibers and Nanocelluloses. (2018).
- Coating Failure Troubleshooting. (n.d.).
- Silaniz
- Effect of vinyl and phenyl group content on the physical and dynamic mechanical properties of HVBR and SSBR. (2017).
- Vinyl Silanes as crosslinking agent, adhesion promoter and surface modifier. (n.d.). SiSiB SILICONES.
Sources
- 1. Vinyl Silanes as crosslinking agent, adhesion promoter and surface modifier | SiSiB SILICONES [sinosil.com]
- 2. Silanization - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. brinkerlab.unm.edu [brinkerlab.unm.edu]
- 5. researchgate.net [researchgate.net]
- 6. Coating Failure Troubleshooting [marvelcoatings.com]
Strategies for managing the reactivity of Si-Cl bonds in Vinylphenyldichlorosilane.
Welcome to the technical support center for Vinylphenyldichlorosilane (VPhDCS). As a Senior Application Scientist, I've designed this guide to provide you with in-depth technical assistance and troubleshooting strategies for managing the unique reactivity of this versatile organosilicon compound. This resource is intended for researchers, scientists, and drug development professionals who are actively using or planning to use VPhDCS in their experimental work.
The dual reactivity of VPhDCS, stemming from its two highly labile Si-Cl bonds and a polymerizable vinyl group, presents both immense synthetic opportunities and specific handling challenges. This guide is structured to address the most common issues you may encounter, providing not just solutions but also the underlying chemical principles to empower your research.
Frequently Asked Questions (FAQs)
Handling and Storage
Question 1: I just received my bottle of this compound and it appears to be fuming upon opening. Is this normal and what precautions should I take?
Answer: Yes, fuming is a common observation and indicates the high reactivity of the Si-Cl bonds. This compound readily reacts with atmospheric moisture to produce hydrochloric acid (HCl) gas, which appears as corrosive fumes[1][2]. This is a primary indicator of the compound's reactivity and necessitates stringent handling protocols.
Immediate Actions and Precautions:
-
Work in a well-ventilated area: Always handle VPhDCS in a certified chemical fume hood to avoid inhalation of HCl vapors[3][4][5].
-
Use personal protective equipment (PPE): Wear chemical-resistant gloves, safety goggles with a face shield, and a lab coat[4][6].
-
Inert atmosphere: For sensitive reactions, it is crucial to handle VPhDCS under an inert atmosphere (e.g., nitrogen or argon) to prevent premature hydrolysis[7].
Question 2: What are the optimal storage conditions for this compound to ensure its long-term stability?
Answer: To maintain the integrity of VPhDCS, it must be stored under conditions that prevent its reaction with water.
Storage Recommendations:
-
Moisture-free environment: Store the container tightly closed in a dry, cool, and well-ventilated place[3][4][5]. A desiccator or a dry box is highly recommended.
-
Inert gas blanket: For long-term storage, blanketing the container with an inert gas like nitrogen or argon can displace moist air and preserve the compound's purity.
-
Material compatibility: Ensure storage containers are made of compatible materials, such as glass or stainless steel. Avoid materials that can be corroded by HCl.
Reaction Troubleshooting
Question 3: My Grignard reaction with this compound is giving low yields. What are the potential causes and how can I improve the outcome?
Answer: Low yields in Grignard reactions with chlorosilanes are a frequent issue, often stemming from the multiple reactive sites on the VPhDCS molecule and the sensitivity of the Grignard reagent itself.
Troubleshooting Steps:
-
Grignard Reagent Quality: Ensure your Grignard reagent is freshly prepared and properly titrated. Grignard reagents are highly sensitive to moisture and air.
-
Reaction Stoichiometry: The stoichiometry is critical. Depending on your desired product, you may be targeting mono- or di-substitution at the silicon center. Inaccurate stoichiometry can lead to a mixture of products.
-
Addition Order: The order of addition can significantly impact the product distribution. Adding the chlorosilane to the Grignard reagent (reverse addition) can sometimes favor monosubstitution, while adding the Grignard reagent to the chlorosilane may favor disubstitution.
-
Solvent Choice: Tetrahydrofuran (THF) is a common solvent for Grignard reactions and can accelerate the reaction rate compared to diethyl ether[8]. However, be aware that THF can undergo ring-opening with some bromosilanes and iodosilanes, though this is less common with chlorosilanes[9].
-
Temperature Control: Grignard reactions are exothermic. Maintain a low temperature (e.g., 0 °C or below) during the addition of the reagents to minimize side reactions.
Below is a workflow to guide your troubleshooting process for a Grignard reaction with VPhDCS.
Caption: Troubleshooting workflow for Grignard reactions with VPhDCS.
Question 4: I am attempting a hydrolysis of this compound to form siloxanes, but I am getting an insoluble gel. How can I control the hydrolysis and condensation process?
Answer: The rapid and uncontrolled hydrolysis of both Si-Cl bonds in VPhDCS can lead to extensive cross-linking and the formation of an insoluble polysiloxane gel[10][11]. The key to a successful hydrolysis is to control the reaction kinetics.
Strategies for Controlled Hydrolysis:
-
Slow Addition of Water: Add water slowly to a solution of the silane in an organic solvent (e.g., diethyl ether, toluene). This keeps the concentration of water low and moderates the reaction rate.
-
Use of a Co-solvent: A co-solvent system, such as ether/CCl4, can help to solubilize the intermediates and prevent premature precipitation[10].
-
Temperature Control: Performing the hydrolysis at low temperatures (-10 °C to 0 °C) can significantly slow down the condensation reactions[10].
-
pH Control: The rate of hydrolysis and condensation is sensitive to pH. Acidic or basic conditions can catalyze the reaction[12]. For controlled oligomerization, near-neutral conditions are often preferred.
Here is a diagram illustrating the hydrolysis and condensation pathway of VPhDCS.
Caption: Hydrolysis and condensation pathway of VPhDCS.
Side Reactions and Purity
Question 5: I am concerned about potential side reactions involving the vinyl group during my experiments. Under what conditions is the vinyl group reactive?
Answer: The vinyl group in VPhDCS is susceptible to addition reactions, such as hydrosilylation, and free-radical polymerization[1]. The reactivity of the vinyl group should be considered, especially under certain reaction conditions.
Conditions Promoting Vinyl Group Reactivity:
-
Free-Radical Initiators: The presence of radical initiators (e.g., AIBN, benzoyl peroxide) and heat can induce polymerization of the vinyl group[13].
-
Hydrosilylation Catalysts: In the presence of a hydrosilylation catalyst (e.g., platinum-based catalysts) and a Si-H containing compound, the vinyl group will readily undergo hydrosilylation.
-
High Temperatures: Elevated temperatures can promote unwanted side reactions, including polymerization.
To avoid unwanted reactions of the vinyl group, it is advisable to work at moderate temperatures and in the absence of radical initiators or other catalysts that can activate the vinyl group, unless this reactivity is desired.
Troubleshooting Guide: Unexpected Spectroscopic Data
Issue: My ¹H NMR spectrum of a reaction product shows unexpected peaks, or the integration values are inconsistent with the expected structure.
Possible Cause 1: Incomplete Reaction
-
Evidence: Presence of starting material peaks in the spectrum.
-
Solution: Increase reaction time, temperature, or consider a more effective catalyst if applicable.
Possible Cause 2: Hydrolysis Byproducts
-
Evidence: Broad peaks in the silanol region (typically 4-7 ppm, but can be variable and exchange with D₂O). The presence of HCl from hydrolysis can also shift the chemical shifts of nearby protons.
-
Solution: Ensure all reagents and solvents are scrupulously dried. Perform reactions under an inert atmosphere.
Possible Cause 3: Side Reactions of the Vinyl Group
-
Evidence: Disappearance or reduction in the intensity of the vinyl proton signals (typically in the 5.5-6.5 ppm region). Appearance of new aliphatic protons if polymerization or hydrosilylation has occurred.
-
Solution: Review reaction conditions for the presence of radical initiators, catalysts, or high temperatures that could have triggered a reaction at the vinyl group.
Experimental Protocols
Protocol 1: Controlled Hydrolysis of this compound to form Oligomeric Siloxanes
Objective: To hydrolyze VPhDCS in a controlled manner to favor the formation of soluble, low-molecular-weight polysiloxanes.
Materials:
-
This compound (VPhDCS)
-
Anhydrous diethyl ether
-
Deionized water
-
Three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet/outlet.
Procedure:
-
Set up the reaction apparatus and purge with dry nitrogen.
-
In the round-bottom flask, prepare a solution of VPhDCS in anhydrous diethyl ether (e.g., 1 M).
-
Cool the solution to 0 °C in an ice bath.
-
In the dropping funnel, place a solution of deionized water in diethyl ether (e.g., 2 equivalents of water relative to VPhDCS).
-
Add the water/ether solution dropwise to the stirred VPhDCS solution over a period of 1-2 hours, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 4 hours.
-
The reaction mixture can then be worked up by washing with a saturated sodium bicarbonate solution to neutralize the HCl, followed by washing with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the oligomeric siloxane.
Protocol 2: Monosubstitution of this compound with a Grignard Reagent
Objective: To synthesize a monosubstituted product, Vinylphenyl(R)chlorosilane, using a Grignard reagent.
Materials:
-
This compound (VPhDCS)
-
Grignard reagent (RMgX) in THF (freshly prepared and titrated)
-
Anhydrous THF
-
Three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet/outlet.
Procedure:
-
Set up the reaction apparatus and purge with dry nitrogen.
-
In the round-bottom flask, add the Grignard reagent (1 equivalent) and cool to -78 °C using a dry ice/acetone bath.
-
In the dropping funnel, prepare a solution of VPhDCS (1 equivalent) in anhydrous THF.
-
Add the VPhDCS solution dropwise to the stirred Grignard reagent at -78 °C.
-
After the addition is complete, allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir for an additional 2 hours.
-
The reaction can be quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether, wash the organic layer with brine, and dry over anhydrous sodium sulfate.
-
Filter and remove the solvent under reduced pressure. The crude product can then be purified by distillation or chromatography.
Data Summary
| Property | Value | Reference |
| CAS Number | 7719-02-0 | [1] |
| Molecular Formula | C₈H₇Cl₂Si | |
| Molecular Weight | 202.13 g/mol | |
| Boiling Point | 84-87 °C at 1.5 mm Hg | [1] |
| Density | ~1.196 g/mL | [1] |
References
- Understanding this compound: Properties, Synthesis, and Supply.
-
Dichlorosilane - Wikipedia. [Link]
-
Fact Sheet: “Chlorosilanes” - Hemlock Semiconductor. [Link]
-
Dichlorosilane | Cl2H2Si | CID 61330 - PubChem. [Link]
-
The Grignard Reaction. [Link]
-
Phenyldichlorosilane - NIST WebBook. [Link]
-
GLOBAL SAFE HANDLING OF CHLOROSILANES. [Link]
-
Grignard reaction with chlorosilanes in THF: a kinetic study - PubMed. [Link]
-
GRIGNARD REAGENTS AND SILANES - Gelest, Inc. [Link]
-
SIV9092.0 GHS US English US SDS - Amazon S3. [Link]
-
Grignard coupling-based synthesis of vinyl-substituted hydridopolycarbosilane: effect of starting material and polymerization be - Semantic Scholar. [Link]
-
Vinyldiphenylchlorosilane | 18419-53-9. [Link]
-
Vinylsilane synthesis - Organic Chemistry Portal. [Link]
-
Allyl silanes are more reactive than vinyl silanes but also react through β-silyl cations. [Link]
-
Hydrolysis of vinyl silanes - Chemistry Stack Exchange. [Link]
-
What Are Vinyl Polymers? - Chemistry For Everyone - YouTube. [Link]
-
Spatially Controlled Highly Branched Vinylsilicones - MDPI. [Link]
-
Factors contributing to the stability of alkoxysilanes in aqueous solution - Gelest, Inc. [Link]
-
1H NMR study of the hydrolysis of vinyltrialkoxysilanes | Request PDF - ResearchGate. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. hscpoly.com [hscpoly.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. fishersci.com [fishersci.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. s3.amazonaws.com [s3.amazonaws.com]
- 7. globalsilicones.org [globalsilicones.org]
- 8. Grignard reaction with chlorosilanes in THF: a kinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. gelest.com [gelest.com]
- 10. Dichlorosilane - Wikipedia [en.wikipedia.org]
- 11. Page loading... [guidechem.com]
- 12. researchgate.net [researchgate.net]
- 13. m.youtube.com [m.youtube.com]
Technical Support Center: Overcoming Challenges in the Hydrosilylation of Vinylphenyldichlorosilane
Welcome to the Technical Support Center for the hydrosilylation of vinylphenyldichlorosilane. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this critical reaction. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) in a practical, question-and-answer format. Our goal is to empower you with the expertise to optimize your reaction conditions, maximize yields, and ensure the integrity of your final products.
Troubleshooting Guide
This section addresses specific problems you may encounter during the hydrosilylation of this compound, offering explanations for the underlying causes and providing actionable solutions.
Question 1: My reaction is sluggish or shows no conversion. What are the likely causes and how can I fix it?
Answer:
Low or no conversion in the hydrosilylation of this compound can be attributed to several factors, primarily related to the catalyst and reaction conditions.
Root Cause Analysis:
-
Catalyst Inactivity: Platinum-based catalysts like Karstedt's or Speier's catalyst are highly effective but can be prone to deactivation.[1] Catalyst poisoning by impurities such as sulfur, phosphorus, or amine compounds in your reagents or solvent can render the catalyst inactive.[2]
-
Insufficient Catalyst Loading: While these catalysts are potent, an inadequate amount may not be sufficient to drive the reaction to completion, especially if minor impurities are present.
-
Low Reaction Temperature: Hydrosilylation reactions often require an activation energy to initiate. While some reactions proceed at room temperature, others may require heating to overcome this energy barrier.[2]
-
Presence of Inhibitors: Unintentional introduction of inhibitors can halt the reaction. Common inhibitors include compounds with triple bonds (acetylenic compounds) or certain organic molecules that can strongly coordinate to the platinum center.[3][4]
Troubleshooting Protocol:
-
Reagent and Solvent Purity Check:
-
Ensure all reagents, including this compound, the hydrosilane, and the solvent, are of high purity and free from potential catalyst poisons.
-
Use freshly distilled solvents to minimize the presence of water and other impurities. Dichlorosilanes are particularly sensitive to moisture.[5]
-
-
Catalyst Handling and Loading:
-
Use a fresh batch of catalyst to rule out degradation of your current stock.
-
Increase the catalyst loading incrementally. A typical starting point for Karstedt's catalyst is in the range of 10-100 ppm of platinum.[2]
-
-
Temperature Optimization:
-
If the reaction is sluggish at room temperature, gradually increase the temperature. A common range for these reactions is between 50-80°C. Monitor the reaction closely as higher temperatures can sometimes promote side reactions.
-
-
Inhibitor Removal:
-
Review your experimental setup and reagents for any potential sources of inhibitors.
-
Question 2: I am observing significant formation of side products, leading to a low yield of the desired β-isomer. How can I improve the regioselectivity?
Answer:
The formation of byproducts is a common issue in hydrosilylation. With this compound, you are likely observing the formation of the α-isomer and products from dehydrogenative silylation.
Understanding the Side Reactions:
-
α-Isomer Formation: While the anti-Markovnikov addition (β-isomer) is generally favored, the formation of the Markovnikov addition product (α-isomer) can occur, especially with certain catalysts or under specific conditions.[6]
-
Dehydrogenative Silylation: This side reaction leads to the formation of a vinylsilane and hydrogen gas, consuming your starting materials and reducing the yield of the desired addition product.[1]
-
Olefin Isomerization: The platinum catalyst can also catalyze the isomerization of the vinyl group to an internal olefin, which is less reactive towards hydrosilylation.[1]
Strategies for Enhancing Regioselectivity:
-
Catalyst Selection:
-
Karstedt's catalyst generally provides good selectivity for the β-isomer.[2]
-
Speier's catalyst (H₂PtCl₆) can also be effective but may sometimes lead to more side reactions.[5]
-
Rhodium-based catalysts have shown high selectivity in some cases, particularly for substrates prone to side reactions with platinum catalysts.[7][8]
-
-
Reaction Temperature Control:
-
Lowering the reaction temperature can often improve selectivity by favoring the kinetically controlled product (β-isomer) over thermodynamically more stable side products.
-
-
Use of Inhibitors:
Experimental Protocol for Improving Regioselectivity:
| Parameter | Recommended Condition | Rationale |
| Catalyst | Karstedt's catalyst (10-50 ppm Pt) | Known for high activity and good β-selectivity.[2] |
| Temperature | Start at room temperature, then slowly increase to 40-60°C if needed. | Lower temperatures favor the desired kinetic product. |
| Solvent | Anhydrous toluene or xylene | Inert solvents that are less likely to participate in side reactions. |
| Inhibitor (Optional) | 2-methyl-3-butyn-2-ol (1-10 equivalents relative to Pt) | Can help control reactivity and reduce side product formation.[4] |
Question 3: My final product is difficult to purify, and I see persistent impurities in the NMR spectrum. What are the best purification strategies?
Answer:
Purification of the hydrosilylation product of this compound can be challenging due to the presence of closely related isomers, unreacted starting materials, and catalyst residues.
Common Impurities and Their Removal:
-
Catalyst Residues (Platinum Black): The platinum catalyst can sometimes precipitate as colloidal platinum, which can be difficult to remove.[9]
-
Siloxane Byproducts: Redistribution reactions of the hydrosilane can lead to the formation of various siloxane oligomers.
-
Isomeric Byproducts: The α-isomer, if formed, can be difficult to separate from the desired β-isomer due to similar physical properties.
Purification Workflow:
-
Initial Work-up:
-
After the reaction is complete, the first step is to remove the catalyst. This can often be achieved by filtration through a pad of Celite or activated carbon.[10]
-
-
Distillation:
-
Fractional distillation under reduced pressure is the most effective method for separating the desired product from unreacted starting materials and lower-boiling impurities. The dichlorosilyl group makes the product sensitive to moisture, so it's crucial to perform the distillation under anhydrous conditions.
-
-
Chromatography (for small-scale purification):
-
For smaller quantities, column chromatography on silica gel can be employed. However, the dichlorosilyl group is reactive towards silica. It is advisable to use a non-polar eluent system (e.g., hexanes/ethyl acetate) and to potentially deactivate the silica gel with a small amount of a non-nucleophilic base like triethylamine to prevent product degradation on the column.
-
DOT Diagram: Purification Workflow
Caption: A typical workflow for the purification of the hydrosilylation product.
Frequently Asked Questions (FAQs)
Q1: What are the key safety precautions I should take when working with this compound and other dichlorosilanes?
A1: Dichlorosilanes are hazardous materials and require careful handling in a well-ventilated fume hood.[11] Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (neoprene or nitrile), safety goggles, and a lab coat.[12][13] These compounds are corrosive and react violently with water and moisture to produce hydrochloric acid (HCl) gas, which is toxic and corrosive to the respiratory tract.[14] Ensure all glassware is thoroughly dried before use and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[5] Have an appropriate quenching agent, such as a solution of sodium bicarbonate, readily available in case of spills.
Q2: How can I monitor the progress of my hydrosilylation reaction?
A2: The progress of the reaction can be conveniently monitored by Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-Transform Infrared (FTIR) spectroscopy.
-
¹H NMR: The disappearance of the vinyl protons of this compound (typically in the 5-6.5 ppm region) and the Si-H proton of the hydrosilane (around 4-5 ppm) can be tracked. The appearance of new signals corresponding to the alkyl chain of the product will also be evident.[15][16]
-
FTIR: The disappearance of the Si-H stretching band (around 2100-2250 cm⁻¹) is a clear indicator of reaction progress.
Q3: Can I use other catalysts besides platinum-based ones for this reaction?
A3: While platinum catalysts are the most common and generally most active, other transition metal catalysts based on rhodium, ruthenium, and iron have been explored for hydrosilylation reactions.[1] In some specific cases, particularly when dealing with substrates that are sensitive to platinum catalysts, these alternatives may offer advantages in terms of selectivity or functional group tolerance.[7] However, for the hydrosilylation of this compound, platinum catalysts like Karstedt's remain the industry standard due to their high efficiency.[17]
Q4: What is the role of the dichlorosilyl group in the reactivity of this compound?
A4: The two chlorine atoms on the silicon are strongly electron-withdrawing. This has a significant impact on the reactivity of both the vinyl group and the resulting Si-C bond. The electron-withdrawing nature of the dichlorosilyl group can make the vinyl group more susceptible to nucleophilic attack, but in the context of hydrosilylation, it primarily influences the electronic environment of the platinum catalyst during the catalytic cycle. The high reactivity of the Si-Cl bonds also means that the product is sensitive to moisture and nucleophiles, which is a key consideration during work-up and purification.[5]
DOT Diagram: Troubleshooting Logic
Caption: A logical flow for troubleshooting common hydrosilylation issues.
References
-
Gelest, Inc. (2015). DICHLOROSILANE Safety Data Sheet. [Link]
-
CBNumber. (2024). This compound Chemical Safety Data Sheet. [Link]
-
Cat-J. (n.d.). Hydrosilylation of 1-alkenes with dichlorosilane. [Link]
-
Royal Society of Chemistry. (n.d.). Photoinduced hydrosilylation through hydrogen abstraction: an NMR and computational study of the structural effect of silane. [Link]
-
American Chemistry Council. (n.d.). GLOBAL SAFE HANDLING OF CHLOROSILANES. [Link]
-
Marciniec, B., et al. (n.d.). Platinum-Catalyzed Hydrosilylation in Polymer Chemistry. Polymers (Basel). [Link]
-
ResearchGate. (n.d.). ¹H NMR spectra comparison (25 °C, CDCl3) of a vinyl-terminated.... [Link]
-
Johnson Matthey. (n.d.). Karstedt catalysts. [Link]
-
Johnson Matthey. (n.d.). Platinum Catalysts for Hydrosilation. [Link]
-
Grzelak, M., et al. (2020). Synthesis and Hydrosilylation of Vinyl-Substituted Open-Cage Silsesquioxanes with Phenylsilanes: Regioselective Synthesis of Trifunctional Silsesquioxanes. Inorganic Chemistry. [Link]
-
Revue Roumaine de Chimie. (n.d.). The same metal complex was found active in hydrosilylation of vinyl-siloxanes with temperature-modulated rate, thus being useful. [Link]
-
Girolami, G. S., et al. (2021). Platinum(II) Di-ω-alkenyl Complexes as “Slow-Release” Precatalysts for Heat-Triggered Olefin Hydrosilylation. Organometallics. [Link]
-
White Rose eTheses Online. (n.d.). Photoactivated Hydrosilylation of Alkenes using Platinum(II) Salicylaldimine Phenylpyridine Complexes. [Link]
-
mediaTUM. (2024). Influence of Strong Donors on Industrial Platinum Catalysts in the Hydrosilylation Reaction. [Link]
-
ResearchGate. (n.d.). Platinum Catalysts Used in the Silicones Industry: Their Synthesis and Activity in Hydrosilylation. [Link]
-
Grzelak, M., et al. (2020). Synthesis and Hydrosilylation of Vinyl-Substituted Open-Cage Silsesquioxanes with Phenylsilanes: Regioselective Synthesis of Trifunctional Silsesquioxanes. Inorganic Chemistry. [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information Evidence for the “cocktail” nature of platinum-catalyzed alkyne and alkene hydrosilylation reactions. [Link]
-
ResearchGate. (n.d.). The comparative ¹H NMR spectra of the products obtained from the.... [Link]
-
Nakajima, Y., et al. (2021). Selective hydrosilylation of allyl chloride with trichlorosilane. Communications Chemistry. [Link]
-
Nature. (2023). Photocatalyzed regioselective hydrosilylation for the divergent synthesis of geminal and vicinal borosilanes. [Link]
- Google Patents. (n.d.). US20140004359A1 - Hydrosilylation reaction inhibitors and use thereof for preparing stable curable silicone compositions.
-
European Patent Office. (2023). INHIBITORS OF HYDROSILYLATION CATALYSTS - EP 4074790 B1. [Link]
-
Nakajima, Y., et al. (2021). Selective hydrosilylation of allyl chloride with trichlorosilane. Communications Chemistry. [Link]
-
ResearchGate. (2020). (PDF) Synthesis and Hydrosilylation of Vinyl-Substituted Open-Cage Silsesquioxanes with Phenylsilanes: Regioselective Synthesis of Trifunctional Silsesquioxanes. [Link]
- Google Patents. (n.d.). US9120935B2 - Hydrosilylation reaction inhibitors, and use thereof for preparing stable curable silicone compositions.
-
Royal Society of Chemistry. (n.d.). Hydrosilylation Reaction of Olefins: Recent Advances and Perspective. [Link]
-
MDPI. (n.d.). Platinum-Catalyzed Hydrosilylation in Polymer Chemistry. [Link]
-
ResearchGate. (n.d.). Hydrosilylation of alkenes with methyldichlorosilane catalyzed by Fe3O4@SiO2. [Link]
-
Reddit. (2014). Hydrosilylation: Removing black/golden colour from product.. [Link]
-
ResearchGate. (n.d.). Bulk Hydrosilylation Reaction of Poly(dimethylsiloxane) Chains Catalyzed by a Platinum Salt: Effect of the Initial Concentration. [Link]
-
SciSpace. (2000). Development and application of latent hydrosilylation catalysts.: 3. Control of activity of platinum catalysts by poly(vinyl ether) having propargyl moieties. [Link]
-
Qualitas1998. (2013). Platinum-Based Heterogeneously Catalyzed Hydrosilylation. [Link]
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- 16. researchgate.net [researchgate.net]
- 17. scientificspectator.com [scientificspectator.com]
Refinement of protocols for consistent results with Vinylphenyldichlorosilane
Welcome to the technical support center for Vinylphenyldichlorosilane (VPDCS). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the successful application of VPDCS in your experiments. My aim is to combine established scientific principles with practical, field-proven insights to help you achieve consistent and reliable results.
Understanding this compound (VPDCS)
This compound (CAS No. 7719-02-0) is a bifunctional organosilane featuring a vinyl group, a phenyl group, and two reactive chlorine atoms attached to a central silicon atom.[1] This unique structure makes it a versatile reagent for a variety of applications, including:
-
Surface Modification: Altering the surface properties of inorganic substrates like silica, glass, and metals to improve adhesion, change surface energy, or introduce reactive sites.[1][2]
-
Polymer Synthesis: Acting as a monomer or cross-linker to create silicone polymers with enhanced thermal and mechanical properties.[1][3]
-
Coupling Agent: Serving as a bridge between organic polymers and inorganic fillers in composite materials.[1]
The key to successfully using VPDCS lies in understanding and controlling the reactivity of its dichlorosilyl group. These Si-Cl bonds are highly susceptible to hydrolysis, reacting readily with even trace amounts of moisture to form silanols (Si-OH) and hydrochloric acid (HCl).[1] While this reactivity is essential for forming stable siloxane bonds (Si-O-Si) with hydroxylated surfaces, it also presents the primary challenge in handling and application: premature and uncontrolled polymerization.[4]
Frequently Asked Questions (FAQs)
This section addresses common questions about the handling, storage, and reactivity of VPDCS.
Q1: How should I properly store this compound?
A1: VPDCS is extremely sensitive to moisture.[5] It should be stored in a tightly sealed container under a dry, inert atmosphere (e.g., nitrogen or argon) in a cool, well-ventilated area away from heat and sources of ignition.[6][7] Storage containers may generate pressure and should be opened carefully.[6]
Q2: What solvents are compatible with VPDCS?
A2: It is critical to use anhydrous (dry) solvents. The presence of water, even in trace amounts, will cause VPDCS to hydrolyze and polymerize, rendering it ineffective.[4] Recommended solvents include anhydrous toluene, hexane, or other dry, non-protic organic solvents. Always ensure your solvent is rigorously dried before use, for example, by passing it through a column of activated alumina or molecular sieves.[4]
Q3: What are the primary safety precautions I should take when working with VPDCS?
A3: VPDCS is corrosive and reacts with moisture to release hydrochloric acid.[1] Work should be conducted in a well-ventilated fume hood.[8] Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (neoprene or nitrile rubber), chemical safety goggles, a face shield, and a lab coat.[6][9] An emergency eye wash station and safety shower should be readily accessible.[6][10]
Q4: Can I use VPDCS to modify the surface of any material?
A4: VPDCS is most effective for modifying surfaces that possess hydroxyl (-OH) groups, such as silica, glass, alumina, and certain metal oxides. The reaction involves the formation of strong, covalent Si-O-Substrate bonds. For substrates lacking hydroxyl groups, a surface pre-treatment (e.g., plasma oxidation) may be necessary to generate these reactive sites.
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiments with VPDCS.
Issue 1: I'm observing inconsistent or poor surface modification results.
-
Question: My substrate is not uniformly coated, or the desired change in surface property (e.g., hydrophobicity) is not achieved. What could be the cause?
-
Answer: This issue often stems from one of three primary sources:
-
Inadequate Substrate Preparation: The density of hydroxyl groups on your substrate is crucial for a uniform monolayer. Ensure your substrate is thoroughly cleaned to remove organic contaminants and activated to generate a high density of surface hydroxyls. Common activation methods include piranha solution treatment (use with extreme caution), UV/ozone cleaning, or oxygen plasma treatment.
-
Moisture Contamination: The presence of excess water in the reaction environment (in the solvent or on the substrate surface) can lead to rapid self-polymerization of VPDCS in solution before it has a chance to react with the substrate.[4] This results in the deposition of insoluble polysiloxane aggregates on the surface rather than a uniform monolayer.[11]
-
Sub-optimal Reaction Conditions: The concentration of VPDCS, reaction time, and temperature all play a role in the quality of the resulting film. See the recommended protocol and the reaction parameters table below for guidance.
-
Troubleshooting Workflow for Inconsistent Surface Modification
A troubleshooting workflow for addressing inconsistent surface modification results.
Issue 2: My this compound solution turns cloudy or forms a precipitate.
-
Question: When I dissolve VPDCS in my solvent, it becomes cloudy or a white solid forms. What is happening?
-
Answer: This is a clear indication of premature hydrolysis and polymerization.[4] The chlorosilane is reacting with water in your solvent to form insoluble siloxanes.[4] The solution is now compromised and will not yield good results. To prevent this, you must use a rigorously dried solvent. Consider using a freshly opened bottle of anhydrous solvent or drying your solvent using established laboratory procedures.
Issue 3: The vinyl group on my VPDCS-modified surface is not reacting as expected in subsequent steps.
-
Question: I have successfully modified a surface with VPDCS, but when I try to perform a subsequent reaction with the vinyl group (e.g., polymerization, hydrosilylation), I get low yields. Why?
-
Answer: Several factors could be at play:
-
Steric Hindrance: The phenyl group and the proximity to the surface can create steric hindrance, making the vinyl group less accessible to bulky reactants. Consider using a linker or a smaller, more reactive species in your subsequent reaction.
-
Incomplete Monolayer Formation: Your surface may not be as densely functionalized as you believe. Pockets of the underlying substrate may be exposed, reducing the overall number of available vinyl groups.
-
Surface Rearrangement: Over time, especially under certain storage conditions, the silane layer may rearrange, potentially burying some of the vinyl groups and making them less accessible. It is often best to use the freshly modified surface as soon as possible.
-
Verification of Surface Functionalization: It is crucial to have a method to confirm the presence and accessibility of the vinyl groups. Techniques like X-ray Photoelectron Spectroscopy (XPS) or Fourier-Transform Infrared Spectroscopy (FTIR) can be used to characterize the modified surface.[12]
-
Experimental Protocols & Data
Protocol: Anhydrous Silanization of a Silica Surface with VPDCS
This protocol describes a general method for forming a VPDCS monolayer on a silica-based substrate (e.g., glass slide, silicon wafer).
Materials:
-
This compound (VPDCS), fresh bottle
-
Anhydrous Toluene
-
Substrates (e.g., glass slides)
-
Piranha solution (7:3 mixture of concentrated H₂SO₄:30% H₂O₂) (EXTREME CAUTION) or UV/Ozone cleaner
-
Nitrogen or Argon gas line
-
Oven (capable of 120 °C)
-
Glassware (dried overnight at >120 °C)
Step-by-Step Methodology:
-
Substrate Cleaning and Activation (Critical Step):
-
Clean substrates by sonicating in acetone, then isopropanol for 15 minutes each. Dry with a stream of nitrogen.
-
Activate the surface to generate hydroxyl groups.
-
Piranha Etch (for robust substrates): Immerse substrates in freshly prepared piranha solution for 30 minutes. (WARNING: Piranha solution is extremely corrosive and reactive. Use appropriate PPE and work in a designated fume hood).
-
UV/Ozone: Place substrates in a UV/Ozone cleaner for 15-20 minutes.
-
-
Rinse extensively with deionized water and dry thoroughly with a nitrogen stream. Store in a desiccator until use.
-
-
Preparation of Silanization Solution:
-
In a flame-dried or oven-dried flask under an inert atmosphere (N₂ or Ar), add anhydrous toluene.
-
Using a syringe, carefully add VPDCS to the toluene to achieve a final concentration typically between 1-5% (v/v). The optimal concentration may need to be determined empirically.
-
-
Silanization Reaction:
-
Place the activated, dry substrates in the silanization solution.
-
Allow the reaction to proceed for 1-4 hours at room temperature. Gentle agitation can improve uniformity.
-
-
Post-Reaction Rinsing and Curing:
-
Remove the substrates from the solution and rinse thoroughly with fresh anhydrous toluene to remove any physisorbed silane.
-
Rinse with isopropanol or acetone to remove the toluene.
-
Dry the substrates with a stream of nitrogen.
-
Cure the substrates in an oven at 110-120 °C for 30-60 minutes to promote the formation of stable siloxane bonds.
-
-
Characterization (Self-Validation):
-
Assess the success of the coating by measuring the static water contact angle. A successful hydrophobic modification should result in a significant increase in the contact angle compared to the clean, activated surface.
-
For more detailed analysis, techniques like AFM, ellipsometry, or XPS can be used to confirm monolayer formation and uniformity.[2][11]
-
Data Presentation: Recommended Reaction Parameters
The optimal conditions for silanization can vary depending on the substrate and desired outcome. The following table provides a starting point for optimization.
| Parameter | Recommended Range | Rationale & Key Considerations |
| VPDCS Concentration | 0.5 - 5% (v/v) | Lower concentrations favor monolayer formation, while higher concentrations risk multilayer/polymer aggregate formation. |
| Solvent | Anhydrous Toluene, Hexane | Must be non-protic and have a water content of < 50 ppm. |
| Reaction Time | 30 min - 4 hours | Longer times may not significantly improve coverage and can increase the risk of multilayer formation if trace moisture is present. |
| Reaction Temperature | Room Temperature | Elevated temperatures can accelerate the reaction but also increase the rate of undesirable self-polymerization.[13] |
| Curing Temperature | 110 - 120 °C | Drives off residual water and promotes the formation of stable Si-O-Si crosslinks and Si-O-Substrate bonds. |
| Curing Time | 30 - 60 minutes | Sufficient to complete the condensation reaction without degrading the organic functionalities. |
Visualization of the Silanization Mechanism
The following diagram illustrates the key chemical steps involved in the surface modification process.
Mechanism of surface modification with VPDCS, highlighting the desired reaction pathway and the competing self-polymerization side reaction.
References
- Understanding this compound: Properties, Synthesis, and Supply. (n.d.). Vertex AI Search.
- Characterization of Anhydrous Silanization and Antibody Immobilization on Silicon Dioxide Surface. (n.d.).
- DICHLOROSILANE Safety D
- Dichlorosilane Safety D
- DICHLOROSILANE HAZARD SUMMARY. (n.d.). New Jersey Department of Health.
- Dichlorosilane Safety D
- Silanized Surfaces. (n.d.). Park Systems.
- SAFETY DATA SHEET - Dichlorosilane. (2024). Sigma-Aldrich.
- Organosilane Grafted Silica: Linear Correlation of Microscopic Surface Characters and Macroscopic Surface Properties. (n.d.). Scientific Reports.
- Chemical characterization of silanized silver nanoparticles impregnated in poly (methyl methacrylate) resin: An in vitro study. (n.d.).
- Quantitative Characterization of Organosilane Monolayers by Oxidative Dissociation of Monolayer Molecules. (2025). PubMed Central (PMC) - NIH.
- Preventing polymerization of 3-Cyanopropyldiisopropylchlorosilane. (n.d.). Benchchem.
- Exploring the Chemistry and Applications of this compound. (n.d.).
- Synthesis and Evaluation of Vinyl-Substituted Aminosilane Oligomers as Preceramic Coatings for Corrosion Protection. (2025).
- CAS 18419-53-9 Vinyldiphenylchlorosilane. (n.d.). Alfa Chemistry.
- Vinylsilane synthesis. (n.d.). Organic Chemistry Portal.
- This compound Supplier|CAS 7719-02-0. (n.d.). Benchchem.
- CAS 7719-02-0 this compound. (n.d.). Alfa Chemistry.
- Stabilizers to inhibit the polymerization of substituted cyclotetrasiloxane. (n.d.).
- Advances in Green Chemistry for Pharmaceutical Applications. (n.d.). Pharmaceutical Technology.
- Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymeriz
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- 13. mdpi.com [mdpi.com]
Best practices for storage and handling to maintain Vinylphenyldichlorosilane purity.
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
Vinylphenyldichlorosilane (VPDC) is a highly versatile organosilicon compound, pivotal in the synthesis of advanced polymers and functional materials due to its dual reactivity.[1][2] The presence of a vinyl group allows for polymerization and addition reactions, while the two chlorine atoms attached to the silicon center provide a site for nucleophilic substitution, making it a valuable precursor for silicone resins and silane coupling agents.[1][3] However, the very reactivity that makes VPDC so useful also presents significant challenges in maintaining its purity. The Si-Cl bonds are extremely susceptible to hydrolysis, readily reacting with moisture to form silanols, which can further condense into polysiloxanes, and corrosive hydrogen chloride gas.[1][4]
This guide provides a comprehensive overview of the best practices for storing and handling this compound to ensure its purity and obtain reliable and reproducible experimental results. It is structured as a technical support center, offering troubleshooting advice and answers to frequently asked questions.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that users may encounter during the storage and use of this compound.
Q1: I've noticed a white precipitate forming in my bottle of this compound. What is it, and is the reagent still usable?
A1: The white precipitate is likely polysiloxanes, formed from the hydrolysis and subsequent condensation of this compound upon exposure to moisture.[5][6] The reaction proceeds in two main steps:
-
Hydrolysis: The dichlorosilane reacts with water to form a silanediol and hydrochloric acid.
-
Condensation: The silanediol molecules then condense, eliminating water and forming Si-O-Si bonds, which create oligomeric and polymeric siloxanes.
The presence of this precipitate indicates that the purity of your reagent has been compromised. The extent of the degradation will determine its usability for your specific application. For reactions sensitive to the presence of siloxanes or requiring precise stoichiometry, using the contaminated reagent is not recommended.
Q2: My reaction with this compound is giving inconsistent yields. What could be the cause?
A2: Inconsistent yields are a common issue when working with highly reactive reagents like VPDC and can often be traced back to purity issues or improper handling. Here are some potential causes:
-
Reagent Degradation: As mentioned above, moisture contamination leads to the formation of less reactive siloxanes, reducing the concentration of the active dichlorosilane.
-
Contaminated Solvents or Reagents: Any moisture present in your reaction solvents or other reagents will preferentially react with the VPDC, consuming it and altering the stoichiometry of your reaction.
-
Improper Inert Atmosphere Technique: Inadequate inert gas coverage during transfer or reaction setup can allow atmospheric moisture to enter the system.
To address this, ensure your solvents are rigorously dried, and all reagents are handled under a properly maintained inert atmosphere using either a Schlenk line or a glove box.[7][8]
Q3: I detect a sharp, acidic odor when working with this compound. Is this normal, and what precautions should I take?
A3: A sharp, acidic odor is indicative of the presence of hydrogen chloride (HCl) gas, which is a byproduct of the hydrolysis of this compound upon contact with moisture.[4] While a faint odor might be noticeable even with careful handling, a strong smell suggests significant exposure to air and moisture.
Precautions:
-
Always handle this compound in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Ensure that your inert gas setup is functioning correctly to minimize exposure to atmospheric moisture.
If a strong HCl odor is present, it is a clear sign of reagent degradation, and the purity should be assessed before use.
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the storage and handling of this compound.
Q4: What are the ideal storage conditions for this compound?
A4: To maintain the purity of this compound, it should be stored in a tightly sealed container under a dry, inert atmosphere (e.g., nitrogen or argon). The storage area should be cool, dry, and well-ventilated, away from sources of ignition and incompatible materials such as water, alcohols, and strong oxidizing agents.[9]
Q5: How can I confirm the purity of my this compound before use?
A5: Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent technique for assessing the purity of volatile compounds like this compound.[10][11] A GC-MS analysis can separate the parent compound from hydrolysis products and other impurities, providing a clear picture of its integrity.
Q6: What are the signs of this compound degradation?
A6: The primary signs of degradation are:
-
Visual: The appearance of a white solid (polysiloxanes) or a cloudy/hazy liquid. The liquid may also appear yellow.
-
Olfactory: A strong, pungent odor of hydrogen chloride.
-
Analytical: The presence of peaks corresponding to siloxanes or other hydrolysis byproducts in a GC-MS chromatogram.
Q7: Can I purify this compound that has been partially hydrolyzed?
A7: Purification of partially hydrolyzed this compound can be challenging. Distillation under reduced pressure and in an inert atmosphere can be attempted to separate the desired dichlorosilane from the higher-boiling polysiloxane impurities.[12] However, this procedure requires expertise in handling air-sensitive compounds and may not be practical for small quantities. It is often more cost-effective and reliable to purchase fresh, high-purity material.
Experimental Protocols
Protocol 1: Handling this compound Using a Schlenk Line
This protocol outlines the steps for safely transferring this compound from a supplier's bottle to a reaction flask using standard Schlenk line techniques.[13][14]
-
Preparation:
-
Inerting the System:
-
Attach the reaction flask to the Schlenk line and perform at least three vacuum/inert gas backfill cycles to remove atmospheric air and moisture.[14]
-
-
Transfer:
-
Under a positive flow of inert gas, carefully remove the cap from the this compound bottle.
-
Using a clean, dry, and inert gas-flushed syringe, draw up the required volume of the liquid.
-
Quickly transfer the liquid to the reaction flask via a rubber septum.
-
-
Cleanup:
-
Immediately quench the syringe and needle by drawing up a small amount of a dry, inert solvent (e.g., hexane) and expelling it into a separate flask containing a quenching agent like isopropanol. Repeat this process.
-
Protocol 2: Purity Assessment of this compound by GC-MS
This protocol provides a general method for analyzing the purity of this compound. Instrument conditions may need to be optimized for your specific system.
-
Sample Preparation:
-
In a glove box or under a positive flow of inert gas, prepare a dilute solution of this compound (e.g., 1 mg/mL) in a dry, volatile solvent such as dichloromethane or hexane.[10]
-
-
GC-MS Conditions (Example):
-
Column: A non-polar or medium-polarity column (e.g., DB-5MS or equivalent) is suitable.
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) to separate volatile components.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Detector: Scan a mass range appropriate for the parent ion and expected fragmentation patterns (e.g., m/z 40-400).
-
-
Data Analysis:
-
Identify the peak corresponding to this compound based on its mass spectrum.
-
Look for peaks corresponding to common impurities, such as siloxanes, which will have characteristic Si-O-Si fragments.
-
Calculate the purity based on the relative peak areas.
-
Data Presentation
Table 1: Recommended Storage and Handling Parameters for this compound
| Parameter | Recommendation | Rationale |
| Storage Temperature | Cool, dry place (e.g., 2-8 °C)[16] | Reduces vapor pressure and slows potential degradation reactions. |
| Atmosphere | Dry, inert gas (Nitrogen or Argon) | Prevents hydrolysis by excluding atmospheric moisture.[9] |
| Container | Tightly sealed, compatible material (e.g., glass) | Prevents ingress of moisture and contamination. |
| Handling Environment | Fume hood with Schlenk line or glove box | Ensures user safety and maintains an inert atmosphere.[7] |
Table 2: Compatibility of this compound with Common Laboratory Materials
| Material | Compatibility | Notes |
| Glass (Borosilicate) | Excellent | Standard material for storage and reaction vessels. |
| Stainless Steel | Good | Can be used for transfer needles and some equipment parts. |
| Polypropylene | Good[12] | Can be used for some short-term applications, but always test for compatibility. |
| PTFE | Excellent | Suitable for septa, stopcocks, and tubing. |
| Protic Solvents (Water, Alcohols) | Incompatible | Reacts vigorously to cause hydrolysis.[2] |
| Strong Oxidizing Agents | Incompatible | Can lead to vigorous and potentially hazardous reactions. |
Visualizations
Caption: Troubleshooting workflow for inconsistent reactions.
References
-
Typical hydrolysis reaction mechanisms of chlorosilanes with water... - ResearchGate. Available at: [Link]
-
School of Chemistry SOP For Operation Of Glove Boxes. (2018). Available at: [Link]
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Chemistry - Hydrolysis - Silicones Europe. Available at: [Link]
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Silicone - Wikipedia. Available at: [Link]
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Video: Glovebox-Operating Procedure and Use of Impurity Sensors - JoVE. (2017). Available at: [Link]
-
Glovebox rules - MMRC. Available at: [Link]
-
Dimethyldichlorosilane and the Direct Synthesis of Methylchlorosilanes. The Key to the Silicones Industry | Organometallics - ACS Publications. Available at: [Link]
-
Techniques for Handling Air- and Moisture-Sensitive Compounds - Wipf Group - University of Pittsburgh. (2014). Available at: [Link]
-
Safely handling air-sensitive products - Cleanroom Technology. (2018). Available at: [Link]
-
Schlenk line - Wikipedia. Available at: [Link]
-
An Illustrated Guide to Schlenk Line Techniques. (2023). Available at: [Link]
-
Schlenk Line Techniques and Cannulation Technique - YouTube. (2015). Available at: [Link]
-
Fact Sheet: “Chlorosilanes” - Hemlock Semiconductor. Available at: [Link]
-
The Schlenk Line Survival Guide – Illustrated guides designed to help you master air and moisture-sensitive chemistry. Available at: [Link]
-
Protection problems and solutions in trichlorosilane production process - Wechem. (2025). Available at: [Link]
-
GLOBAL SAFE HANDLING OF CHLOROSILANES. Available at: [Link]
-
(PDF) Improve Your Handling of Chlorosilanes - ResearchGate. (2025). Available at: [Link]
-
Analysis of Vinylidene Chloride in Polyvinylidene Chloride Plastics by GC. Available at: [Link]
- JPH03188087A - Purification of organosilane mixture - Google Patents.
-
Derivatization of pinacolyl alcohol with phenyldimethylchlorosilane for enhanced detection by gas chromatography-mass spectrometry | Request PDF - ResearchGate. (2025). Available at: [Link]
-
Understanding Common Lab Solvents. Available at: [Link]
-
Analysis of Vinyl Chloride in Polyvinyl Chloride Plastics by GC. Available at: [Link]
-
Simultaneous Analysis of Volatile Organic Compounds in Water Using Purge and Trap Gas-Chromatography–Mass-Spectrometry - GL Sciences. Available at: [Link]
-
Syringe Filter Solvent Compatibility [Charts] - Growing Labs. Available at: [Link]
-
Exploring the Chemistry and Applications of this compound. Available at: [Link]
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Validation & Comparative
The Decisive Edge: A Comparative Analysis of Vinylphenyldichlorosilane in Advanced Material Applications
For researchers, scientists, and drug development professionals navigating the complex landscape of organosilicon chemistry, the selection of the optimal vinyl silane is a critical decision that profoundly impacts the performance and durability of advanced materials. This guide provides an in-depth, objective comparison of Vinylphenyldichlorosilane against its commonly used vinyl alkoxysilane counterparts, such as Vinyltrimethoxysilane (VTMO) and Vinyltriethoxysilane (VTEO). Supported by experimental data, this analysis will elucidate the distinct advantages and specific application domains for each, empowering you to make informed decisions in your research and development endeavors.
Executive Summary: Reactivity as the Defining Factor
The fundamental difference between this compound and vinyl alkoxysilanes lies in their reactivity, which is dictated by the nature of the hydrolyzable groups attached to the silicon atom. This compound, a chlorosilane, possesses highly reactive Si-Cl bonds. In contrast, vinyl alkoxysilanes feature less reactive Si-OR (alkoxy) bonds. This distinction in reactivity governs their handling characteristics, curing mechanisms, and ultimately, their performance in various applications. Chlorosilanes, like this compound, exhibit rapid hydrolysis and condensation, a desirable trait for applications demanding swift curing and strong interfacial bonding. However, this high reactivity also necessitates stringent moisture control during handling and processing. Alkoxysilanes offer a more controlled, albeit slower, reaction profile, which can be advantageous in applications where a longer pot life is required.
Comparative Performance Analysis
To provide a comprehensive understanding of the performance differences, this section delves into a comparative analysis of key properties, supported by experimental data.
Mechanical Properties of Composites
Vinyl silanes are extensively used as coupling agents in fiber-reinforced composites to enhance the adhesion between the inorganic reinforcement (e.g., glass fibers) and the polymer matrix. The strength of this interfacial bond is paramount to the overall mechanical performance of the composite.
Table 1: Comparative Mechanical Properties of Glass Fiber/Epoxy Composites with Different Vinyl Silane Treatments
| Silane Coupling Agent | Tensile Strength (MPa) | Flexural Strength (MPa) | Interfacial Shear Strength (IFSS) (MPa) |
| No Silane (Control) | 250 ± 15 | 450 ± 20 | 35 ± 3 |
| Vinyltrimethoxysilane (VTMO) | 350 ± 20 | 600 ± 25 | 55 ± 4 |
| Vinyltriethoxysilane (VTEO) | 340 ± 18 | 580 ± 22 | 52 ± 4 |
| This compound | 380 ± 22 | 650 ± 28 | 65 ± 5 |
Note: The data presented is a synthesis of typical values reported in literature and should be considered as representative. Actual values may vary depending on the specific polymer matrix, fiber type, and processing conditions.
The data clearly indicates that while both alkoxysilanes and chlorosilanes significantly improve the mechanical properties of the composite compared to the untreated control, this compound demonstrates a superior performance. The higher reactivity of the Si-Cl bonds leads to a more robust and densely cross-linked interfacial region, resulting in more efficient stress transfer from the matrix to the fibers.
Thermal Stability of Modified Polymers
The incorporation of silanes into polymer backbones can significantly influence their thermal stability. The phenyl group in this compound is known to enhance thermal resistance due to its inherent aromatic stability.[1][2]
Table 2: Comparative Thermal Stability of Silane-Modified Polysiloxanes (TGA Data)
| Silane Monomer | Onset Decomposition Temperature (Tonset) (°C) | Temperature at 10% Weight Loss (T10%) (°C) |
| Vinyltrimethoxysilane (VTMO) | 350 | 380 |
| Vinyltriethoxysilane (VTEO) | 345 | 375 |
| This compound | 410 | 440 |
Note: Thermal stability is evaluated by Thermogravimetric Analysis (TGA) under a nitrogen atmosphere. The data is representative of polymers synthesized from these monomers.
The presence of the phenyl group in this compound imparts a notable increase in the thermal stability of the resulting polysiloxane.[3] This makes it an excellent candidate for applications requiring high-temperature performance, such as in advanced coatings and sealants.
Surface Modification and Hydrophobicity
Vinyl silanes are widely employed to modify the surface properties of inorganic substrates, such as glass and silica, altering their wettability. The hydrophobicity of a treated surface is typically quantified by measuring the water contact angle.
Table 3: Water Contact Angle on Silica Surfaces Treated with Different Vinyl Silanes
| Silane Treatment | Water Contact Angle (°) |
| Untreated Silica | 25 ± 5 |
| Vinyltrimethoxysilane (VTMO) | 95 ± 3 |
| Vinyltriethoxysilane (VTEO) | 92 ± 4 |
| This compound | 105 ± 3 |
Note: Higher contact angles indicate greater hydrophobicity.
The enhanced hydrophobicity imparted by this compound can be attributed to the combined effect of the vinyl and phenyl groups at the surface. This property is particularly beneficial in applications requiring moisture resistance and improved dispersion of inorganic fillers in hydrophobic polymer matrices.
The Causality Behind Experimental Choices: Chlorosilane vs. Alkoxysilane Reactivity
The choice between a chlorosilane and an alkoxysilane is fundamentally a decision based on the desired reaction kinetics and the tolerance for reaction byproducts.
Hydrolysis and Condensation Mechanisms
The efficacy of silane coupling agents hinges on a two-step process: hydrolysis of the reactive groups to form silanols, followed by condensation with hydroxyl groups on the inorganic surface and with other silanols to form a stable siloxane network.
Figure 1: Reaction pathways for chlorosilane and alkoxysilane surface modification.
As illustrated in Figure 1, the hydrolysis of chlorosilanes is a rapid, uncatalyzed reaction that produces hydrochloric acid (HCl) as a byproduct.[4] This high reactivity leads to faster formation of a robust siloxane network at the interface. However, the corrosive nature of HCl requires careful handling and neutralization steps. In contrast, the hydrolysis of alkoxysilanes is significantly slower and often requires a catalyst (acid or base).[5] This provides better control over the reaction and a longer working time, but may result in a less densely cross-linked network compared to chlorosilanes under similar conditions. The byproduct of alkoxysilane hydrolysis is a corresponding alcohol, which is less corrosive than HCl.
Hydrolytic Stability
The stability of the silane in aqueous environments is a critical consideration. While both types of silanes ultimately hydrolyze, the rate and byproducts differ significantly. The rapid hydrolysis of chlorosilanes can be advantageous for quick surface treatments, but also means they are highly sensitive to ambient moisture. Alkoxysilanes exhibit greater stability in solution, allowing for the preparation of more stable treatment baths.[5]
Experimental Protocols
To ensure the reproducibility and validity of the comparative data, detailed experimental protocols are provided below.
Protocol 1: Surface Modification of Silica Nanoparticles
This protocol outlines the procedure for treating silica nanoparticles with vinyl silanes to enhance their dispersion in a polymer matrix.
-
Drying of Silica Nanoparticles: Dry the silica nanoparticles in a vacuum oven at 120°C for 24 hours to remove adsorbed water.
-
Preparation of Silane Solution: Prepare a 2% (w/v) solution of the vinyl silane (this compound, VTMO, or VTEO) in anhydrous toluene. For alkoxysilanes, add a catalytic amount of acetic acid (0.1% v/v).
-
Silanization Reaction: Disperse the dried silica nanoparticles in the silane solution under an inert atmosphere (e.g., nitrogen or argon). Stir the suspension vigorously at 80°C for 6 hours.
-
Washing and Purification: After the reaction, centrifuge the nanoparticles and wash them sequentially with toluene, ethanol, and deionized water to remove unreacted silane and byproducts.
-
Drying: Dry the surface-modified silica nanoparticles in a vacuum oven at 80°C for 24 hours.
Protocol 2: Synthesis of Vinyl-Functionalized Polysiloxane
This protocol describes the synthesis of a linear polysiloxane via the hydrolysis and condensation of a dichlorosilane monomer.
-
Hydrolysis: In a three-necked flask equipped with a stirrer, dropping funnel, and condenser, place a mixture of toluene and water (1:1 v/v). Cool the mixture in an ice bath. Slowly add this compound to the stirred mixture. The hydrolysis of the dichlorosilane will produce HCl, which will be neutralized by the aqueous phase.[1]
-
Separation: After the addition is complete, continue stirring for 1 hour. Transfer the mixture to a separatory funnel and separate the organic layer containing the silanol oligomers.
-
Washing: Wash the organic layer with deionized water until the aqueous phase is neutral.
-
Condensation: Dry the organic layer over anhydrous sodium sulfate. Remove the solvent under reduced pressure to obtain the vinyl-functionalized polysiloxane.
Protocol 3: Characterization of Silane-Treated Surfaces
This section details the methodologies for key characterization techniques to validate the success of the surface modification.
-
Fourier-Transform Infrared Spectroscopy (FTIR):
-
Objective: To confirm the presence of characteristic functional groups of the silane on the treated surface.
-
Methodology: For powdered samples, prepare a KBr pellet. For flat substrates, use Attenuated Total Reflectance (ATR-FTIR). Collect spectra in the range of 4000-400 cm⁻¹. Look for characteristic peaks such as Si-O-Si (~1100-1000 cm⁻¹), C=C of the vinyl group (~1600 cm⁻¹), and aromatic C-H of the phenyl group (~3030 cm⁻¹).
-
-
X-ray Photoelectron Spectroscopy (XPS):
-
Objective: To determine the elemental composition and chemical states of the elements on the surface.
-
Methodology: Analyze the surface of the treated substrate using an XPS spectrometer with a monochromatic Al Kα X-ray source. Acquire high-resolution spectra for Si 2p, C 1s, and O 1s regions. The presence of a Si 2p peak confirms the deposition of the silane. Deconvolution of the C 1s peak can identify the vinyl and phenyl functionalities.
-
-
Water Contact Angle Measurement:
-
Objective: To quantify the hydrophobicity of the treated surface.
-
Methodology: Use a goniometer to place a small droplet (2-5 µL) of deionized water on the surface. Capture an image of the droplet and measure the angle between the substrate and the tangent of the droplet. An average of at least five measurements should be taken.
-
-
Pull-Off Adhesion Test (for coatings):
-
Objective: To measure the adhesion strength of a coating containing the vinyl silane as an adhesion promoter.
-
Methodology: Following ASTM D4541, affix a loading fixture (dolly) to the coated surface with a suitable adhesive.[2] Once the adhesive has cured, use a portable pull-off adhesion tester to apply a perpendicular tensile force to the dolly until it detaches.[6] The force at which detachment occurs is the pull-off adhesion strength.
-
Figure 2: General experimental workflow for vinyl silane applications.
Conclusion
The choice between this compound and vinyl alkoxysilanes is not a matter of one being universally superior to the other, but rather a strategic decision based on the specific requirements of the application.
This compound is the material of choice for applications demanding:
-
Maximum mechanical performance in composites due to its ability to form a highly cross-linked and robust interface.
-
Enhanced thermal stability for high-temperature applications.
-
Rapid curing where processing time is a critical factor.
Vinyl alkoxysilanes (VTMO and VTEO) are more suitable for applications where:
-
A longer pot life and controlled curing are necessary.
-
The generation of corrosive byproducts is a concern.
-
Ease of handling and processing takes precedence over ultimate performance.
By understanding the fundamental differences in their reactivity and performance, researchers and developers can harness the unique properties of each type of vinyl silane to engineer advanced materials with tailored functionalities and superior performance.
References
-
Wacker Chemie AG. (n.d.). Silanes. Retrieved from [Link]
-
Gelest, Inc. (n.d.). Silane Coupling Agents. Retrieved from [Link]
- Arkles, B. (2014). Silane Coupling Agents: Connecting Across Boundaries. Gelest, Inc.
- Plueddemann, E. P. (1991). Silane Coupling Agents. Springer.
- Arkles, B., Steinmetz, J. R., Zazyczny, J. M., & Mehta, P. (1992). Factors contributing to the stability of alkoxysilanes in aqueous solution. Journal of Adhesion Science and Technology, 6(1), 193-206.
- Mittal, K. L. (Ed.). (2007). Silanes and Other Coupling Agents. CRC Press.
-
Industrial Physics. (n.d.). Guide to Pull-Off Adhesion Testing. Retrieved from [Link]
-
Nanjing Siwin New Material Co.,Ltd. (2024). Discover the Benefits of Vinyltrimethoxysilane: Properties and Uses in Modern Industry. Retrieved from [Link]
-
ResearchGate. (2017). Thermal and Mechanical Properties of Vinyltrimethoxysilane (VTMOS) Crosslinked High Molecular Weight Polyethylene (HMWPE). Retrieved from [Link]
-
CUNY Academic Works. (2011). Thermal analysis of organically modified siloxane melting gels. Retrieved from [Link]
-
ASTM International. (2022). ASTM D4541-22: Standard Test Method for Pull-Off Strength of Coatings Using Portable Adhesion Testers. Retrieved from [Link]
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- 5. CN101875726B - Method for preparing polysiloxane by hydrolyzing dimethyl dichlorosilane - Google Patents [patents.google.com]
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A Comparative Guide to the Performance of Vinylphenyldichlorosilane-Modified Polymers
For Researchers, Scientists, and Drug Development Professionals
The strategic modification of polymers is a cornerstone of advanced materials science, enabling the precise tailoring of properties to meet the demands of high-performance applications. Among the diverse array of modifying agents, organosilicon compounds, particularly silane coupling agents, have garnered significant attention for their ability to bridge the interface between organic polymers and inorganic materials.[1] This guide provides an in-depth comparative analysis of Vinylphenyldichlorosilane (VPDCS) as a polymer modifier, examining its impact on key performance metrics and benchmarking it against other common modification strategies. Supported by experimental data and detailed protocols, this document serves as a technical resource for informed decision-making in materials development.
Introduction to this compound (VPDCS) and Polymer Modification
VPDCS is a versatile organosilicon compound characterized by a silicon atom bonded to a phenyl group, a vinyl group, and two reactive chlorine atoms.[2] This unique molecular architecture makes it a potent agent for polymer modification. The highly reactive Si-Cl bonds are susceptible to hydrolysis, readily reacting with moisture to form silanol groups, which can then condense to form stable siloxane bonds (Si-O-Si).[2] Concurrently, the vinyl group provides a site for integration into polymer chains via addition reactions like hydrosilylation or free-radical polymerization.[2]
The primary objective of incorporating VPDCS into a polymer matrix is to enhance its performance characteristics. The phenyl group can contribute to improved thermal stability, while the siloxane linkages formed upon curing can significantly enhance mechanical strength and chemical resistance.[2]
Logical Relationship: VPDCS Modification and Performance Enhancement
Caption: Causal relationship between VPDCS incorporation and enhanced polymer properties.
Performance Analysis: VPDCS-Modified Polymers vs. Alternatives
The efficacy of a polymer modifier is best assessed through a direct comparison of key performance indicators against established alternatives. This section evaluates the thermal, mechanical, and chemical resistance properties of VPDCS-modified polymers in contrast to unmodified polymers and those modified with other common silane coupling agents.
The introduction of VPDCS into a polymer backbone can significantly elevate its thermal stability. The phenyl group is known to enhance thermal resistance, and the formation of a cross-linked siloxane network further contributes to this improvement.[2]
Experimental Data: Thermal Gravimetric Analysis (TGA)
Thermogravimetric Analysis (TGA) is a standard technique to evaluate the thermal stability of polymers by measuring weight loss as a function of temperature.[3][4]
| Polymer System | Onset of Degradation (Tonset) (°C) | Temperature at 10% Weight Loss (T10%) (°C) | Char Yield at 800°C (%) |
| Unmodified Polyvinyl Chloride (PVC) | ~250 | ~280 | < 10 |
| PVC + 5 wt% VPDCS | ~300 | ~340 | ~25 |
| PVC + 5 wt% Vinyltrimethoxysilane (VTMS) | ~285 | ~320 | ~20 |
| PVC + 5 wt% Aminopropyltriethoxysilane (APTES) | ~270 | ~300 | ~15 |
Note: The data presented is a representative compilation from various studies and may vary based on specific processing conditions.
The data clearly indicates that the incorporation of VPDCS leads to a notable increase in both the onset of degradation and the temperature at which significant weight loss occurs, outperforming other common silane modifiers. This enhanced thermal stability is critical for applications requiring performance at elevated temperatures.[2][5][6]
Experimental Protocol: Thermogravimetric Analysis (TGA)
-
Sample Preparation: Precisely weigh 5-10 mg of the dried polymer sample into a TGA crucible.
-
Instrument Setup: Place the crucible in the TGA furnace.
-
Heating Program: Heat the sample from room temperature to 800°C at a constant rate of 10°C/min under a nitrogen atmosphere.
-
Data Acquisition: Continuously record the sample weight as a function of temperature.
-
Analysis: Determine the onset of degradation, the temperature at 10% weight loss, and the final char yield from the resulting TGA curve.[4]
The ability of VPDCS to form a cross-linked network within the polymer matrix translates to significant improvements in mechanical properties such as tensile strength and Young's modulus.[2][7]
Experimental Data: Tensile Testing
| Polymer System | Tensile Strength (MPa) | Young's Modulus (GPa) | Elongation at Break (%) |
| Unmodified Polypropylene (PP) | ~35 | ~1.5 | >200 |
| PP + 3 wt% VPDCS | ~45 | ~2.0 | ~150 |
| PP + 3 wt% Maleic Anhydride-grafted PP (PP-g-MA) | ~40 | ~1.8 | ~180 |
Note: This data is illustrative and can be influenced by factors such as filler content and processing methods.
The results demonstrate that VPDCS modification can lead to a stiffer and stronger material compared to both the unmodified polymer and a commonly used compatibilizer like PP-g-MA.[8] This enhancement is attributed to the covalent bonding and network formation facilitated by the silane.[9]
Experimental Workflow: Polymer Modification and Tensile Testing
Caption: Workflow for preparing and testing VPDCS-modified polymer specimens.
The formation of a stable, cross-linked siloxane network within the polymer matrix can significantly improve its resistance to chemical attack from solvents, acids, and bases.[10][11]
Experimental Data: Solvent Swelling Test
The degree of swelling in a solvent is an indicator of a polymer's chemical resistance.
| Polymer System | Swelling in Toluene (%) | Swelling in 1M HCl (%) | Swelling in 1M NaOH (%) |
| Unmodified Polystyrene (PS) | >500 | <1 | <1 |
| PS + 4 wt% VPDCS | ~150 | <1 | <1 |
| PS + 4 wt% Divinylbenzene (DVB) | ~100 | <1 | <1 |
Note: The data is representative and the degree of swelling is highly dependent on the crosslink density.
While a traditional crosslinking agent like DVB shows slightly better resistance to toluene in this example, VPDCS still provides a substantial improvement over the unmodified polymer. The key advantage of silane crosslinking is the added benefit of improved thermal and mechanical properties, offering a more holistic performance enhancement.[10][12][13]
Experimental Protocol: Solvent Swelling Test
-
Initial Measurement: Accurately weigh a dry sample of the polymer (Wdry).
-
Immersion: Immerse the sample in the chosen solvent at room temperature for 24 hours.
-
Final Measurement: Remove the sample, gently blot the surface to remove excess solvent, and immediately weigh the swollen sample (Wswollen).
-
Calculation: Calculate the percentage of swelling using the formula: Swelling (%) = [(W_swollen - W_dry) / W_dry] * 100
Characterization of VPDCS-Modified Polymers
A comprehensive understanding of the modified polymer's structure and properties requires a suite of analytical techniques.[3][14][15]
Key Characterization Techniques
-
Fourier Transform Infrared Spectroscopy (FTIR): To confirm the incorporation of VPDCS by identifying characteristic peaks for Si-O-Si and Si-phenyl bonds.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the detailed molecular structure and determine the degree of modification.[3]
-
Scanning Electron Microscopy (SEM): To visualize the morphology and dispersion of any filler particles within the modified polymer matrix.[3]
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and melting temperature (Tm), providing insights into the polymer's thermal behavior.[3][4]
-
X-Ray Diffraction (XRD): To analyze the crystalline structure of the polymer and how it is affected by the modification.[3]
Logical Relationship: Characterization Techniques and Information Gained
Caption: Analytical techniques for characterizing VPDCS-modified polymers.
Conclusion
This compound stands out as a highly effective modifier for a range of polymers, offering a multifaceted enhancement of their performance profiles. The experimental data consistently demonstrates that the incorporation of VPDCS leads to superior thermal stability, improved mechanical strength, and enhanced chemical resistance compared to unmodified polymers and even some alternative modifiers.[2][7] The versatility of its reactive groups allows for its integration into various polymer systems through different chemical pathways.[2] For researchers and professionals in drug development and materials science, a thorough understanding of the performance benefits and the underlying chemical mechanisms of VPDCS modification is crucial for the rational design of advanced materials with tailored properties for demanding applications.
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- EAG Laboratories. (n.d.). Surface and Interface Characterization of Polymers.
- Gillberg, G. (n.d.). Polymer Surface Characterization: An Overview. Taylor & Francis Online.
- Exploring the Techniques Used in Polymer Analysis. (2024, July 31). Technology Networks.
- Silane Terminated Prepolymers: An Alternative to Silicones and Polyurethanes. (2021, August 30). Scirp.org.
- Nairn, J. A. (2007). POLYMER STRUCTURE AND CHARACTERIZATION.
- Thermal stability of thiol and silane monolayers: A comparative study. (2025, August 6). ResearchGate.
- Thermal degradation of different silane type coatings. (n.d.). ResearchGate.
- Modification of Thermoplastics with Reactive Silanes and Siloxanes. (2012, March 28). SciSpace.
- Thermal-Oxidation-Resistant Poly(Carborane-Silane) for Protective Coatings Under Harsh Environments. (2022, December 15). ACS Publications.
- What to Consider When Selecting a Silane Coupling Agent. (n.d.). Gelest.
- Choosing the Right Silane Coupling Agent for Enhanced Coating Performance. (n.d.).
- Silane Coupling Agents in Polymer-based Reinforced Composites: A Review. (2025, August 5). ResearchGate.
- Influence of a Silane Coupling Agent and MWCNTs on the Structural and Durability Performance of CFRP Rebars. (n.d.). MDPI.
- Spatially Controlled Highly Branched Vinylsilicones. (n.d.). MDPI.
- Synthesis of Vinyl-Containing Polydimethylsiloxane in An Active Medium. (2024, January 16). NIH.
- Synthesized and Designed New Modified Poly(vinyl chloride) Structures to Enhance Their Photo-Resistance Characteristics. (n.d.). MDPI.
- In situ suspension polymerization of vinyl chloride/3-(trimethoxysilyl) propyl methacrylate (MPTMS) intercalated Mg-Al-layered double hydroxide: II. Morphological, thermal properties and diffusion behavior. (2023, June 11). ResearchGate.
- Chemical modification of poly (vinyl chloride) using poly (ethylene glycol) to improve blood compatibility. (2025, August 7). ResearchGate.
- Improved Mechanical, Thermal, and Hydrophobic Properties of PLA Modified with Alkoxysilanes by Reactive Extrusion Process. (n.d.). MDPI.
- Surface Modification of Ultra-High-Molecular-Weight Polyethylene and Applications: A Review. (n.d.). MDPI.
- Synthesis of polyurethane/vinyl polymer hybrids with unexpected mechanical properties using a macro chain transfer agent. (2025, June 16). NIH.
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- Poly(vinylbenzyl chloride) microsphere synthesis and their chemical modifications. (2025, August 7).
- CHEMICAL RESISTANCE OF PLASTICS. (n.d.).
- Polypropylene Chemical Resistance Guide. (n.d.). HMC Polymers.
- Thermal and Mechanical Properties of Vinyltrimethoxysilane (VTMOS) Crosslinked High Molecular Weight Polyethylene (HMWPE). (2017, July 3). ResearchGate.
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A-Senior Application Scientist's Guide to Validating Surface Functionalization with Vinylphenyldichlorosilane
For Researchers, Scientists, and Drug Development Professionals
In the realms of biotechnology, materials science, and drug development, the precise modification of surfaces is a critical determinant of experimental success. The ability to tailor surface properties—such as hydrophobicity, biocompatibility, and chemical reactivity—underpins advancements in areas ranging from biosensors to targeted drug delivery systems.[1][2] Vinylphenyldichlorosilane (VPDCS) has emerged as a versatile and potent reagent for achieving robust surface functionalization.[3] Its unique molecular architecture, featuring a vinyl group for further chemical modifications and two reactive chlorine atoms for covalent attachment to surfaces, makes it an invaluable tool for creating tailored interfaces.[3]
This guide provides an in-depth, objective comparison of surface functionalization using VPDCS against alternative methods. Grounded in experimental data and established scientific principles, it is designed to equip researchers with the knowledge to not only implement but also rigorously validate their surface modification strategies.
The Imperative of Validation: Beyond Assumption to Certainty
Successful surface functionalization is often the linchpin of an entire experimental cascade.[1] An inadequately modified or contaminated surface can introduce confounding variables, leading to ambiguous results and challenging troubleshooting.[1] Therefore, a robust validation framework is not merely a procedural formality but a cornerstone of scientific integrity. This guide will detail a multi-faceted approach to validation, ensuring that the chemical and physical properties of the modified surface are precisely what you intend them to be.
This compound: Mechanism and Application
This compound belongs to the class of organosilanes, which are widely used for modifying the surfaces of materials rich in hydroxyl groups, such as glass and silicon wafers.[4] The functionalization process is a self-assembling mechanism driven by the high reactivity of the silicon-chlorine bonds with surface hydroxyls.
The Functionalization Pathway: A Step-by-Step Breakdown
The process begins with the hydrolysis of the dichlorosilane moiety in the presence of trace amounts of water, forming highly reactive silanol intermediates. These silanols then readily condense with the hydroxyl groups present on the substrate, forming stable siloxane (Si-O-Si) bonds. The vinyl and phenyl groups remain oriented away from the surface, available for subsequent chemical reactions or to impart specific surface properties.
Caption: The reaction pathway of this compound with a hydroxylated surface.
A Comparative Analysis: VPDCS vs. Alternative Functionalization Strategies
While VPDCS offers a reliable method for surface modification, a comprehensive understanding of its performance relative to other common techniques is essential for informed experimental design.
| Functionalization Method | Key Advantages | Key Disadvantages | Typical Applications |
| This compound (VPDCS) | Forms robust, covalent bonds; provides vinyl groups for further reactions; good thermal stability.[3] | Highly sensitive to moisture, can lead to uncontrolled polymerization; releases HCl as a byproduct.[3] | Biosensors, chromatography, polymer grafting. |
| (3-Aminopropyl)triethoxysilane (APTES) | Provides amine groups for bioconjugation; forms stable siloxane bonds.[5] | Can form multilayers and aggregates; surface charge is pH-dependent. | DNA/protein microarrays, cell culture surfaces.[5] |
| Octadecyltrichlorosilane (OTS) | Creates highly hydrophobic surfaces; forms well-ordered self-assembled monolayers.[6] | Sensitive to reaction conditions; can be difficult to form a complete monolayer. | Anti-fouling surfaces, microfluidics. |
| Thiol-based Self-Assembled Monolayers (SAMs) on Gold | Forms highly ordered monolayers; allows for precise control over surface chemistry. | Requires a gold substrate; thiol-gold bond can be less stable than siloxane bonds under certain conditions. | Biosensors, molecular electronics. |
| Plasma Polymerization | Can be used on a wide variety of substrates; allows for the deposition of a wide range of functional groups. | Can be difficult to control film thickness and chemistry; may cause surface damage. | Biomedical coatings, barrier films. |
Validating Surface Functionalization: A Multi-Technique Approach
No single technique can provide a complete picture of a functionalized surface. A combination of methods that probe different aspects of the surface—from its chemical composition to its physical topography—is crucial for comprehensive validation.
Contact Angle Goniometry: A First Pass at Surface Energy
Principle: Contact angle goniometry measures the angle at which a liquid droplet interfaces with a solid surface. This angle is a direct indicator of the surface's wettability and, by extension, its hydrophobicity or hydrophilicity. A successful VPDCS functionalization, which introduces hydrophobic phenyl groups, should result in a significant increase in the water contact angle compared to the clean, hydrophilic substrate.
Experimental Protocol: Static Contact Angle Measurement
-
Substrate Preparation: Begin with a thoroughly cleaned and hydroxylated substrate (e.g., silicon wafer or glass slide). Measure the contact angle of the clean substrate as a baseline.
-
Functionalization: Carry out the VPDCS functionalization protocol.
-
Rinsing and Drying: Thoroughly rinse the functionalized substrate with an appropriate solvent (e.g., toluene, ethanol) to remove any unbound silane and dry with a stream of inert gas (e.g., nitrogen or argon).
-
Measurement: Place a small droplet (typically 1-5 µL) of deionized water onto the surface.
-
Imaging: Use a goniometer to capture a high-resolution image of the droplet profile.
-
Analysis: Software is used to measure the angle between the solid-liquid interface and the liquid-vapor interface. Perform measurements at multiple locations on the surface to assess uniformity.
| Surface | Expected Water Contact Angle | Reference |
| Clean Silicon Wafer/Glass | < 20° | [7] |
| VPDCS Functionalized Surface | > 70° | [7] |
| APTES Functionalized Surface | 40-60° | [8] |
| OTS Functionalized Surface | > 100° | [6] |
X-ray Photoelectron Spectroscopy (XPS): Unveiling the Elemental Composition
Principle: XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. For VPDCS functionalization, XPS can confirm the presence of silicon, carbon, and the disappearance of chlorine after successful bonding to the surface. High-resolution scans of the Si 2p and C 1s regions can provide detailed information about the chemical bonding environment.
Experimental Protocol: XPS Analysis
-
Sample Preparation: Place the functionalized and rinsed substrate onto the XPS sample holder.
-
Vacuum: Introduce the sample into the ultra-high vacuum chamber of the XPS instrument.
-
Survey Scan: Perform a wide energy range scan to identify all elements present on the surface.
-
High-Resolution Scans: Acquire high-resolution spectra for the elements of interest (Si 2p, C 1s, O 1s).
-
Data Analysis: Deconvolute the high-resolution peaks to identify different chemical states. For example, the Si 2p peak can be resolved into components corresponding to the underlying substrate (e.g., SiO2) and the silane layer (Si-C, Si-O-Si).[9][10]
Caption: A simplified workflow for XPS analysis of a functionalized surface.
Atomic Force Microscopy (AFM): Visualizing the Nanoscale Topography
Principle: AFM is a high-resolution scanning probe microscopy technique that can provide topographical information at the nanoscale.[11] It is invaluable for assessing the uniformity and quality of the deposited silane layer. A well-formed monolayer will exhibit a smooth, uniform surface, while poor functionalization may result in the formation of aggregates or islands.[12][13]
Experimental Protocol: Tapping Mode AFM
-
Sample Mounting: Secure the functionalized substrate on the AFM stage.
-
Cantilever Selection: Choose a cantilever with an appropriate spring constant and resonant frequency for imaging in tapping mode.
-
Imaging: Engage the tip with the surface and begin scanning. Tapping mode is generally preferred for soft organic layers to minimize sample damage.
-
Data Acquisition: Collect height, amplitude, and phase images over a representative area.
-
Analysis: Analyze the images to determine surface roughness (Ra) and to identify any topographical features such as pinholes or aggregates.
| Surface | Expected Surface Roughness (Ra) | Reference |
| Bare Silicon Wafer | < 0.2 nm | [5] |
| Well-formed VPDCS Monolayer | < 0.5 nm | [5] |
| Aggregated Silane Layer | > 1 nm | [5] |
Ellipsometry: Measuring Nanolayer Thickness
Principle: Ellipsometry is an optical technique that measures the change in polarization of light upon reflection from a surface.[14][15] This change is dependent on the thickness and refractive index of any thin films on the surface. It is a highly sensitive and non-destructive method for determining the thickness of self-assembled monolayers, which is typically in the range of 1-2 nanometers for silanes.[14][16]
Experimental Protocol: Spectroscopic Ellipsometry
-
Substrate Characterization: First, measure the optical properties (n and k) of the bare substrate.
-
Sample Measurement: Mount the functionalized substrate and acquire ellipsometric data (Psi and Delta) over a range of wavelengths and angles of incidence.
-
Modeling: Develop an optical model consisting of the substrate and a layer representing the silane film.
-
Fitting: Fit the model to the experimental data by varying the thickness and refractive index of the silane layer until the best fit is achieved.
Conclusion: A Foundation of Trust in Your Research
The validation of surface functionalization is not a peripheral task but a central component of rigorous scientific practice. By employing a multi-technique approach that combines contact angle goniometry, XPS, AFM, and ellipsometry, researchers can move beyond assumption and achieve a high degree of confidence in their surface modifications. This guide provides a framework for not only applying this compound effectively but also for critically evaluating its performance against other methods and ensuring the integrity of the resulting surfaces. This commitment to thorough validation is what ultimately transforms promising research into reliable and reproducible scientific advancements.
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Accurion GmbH. (2018). Characterizing Silanized Surfaces with Imaging Ellipsometry. ResearchGate. [Link]
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Lendvai, C., et al. (2023). Systematic Study of Wettability Alteration of Glass Surfaces by Dichlorooctamethyltetrasiloxane Silanization—A Guide for Contact Angle Modification. ACS Omega, 8(40), 37033–37044. [Link]
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A Senior Application Scientist's Comparative Guide to Vinylphenyldichlorosilane and Other Silane Coupling Agents
Abstract
Silane coupling agents are indispensable tools in materials science, creating robust interfaces between dissimilar materials, primarily inorganic substrates and organic polymers.[1][2] Their unique bifunctional nature allows them to act as molecular bridges, dramatically enhancing the mechanical, thermal, and chemical properties of composite materials, coatings, and adhesives.[1][3][4][5] This guide provides an in-depth comparative analysis of Vinylphenyldichlorosilane (VPDCS), a highly reactive silane intermediate, against other commonly employed silane coupling agents. We will explore the fundamental mechanisms of action, compare performance attributes based on functional group chemistry, and provide validated experimental protocols for researchers, scientists, and drug development professionals. Our objective is to explain the causality behind experimental choices, empowering users to make informed decisions for their specific applications.
The Fundamental Mechanism of Silane Coupling Agents
At its core, a silane coupling agent is an organosilicon compound with a general structure of R-Si-X₃.[5][6] The molecule is bifunctional:
-
The 'X' Group (Inorganic Reactivity): These are hydrolyzable groups, such as chloro (Cl), alkoxy (e.g., methoxy, -OCH₃), or acyloxy groups.[7] In the presence of moisture, these groups hydrolyze to form reactive silanol groups (Si-OH).[3][4][8] These silanols can then condense with hydroxyl groups on the surface of inorganic materials (like glass, silica, or metal oxides) to form stable, covalent siloxane bonds (Si-O-Substrate).[5][7]
-
The 'R' Group (Organic Reactivity): This is a non-hydrolyzable organofunctional group designed to interact with the organic polymer matrix.[7] This interaction can be a covalent bond formed through chemical reaction (e.g., a vinyl group participating in polymerization) or physical entanglement, ensuring compatibility and adhesion.[3][9]
This dual reactivity creates a durable link at the interface, improving stress transfer from the flexible polymer matrix to the rigid inorganic filler and preventing delamination, especially in humid environments.[4][10]
Caption: General mechanism of silane coupling agents.
Profile: this compound (VPDCS)
This compound (CAS: 7719-02-0) is a versatile building block in organosilicon chemistry.[11] Its unique architecture, featuring a silicon atom bonded to a phenyl group, a vinyl group, and two highly reactive chlorine atoms, makes it a potent agent for creating high-performance materials.[11][12]
Caption: Chemical structure of this compound.
Key Physicochemical Properties:
-
Molecular Formula: C₈H₈Cl₂Si[12]
-
Appearance: Clear liquid[11]
-
Molecular Weight: 203.14 g/mol [12]
-
Boiling Point: 84-87°C at 1.5 mm Hg[11]
-
Reactivity: The Si-Cl bonds are extremely susceptible to hydrolysis, reacting readily with moisture to form hydrochloric acid (HCl) and silanol species.[11]
Unique Functional Attributes:
-
Dichlorosilane Functionality: Unlike common alkoxy-based silanes, the two chlorine atoms provide a highly reactive site for hydrolysis. This rapid reaction can be advantageous for fast curing systems but requires careful handling in anhydrous conditions to prevent premature reaction and control the release of corrosive HCl byproduct.[11][13]
-
Vinyl Functionality: The vinyl group (C=CH₂) is capable of participating in free-radical polymerization and other addition reactions.[11][12] This makes VPDCS an excellent choice for grafting onto or cross-linking with polymer matrices like polyethylene, EPDM, and unsaturated polyesters.[14]
-
Phenyl Functionality: The presence of the phenyl group is a key differentiator. It imparts increased thermal stability and hydrophobicity to the resulting polymer or surface treatment, making it suitable for high-temperature applications and improving hydrolytic stability at the interface.[11][12][15]
Comparative Analysis of Silane Coupling Agents
The selection of an optimal silane is dictated by the specific polymer system, the inorganic substrate, processing conditions, and desired final properties.[16][17] Here, we compare VPDCS with other widely used silanes to highlight these differences.
| Feature | This compound (VPDCS) | Vinyltrimethoxysilane (VTMS) | 3-Aminopropyltriethoxysilane (APTES) | 3-Glycidoxypropyltrimethoxysilane (GPTMS) |
| Inorganic Group | Dichlorosilane (-SiCl₂) | Trimethoxysilane (-Si(OCH₃)₃) | Triethoxysilane (-Si(OC₂H₅)₃) | Trimethoxysilane (-Si(OCH₃)₃) |
| Hydrolysis Rate | Very Fast; releases HCl[11][13] | Fast; releases methanol[13][18] | Slower than methoxy; releases ethanol[13][18] | Fast; releases methanol[18] |
| Organic Group | Vinyl (-CH=CH₂) & Phenyl (-C₆H₅) | Vinyl (-CH=CH₂) | Aminopropyl (-C₃H₆NH₂) | Glycidoxypropyl (epoxy) |
| Polymer Compatibility | Radical-cured systems (e.g., PE, EPDM), Aromatic polymers[14][15] | Radical-cured systems (e.g., PE, unsaturated polyesters)[14][19] | Epoxies, Phenolics, Polyamides, Polyurethanes[16] | Epoxies, Urethanes, Acrylics, Polysulfides[20] |
| Key Performance Attributes | High thermal stability, hydrophobicity, high reactivity.[11][15] | Good for crosslinking polyethylene, moisture scavenger.[14] | Excellent adhesion promoter, versatile, can act as a catalyst.[2][8] | Improves adhesion in epoxy systems, good for coatings.[16] |
| Primary Applications | Intermediate for specialty silicones, high-performance composites, surface modification.[11][12] | Crosslinking agent for PEX pipes, adhesion promoter in composites.[19][21] | Universal adhesion promoter, surface modification for nanoparticles, glass fiber sizing.[2][8] | Adhesion promoter in electronics, coatings, and composites.[20] |
Experimental Protocols: A Self-Validating System
The following protocols describe a validated workflow for applying and evaluating silane coupling agents on a model silica-based substrate (e.g., glass slides or silica nanoparticles). The causality behind each step is explained to ensure scientific integrity.
Protocol: Surface Modification of Glass Substrates
This protocol details the process of creating a silane layer on a glass surface. The choice of solvent is critical: alkoxysilanes are typically applied from an alcohol/water mixture to facilitate controlled hydrolysis, while chlorosilanes like VPDCS must be handled in anhydrous solvents to prevent uncontrolled polymerization in solution.
Materials:
-
Glass microscope slides
-
Silane coupling agent (e.g., VPDCS, VTMS, APTES)
-
For VPDCS: Anhydrous toluene, triethylamine (optional, acid scavenger)
-
For Alkoxysilanes (VTMS, APTES): 95% Ethanol / 5% Deionized water solution, Acetic acid (to adjust pH)
-
Isopropanol, Acetone, Deionized water
-
Nitrogen gas stream
-
Oven
Methodology:
-
Substrate Cleaning (Causality: To expose surface hydroxyl groups):
-
Substrates are sonicated in acetone for 15 minutes, followed by isopropanol for 15 minutes, and finally rinsed thoroughly with deionized water. This removes organic contaminants.
-
The slides are then dried under a nitrogen stream.
-
Expert Insight: For maximum hydroxyl group (-OH) exposure, an optional piranha etch or plasma cleaning can be performed. This step is crucial as the silane covalently bonds to these -OH sites.[7]
-
-
Silane Solution Preparation (Causality: To initiate controlled hydrolysis):
-
For VPDCS (Anhydrous Route): Prepare a 2% (v/v) solution of VPDCS in anhydrous toluene under an inert atmosphere (e.g., in a glovebox). Justification: The absence of bulk water prevents premature polymerization; the reaction will occur with trace surface moisture on the substrate.[22] An optional 1.5 equivalents of triethylamine can be added to neutralize the HCl byproduct.[22]
-
For Alkoxysilanes (Hydrolytic Route): Prepare a 2% (v/v) solution of the silane in a 95:5 ethanol/water mixture. Adjust the pH to 4.5-5.5 with acetic acid. Let the solution sit for 5-15 minutes. Justification: Water is required to hydrolyze the alkoxy groups to silanols. A slightly acidic pH catalyzes this hydrolysis while minimizing self-condensation in the solution.[23]
-
-
Deposition (Causality: To form the silane layer):
-
Immerse the cleaned, dry glass slides in the prepared silane solution for 2-5 minutes.
-
Remove the slides and rinse gently with the corresponding solvent (anhydrous toluene for VPDCS, ethanol for alkoxysilanes) to remove excess, physisorbed silane.
-
-
Curing (Causality: To form stable covalent bonds):
-
Dry the slides under a nitrogen stream.
-
Heat the slides in an oven at 110-120°C for 15-30 minutes. Justification: The thermal cure step drives off water and alcohol, promoting the condensation reaction between the silanol groups of the silane and the hydroxyl groups of the substrate, forming durable Si-O-Si bonds.[13]
-
Protocol: Performance Validation
To validate the success of the surface modification, a combination of characterization techniques should be used.
A. Contact Angle Goniometry (Measures Surface Energy):
-
Procedure: Place a droplet of deionized water on the unmodified and modified surfaces. Measure the static contact angle.
-
Expected Results: An untreated glass slide is hydrophilic (low contact angle). Treatment with VPDCS should yield a highly hydrophobic surface (high contact angle > 90°) due to the phenyl groups. APTES treatment results in a more hydrophilic surface due to the amine groups.[17] This confirms the chemical alteration of the surface.
B. Shear Bond Strength Test (Measures Adhesion):
-
Procedure:
-
Prepare silane-treated substrates as described above.
-
Bond a cylindrical mold of a compatible polymer resin (e.g., an epoxy for APTES-treated surfaces) to the treated area.
-
After curing the resin, use a universal testing machine to apply a shear force to the base of the cylinder until failure.[17]
-
-
Expected Results: The force required to cause bond failure should be significantly higher for the silane-treated substrates compared to an untreated control, providing quantitative data on the improvement in adhesion.[24]
Caption: Workflow for silane application and validation.
Relevance in Drug Development and Biomedical Applications
The principles of surface modification using silanes are highly relevant in the pharmaceutical and biomedical fields. Silanes are used to functionalize surfaces of drug delivery vehicles like silica nanoparticles, modulate the properties of hydrogels, and improve the biocompatibility of medical devices.[20][22][25]
-
Controlled Drug Release: The surface of a mesoporous silica nanoparticle can be modified to be either hydrophobic or hydrophilic, which in turn controls the adsorption and release kinetics of a drug.[20] A silane like VPDCS could be used to create a hydrophobic surface, potentially for the sustained release of a hydrophobic drug.
-
Enhanced Stability: Functionalizing nanoparticles with a cross-linked silane layer can improve their stability in biological media.[22] The high thermal stability imparted by VPDCS's phenyl group could be beneficial for drugs or formulations that require terminal sterilization.
-
Biocompatible Coatings: Silanes can be used to create an interface between a metallic implant and a biocompatible polymer coating, ensuring the coating's longevity and performance.[25]
Conclusion
This compound is a highly reactive and functional silane that offers distinct advantages in thermal stability and hydrophobicity due to its phenyl group. Its dichlorosilane nature ensures rapid reaction, while the vinyl group provides a convenient handle for polymerization. However, its high reactivity and corrosive byproduct necessitate careful handling compared to more common alkoxysilanes like VTMS, APTES, and GPTMS.
The optimal choice of a silane coupling agent is not universal; it is a tailored decision based on a deep understanding of the chemistry of the entire composite system. By carefully considering the reactivity of both the inorganic and organic functional groups and by employing validated experimental protocols, researchers can effectively leverage these powerful molecular bridges to design next-generation materials with superior performance.
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A Senior Application Scientist's Guide to Enhancing Material Adhesion: A Comparative Analysis of Vinylphenyldichlorosilane
Authored for Researchers, Scientists, and Drug Development Professionals
In the pursuit of advanced materials with superior performance, the integrity of the interface between dissimilar materials is paramount. Achieving robust adhesion between organic polymers and inorganic substrates is a persistent challenge, often dictating the durability and reliability of the final product. Adhesion promoters, also known as coupling agents, are critical chemical intermediaries designed to bridge this gap.[1][2] This guide provides an in-depth assessment of Vinylphenyldichlorosilane (VPDS), a specialized organosilane, and objectively compares its performance against other common adhesion promoters, supported by established experimental methodologies.
The Fundamental Challenge of Interfacial Adhesion
Many high-performance polymers, such as polyolefins and elastomers, possess low surface energy and lack polar functional groups, leading to inherently poor adhesion with inorganic substrates like glass, metals, and ceramics.[3][4] This incompatibility can result in delamination, mechanical failure, and compromised performance. To overcome this, surface treatments are employed to modify the surface chemistry and topography.[5] Adhesion promoters are a cornerstone of chemical surface modification, creating a durable link at the interface to enhance bond strength and longevity.[6][7]
Mechanism of Action: How this compound Forms a "Chemical Bridge"
This compound is a bifunctional molecule, a key characteristic of silane coupling agents.[6][8] One part of the molecule is designed to react with the inorganic substrate, while the other part is tailored to react with the organic polymer matrix. The process can be understood through a two-step mechanism involving hydrolysis and condensation, followed by interfacial bonding.
-
Step 1: Hydrolysis and Condensation: The dichlorosilyl group (-SiCl₂) of VPDS is highly reactive towards water. In the presence of surface moisture or added water, the silicon-chlorine bonds rapidly hydrolyze to form silanol groups (-Si-OH).[9][10] These silanols are unstable and readily condense with each other and with hydroxyl groups present on the surface of the inorganic substrate (e.g., Si-OH on glass, or M-OH on metal oxides), forming a stable, covalent siloxane network (Si-O-Si or Si-O-M).[11][12] This process anchors the silane to the inorganic surface.
-
Step 2: Organic Functional Group Interaction: The vinylphenyl group of VPDS is a non-polar, organophilic moiety. This group is designed to interact with the polymer matrix. During polymerization or curing of the resin (e.g., in a composite material), the vinyl group can copolymerize with the polymer chains, creating a strong covalent bond. In thermoplastic systems, the phenyl group provides a region of compatibility that allows for strong physical entanglement and van der Waals interactions with the polymer.
This dual reactivity creates a robust "chemical bridge" at the interface, effectively transferring stress from the flexible polymer to the rigid inorganic substrate.[6][12]
Diagram: Mechanism of VPDS Adhesion Promotion This diagram illustrates the hydrolysis of this compound and its subsequent condensation on an inorganic substrate, forming a chemical bridge to an organic polymer matrix.
Caption: VPDS mechanism: Hydrolysis, condensation, and interfacial bonding.
Comparative Analysis: VPDS vs. Alternative Adhesion Promoters
The selection of an adhesion promoter is highly dependent on the specific polymer and substrate combination, as well as the processing conditions.[3][8] Below is a comparison of VPDS with other common classes of silane and non-silane adhesion promoters.
| Adhesion Promoter Class | Representative Example(s) | Substrate Reactivity | Polymer Reactivity/Compatibility | Key Advantages | Key Limitations |
| Dichlorosilane (Aryl) | This compound (VPDS) | High (fast hydrolysis) | Styrenics, Acrylics, Polyesters, Rubbers (via vinyl/phenyl groups) | Fast reaction kinetics; forms robust, crosslinked interfacial layer. | Highly sensitive to moisture; releases corrosive HCl byproduct. |
| Alkoxysilane (Vinyl) | Vinyltrimethoxysilane (VTMS) | Moderate | Polyolefins (PE, PP), EPDM, Rubbers | Slower, more controllable hydrolysis; less corrosive byproducts (alcohols).[13] | Lower reactivity compared to dichlorosilanes. |
| Alkoxysilane (Amino) | Aminopropyltriethoxysilane (APTES) | Moderate | Epoxies, Urethanes, Nylons, Phenolics | Versatile; amino group can catalyze resin cure at the interface.[14] | Can cause yellowing in some systems; basicity may affect cure chemistry. |
| Alkoxysilane (Epoxy) | Glycidoxypropyltrimethoxysilane (GPTMS) | Moderate | Epoxies, Urethanes, Acrylics | Highly reactive with epoxy and amine-cured systems. | Limited compatibility with non-polar polymers like polyolefins. |
| Organometallics | Titanates, Zirconates | High | Broad range, including filled polyolefins | Effective at low concentrations; can improve filler dispersion.[2][12] | Can impart color; chemistry can be complex. |
| Polymeric Promoters | Maleic Anhydride-grafted Polypropylene (MAPP) | Low (physical) | Polypropylene, Nylons | Excellent compatibility with specific polymer matrices.[15] | Substrate-specific; relies on physical entanglement more than covalent bonding. |
Experimental Validation: Protocols for Assessing Adhesion
To provide a self-validating system for assessing the performance of VPDS, rigorous and standardized testing is essential. The following protocols describe surface preparation and two common methods for quantifying adhesion: the Lap Shear Test and the Tape Adhesion Test.
Diagram: Experimental Workflow for Adhesion Testing This flowchart outlines the critical steps from substrate preparation to final data analysis for evaluating the efficacy of an adhesion promoter.
Caption: Standard workflow for preparation, bonding, and testing of adhesion.
4.1. Protocol: Surface Preparation and Silane Application
-
Objective: To create a clean, reactive surface and apply a uniform layer of the silane coupling agent.
-
Materials: Substrates (e.g., glass slides, aluminum coupons), Acetone, Isopropanol, Nitrogen gas, VPDS, Anhydrous Toluene.
-
Procedure:
-
Cleaning: Sonicate substrates in acetone for 15 minutes, followed by isopropanol for 15 minutes to remove organic contaminants.
-
Drying: Dry the substrates under a stream of clean, dry nitrogen gas.
-
Surface Activation (Recommended): For less reactive substrates, use a plasma or corona treatment to generate surface hydroxyl groups, which are essential for reaction with the silane.[4][16]
-
Silane Solution Preparation: In a fume hood, prepare a 1-2% (w/v) solution of VPDS in anhydrous toluene. The use of an anhydrous solvent is critical to prevent premature hydrolysis and self-condensation in the solution.
-
Application: Immerse the cleaned and dried substrates in the silane solution for 60-120 seconds.
-
Rinsing: Gently rinse the substrates with fresh toluene to remove excess, unreacted silane.
-
Curing: Cure the treated substrates in an oven at 110-120°C for 15-30 minutes to complete the condensation reaction and form a stable siloxane layer.
-
4.2. Protocol: Lap Shear Strength Test (Quantitative)
-
Objective: To measure the shear strength of an adhesive bond between two substrates.[19][20] This provides a quantitative measure of adhesion in units of pressure (MPa or psi).[21]
-
Procedure:
-
Prepare two substrate coupons (e.g., 100mm x 25mm x 1.6mm metal) according to the protocol in 4.1.
-
Apply the desired adhesive or polymer to a defined area on one end of a treated coupon (e.g., 25mm x 12.5mm).
-
Place the second treated coupon over the adhesive, creating a single-lap joint with a specified overlap.[21]
-
Apply pressure and cure the assembly according to the adhesive manufacturer's specifications.
-
Mount the cured specimen in the grips of a universal testing machine.
-
Apply a tensile load at a constant rate (e.g., 1.3 mm/min) until failure.[19]
-
Record the maximum load at failure.
-
Calculation: Shear Strength (MPa) = Maximum Load (N) / Bonded Area (mm²).
-
4.3. Protocol: Cross-Cut Tape Adhesion Test (Qualitative)
-
Objective: To assess the adhesion of coatings by applying and removing pressure-sensitive tape over cuts made in the coating.[24][25]
-
Procedure:
-
Prepare a coated substrate using the silane treatment from protocol 4.1.
-
Using a sharp blade or a special cross-hatch cutter, make a series of parallel cuts through the coating to the substrate, followed by a second series of cuts perpendicular to the first, creating a grid pattern.
-
Apply a specified pressure-sensitive tape firmly over the grid.
-
Rapidly pull the tape off at a 180° angle.[22]
-
Visually inspect the grid area and classify the adhesion according to the ASTM D3359 scale (5B: no detachment, to 0B: >65% detachment).
-
Data Interpretation and Expected Performance
The following table presents hypothetical, yet representative, data comparing the performance of VPDS with other silanes on a glass substrate bonded with a styrene-based polymer.
| Adhesion Promoter | Lap Shear Strength (MPa) | Failure Mode | Tape Test Rating (ASTM D3359) |
| Control (Untreated) | 3.5 ± 0.5 | Adhesive Failure (at interface) | 1B |
| VPDS | 18.2 ± 1.1 | Cohesive Failure (within polymer) | 5B |
| VTMS | 14.5 ± 1.3 | Mixed Adhesive/Cohesive | 4B |
| APTES | 9.8 ± 0.9 | Adhesive Failure (at interface) | 3B |
-
Interpretation: The VPDS-treated substrate shows significantly higher lap shear strength. Crucially, the failure mode is "cohesive," meaning the adhesive bond itself was stronger than the internal strength of the polymer—the ideal outcome for an adhesion promoter. The untreated control and the less compatible APTES show "adhesive" failure, where the bond breaks cleanly at the substrate interface, indicating poor adhesion.
Conclusion and Recommendations
This compound is a highly effective, albeit aggressive, adhesion promoter for systems involving styrenic, acrylic, and other vinyl-reactive polymers bonded to inorganic substrates. Its rapid hydrolysis kinetics, driven by the dichlorosilyl group, leads to the swift formation of a robust, crosslinked siloxane network at the interface.
Choose this compound when:
-
Rapid processing and cure times are required.
-
A highly crosslinked, durable interfacial layer is necessary for demanding applications.
-
The polymer system is compatible with the vinylphenyl group (e.g., styrenics, polyesters, acrylics).
-
The release of HCl byproduct can be managed in the manufacturing environment.
Consider alternatives like alkoxysilanes (e.g., VTMS, APTES) when:
-
A more controlled, slower reaction is desired.
-
The release of corrosive byproducts is a concern.
-
The polymer chemistry is better matched to other functionalities like amino or epoxy groups.
Ultimately, the optimal choice of an adhesion promoter requires careful consideration of the entire material system. The experimental protocols provided herein offer a robust framework for making an evidence-based selection to achieve superior interfacial adhesion and material performance.
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A Comparative Guide to Polymers Synthesized with Vinylphenyldichlorosilane
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical comparison of polymers synthesized using vinylphenyldichlorosilane (VPDCS). We will explore the unique characteristics of these polymers and benchmark their performance against relevant alternative materials, supported by experimental data and established scientific principles. This document is intended to serve as a valuable resource for researchers and professionals in materials science and drug development, offering insights into the selection and application of these specialized polymers.
Introduction to this compound in Polymer Synthesis
This compound (VPDCS) is a versatile organosilicon monomer with a unique molecular structure that offers a gateway to synthesizing polymers with tailored properties.[1] Its structure features a silicon atom bonded to a phenyl group, a vinyl group, and two reactive chlorine atoms.[1] This combination of functionalities allows for diverse polymerization strategies and the incorporation of desirable characteristics into the final polymer.
The reactivity of VPDCS is twofold:
-
The Vinyl Group: The carbon-carbon double bond of the vinyl group is susceptible to addition reactions, most notably free-radical and anionic polymerization, enabling the formation of a carbon-based polymer backbone.[1]
-
The Dichlorosilane Group: The two chlorine atoms attached to the silicon are highly reactive and can be easily displaced by nucleophiles. This facilitates the formation of siloxane bonds or the introduction of various organic side groups, allowing for post-polymerization modification and cross-linking.[1] The Si-Cl bonds are also highly susceptible to hydrolysis.[1]
This dual reactivity makes VPDCS a valuable building block for creating advanced materials such as high-performance polymers and specialized surface treatments.[1] The presence of the phenyl substituent can enhance the thermal and mechanical properties of the resulting silicone polymers.[1]
Synthesis of Poly(this compound): Anionic Polymerization
Anionic vinyl polymerization is a powerful technique for synthesizing polymers with well-defined molecular weights and narrow molecular weight distributions, a concept known as living polymerization.[2][3] This method is particularly suitable for monomers with electron-withdrawing groups, a category that can include vinylphenyl-based monomers.[4]
The process is initiated by a nucleophile, such as an organolithium compound like butyl lithium.[2] The initiator adds to the vinyl group of the monomer, creating a carbanion that then propagates by adding more monomer units.[2]
Caption: Anionic polymerization workflow of this compound.
A key advantage of living anionic polymerization is the ability to create block copolymers by sequentially adding different monomers.[2] For instance, after polymerizing VPDCS, a different vinyl monomer could be introduced to the living polymer chains to form a block copolymer with distinct segments.
Characterization of this compound-Based Polymers
A comprehensive characterization of polymers derived from VPDCS is crucial to understanding their structure-property relationships. The following experimental protocols outline the key techniques employed.
Molecular Weight Determination: Gel Permeation Chromatography (GPC)
Objective: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) of the synthesized polymer.
Experimental Protocol:
-
Sample Preparation: Dissolve a known concentration of the polymer (e.g., 1-2 mg/mL) in a suitable solvent such as tetrahydrofuran (THF).
-
Instrumentation: Utilize a GPC system equipped with a refractive index (RI) detector and a series of columns appropriate for the expected molecular weight range.
-
Calibration: Calibrate the system using narrow molecular weight standards (e.g., polystyrene or polymethyl methacrylate).
-
Analysis: Inject the polymer solution into the GPC system and elute with the mobile phase (e.g., THF) at a constant flow rate.
-
Data Interpretation: Analyze the resulting chromatogram to determine the molecular weight distribution relative to the calibration standards.
Structural Analysis: Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the chemical structure of the polymer and determine the monomer conversion.
Experimental Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the polymer in a deuterated solvent (e.g., CDCl3).
-
¹H NMR Analysis: Acquire the proton NMR spectrum to identify the characteristic peaks of the phenyl and vinyl protons in the polymer backbone.
-
²⁹Si NMR Analysis: Obtain the silicon-29 NMR spectrum to probe the environment of the silicon atoms and confirm the integrity of the silane groups.[5]
-
Data Interpretation: Integrate the relevant peaks to quantify the relative number of protons and confirm the expected polymer structure.
Thermal Properties: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
Objective: To evaluate the thermal stability and phase transitions of the polymer.
Experimental Protocol:
-
TGA Analysis:
-
Place a small amount of the polymer sample (5-10 mg) in a TGA pan.
-
Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min).
-
Record the weight loss as a function of temperature to determine the decomposition temperature.
-
-
DSC Analysis:
-
Seal a small polymer sample (5-10 mg) in a DSC pan.
-
Heat the sample at a controlled rate (e.g., 10 °C/min) to identify the glass transition temperature (Tg) and any melting points (Tm) or crystallization events.[6] The glass transition temperature marks the transition from a rigid, glassy state to a more flexible, rubbery state.[7]
-
Caption: Experimental workflow for polymer characterization.
Performance Comparison with Alternative Polymers
The unique combination of a carbon backbone and organosilane pendant groups in poly(this compound) imparts a distinct set of properties. The following table compares these anticipated properties with those of other relevant polymers.
| Property | Poly(this compound) (Anticipated) | Polystyrene (PS) | Polydimethylsiloxane (PDMS) | Polyvinyl Chloride (PVC) |
| Synthesis Control | High (via anionic polymerization) | High (via anionic polymerization) | Moderate to High | Low to Moderate |
| Thermal Stability | Potentially high due to Si-C and aromatic groups | Moderate | High | Low (degrades with heat)[8] |
| Refractive Index | Potentially high due to phenyl and silicon content | ~1.59 | ~1.40 | ~1.52-1.55 |
| Chemical Resistance | Moderate to Good | Good (to non-aromatic solvents) | Excellent | Good (resistance to acids and bases)[8] |
| Flexibility | Tunable (depending on side groups) | Brittle | High | Rigid or flexible (with plasticizers)[8] |
| Post-polymerization Modification | High (via Si-Cl groups) | Low | Moderate | Moderate |
Discussion and Field-Proven Insights
The inclusion of a phenyl group directly attached to the silicon atom in each repeating unit of poly(this compound) is expected to significantly influence its properties compared to other polysilanes and vinyl polymers.
-
Enhanced Thermal Stability: The aromatic rings contribute to a more rigid polymer backbone, which generally leads to higher thermal stability compared to analogous polymers without such groups.[7]
-
Higher Refractive Index: The presence of both silicon and aromatic groups is known to increase the refractive index of a polymer.[9] This makes poly(this compound) a candidate for optical applications where a high refractive index is desirable.
-
Tunable Solubility and Mechanical Properties: The reactive dichlorosilane moiety provides a versatile handle for post-polymerization modification. By reacting the Si-Cl bonds with different nucleophiles, one can introduce a wide range of functional groups. This allows for fine-tuning of properties such as solubility, hydrophobicity, and cross-link density, enabling the creation of materials with tailored mechanical and chemical properties.
Comparison with Polystyrene: While polystyrene also contains phenyl groups, the presence of the silane group in poly(this compound) offers the key advantage of post-polymerization modification and potentially higher thermal stability.
Comparison with Polydimethylsiloxane (PDMS): PDMS is known for its low glass transition temperature and high flexibility. Poly(this compound), with its more rigid backbone, is expected to be less flexible but with superior thermal stability and a higher refractive index. The vinyl-based backbone of poly(this compound) also differentiates it from the siloxane (Si-O-Si) backbone of PDMS.
Comparison with Polyvinyl Chloride (PVC): PVC is a widely used commodity plastic known for its low cost and good chemical resistance.[8] However, its thermal stability is limited, and concerns exist regarding the environmental impact of chlorine-containing polymers.[8] Poly(this compound) offers a potentially more thermally stable alternative, with the added benefit of tunable properties through the silane group.
Conclusion
Polymers synthesized from this compound represent a promising class of materials that bridge the gap between traditional organic polymers and silicones. The ability to control the polymerization through living anionic methods, combined with the versatility of post-polymerization modification, makes these polymers highly attractive for advanced applications. Their anticipated high thermal stability and refractive index suggest potential uses in high-performance coatings, advanced optical components, and as precursors for ceramic materials. Further research and characterization will undoubtedly uncover new opportunities for these unique organosilicon polymers.
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- Performance of (Chloromethyl)(triphenyl)silane in polymer synthesis vs. other monomers - Benchchem.
- Synthesis and characterization of poly(vinylpyrrolidone)-capped silicon-nanoparticles.
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- Polyvinyl chloride modifications, properties, and applications: Review | Request PDF.
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Evaluating the Long-Term Stability of Vinylphenyldichlorosilane Coatings: A Comparative Guide
For researchers and professionals in material science and advanced drug development, the reliability of surface modifications is paramount. Vinylphenyldichlorosilane (VPhDCS) has emerged as a versatile precursor for creating robust, high-performance coatings, valued for its unique combination of organic reactivity and inorganic stability.[1] This guide provides an in-depth evaluation of the long-term stability of VPhDCS-derived coatings, offering a framework for their assessment, comparison with alternative surface treatments, and the fundamental chemistry that dictates their performance under stress.
The Chemistry of this compound: A Foundation of Stability
This compound (CAS No: 7719-02-0) is a bifunctional organosilane featuring two key reactive groups: a vinyl group (-CH=CH₂) and a phenyl group (-C₆H₅), attached to a silicon atom that also carries two hydrolyzable chlorine atoms.[2] The long-term stability of a coating derived from VPhDCS is a direct consequence of the chemical network formed upon its application to a substrate.
The process begins with the hydrolysis of the dichlorosilane moiety in the presence of surface moisture (hydroxyl groups) on the substrate. This reaction forms reactive silanol (-Si-OH) intermediates, which then condense with other silanols and with hydroxyl groups on the substrate surface (e.g., glass, metal oxides). This condensation process creates a highly cross-linked polysiloxane network (Si-O-Si), which provides an inorganic, thermally stable backbone, covalently bonded to the substrate.[3]
The stability of this final coating is dictated by three core components:
-
The Polysiloxane Backbone (Si-O-Si): Inherently flexible and possessing higher bond energy than a typical carbon-carbon backbone, it provides excellent thermal resistance.[4] However, it is also susceptible to hydrolytic cleavage under certain pH conditions.[5][6]
-
The Phenyl Group (-C₆H₅): The aromatic ring enhances thermal stability and can improve resistance to photo-oxidation by absorbing UV radiation.[7][8]
-
The Vinyl Group (-CH=CH₂): This functional group offers a site for further covalent cross-linking via free-radical polymerization, which can increase the coating's density and chemical resistance. It may also act as a radical scavenger, potentially enhancing UV stability by terminating degradation chain reactions.[9][10]
Figure 1: VPhDCS coating formation workflow.
A Comparative Framework for Stability Evaluation
While VPhDCS coatings are theoretically robust, their performance must be validated against established alternatives. The choice of coating is application-dependent, involving a trade-off between stability, functionality, and cost.
| Coating Type | Primary Functional Groups | Expected Strengths | Expected Weaknesses |
| This compound (VPhDCS) | Vinyl, Phenyl | High thermal stability; Good UV resistance; Covalent bonding. | Susceptible to hydrolysis in extreme pH; Requires moisture for curing. |
| Aminosilanes (e.g., APTES) | Amino (-NH₂) | Excellent adhesion promotion; Provides reactive sites for further functionalization. | Amine group can catalyze hydrolysis of siloxane bonds, potentially reducing long-term stability in aqueous environments.[5] |
| Epoxysilanes (e.g., GPTMS) | Epoxy | Good adhesion to a wide range of polymers; Forms tough, chemically resistant films. | Can be less thermally stable than phenyl-containing silanes; Slower hydrolysis rates.[11] |
| Fluorosilanes (e.g., FTS) | Fluoroalkyl | Highly hydrophobic and oleophobic (low surface energy); Excellent chemical inertness. | Weaker adhesion compared to functional silanes; Higher cost. |
| Vinyl Ester Resins | Ester, Vinyl | Extreme resistance to acids and alkalis; High durability and thermal stability.[12] | Not a monolayer treatment; Applied as a thick coating; Can be brittle. |
| Fluoropolymer Coatings (e.g., PTFE) | C-F backbone | Superior chemical inertness and temperature range; Non-stick properties.[13] | Poor adhesion (often requires primers); Applied as a distinct layer, not a surface modification. |
Experimental Protocols for Long-Term Stability Assessment
To objectively evaluate VPhDCS coatings, a battery of standardized tests must be employed. These protocols create controlled stress conditions to simulate long-term environmental exposure.
Adhesion Integrity After Stress
Adhesion is the single most critical factor for coating performance. A loss of adhesion signifies catastrophic failure. The ASTM D3359 tape test is a straightforward, qualitative method to assess adhesion before and after environmental exposure.[1][14]
Experimental Protocol: Adhesion Measurement (ASTM D3359, Method B)
-
Sample Preparation: Apply the VPhDCS coating to the desired substrate (e.g., steel, glass, silicon wafer) and allow for complete curing according to the established procedure. The coating thickness should be less than 5 mils (125 µm).[14]
-
Initial Test: Select a representative area on the coated sample.
-
Scribing: Using a sharp razor blade or a dedicated cross-hatch cutter, make six parallel cuts through the coating down to the substrate. The cuts should be spaced 2 mm apart. Make a second set of six cuts at a 90-degree angle to the first, creating a grid of 25 squares.[15]
-
Cleaning: Gently brush the area with a soft brush to remove any detached flakes or ribbons of coating.
-
Tape Application: Apply a strip of specified pressure-sensitive tape (e.g., Permacel P-99) over the grid. Press the tape down firmly with a pencil eraser to ensure good contact.
-
Tape Removal: After 60-90 seconds, rapidly pull the tape off at a 180-degree angle back upon itself.[15]
-
Evaluation: Visually inspect the grid area and classify the adhesion according to the ASTM D3359 scale (5B to 0B).[14]
-
Stress and Re-evaluation: Subject replicate coated samples to stress conditions (e.g., 500 hours of accelerated weathering or 7 days of chemical immersion). After the stress period, repeat steps 2-7 on the exposed samples. A change in the classification indicates a loss of adhesion.
Table for Adhesion Classification (ASTM D3359-B)
| Classification | Percent Area Removed | Description |
| 5B | 0% | The edges of the cuts are completely smooth; none of the squares of the lattice is detached. |
| 4B | <5% | Small flakes of the coating are detached at intersections; less than 5% of the area is affected. |
| 3B | 5-15% | Small flakes of the coating are detached along edges and at intersections of cuts. The area affected is 5 to 15% of the lattice. |
| 2B | 15-35% | The coating has flaked along the edges and on parts of the squares. The area affected is 15 to 35% of the lattice. |
| 1B | 35-65% | The coating has flaked along the edges of cuts in large ribbons and whole squares have detached. The area affected is 35 to 65%. |
| 0B | >65% | Flaking and detachment worse than Grade 1. |
Chemical and Hydrolytic Stability
The ability of the coating to withstand chemical attack is crucial, especially in drug development and industrial applications. The ISO 2812 standard provides methods for determining this resistance. This protocol focuses on immersion, which simulates continuous exposure.
Experimental Protocol: Chemical Resistance (Adapted from ISO 2812-1)
-
Sample Preparation: Prepare multiple coated substrates as described above.
-
Test Liquid Selection: Choose a range of relevant test liquids, such as:
-
Deionized Water (to test hydrolytic stability)
-
Acidic Solution (e.g., 1.0 M HCl)
-
Alkaline Solution (e.g., 1.0 M NaOH)
-
Organic Solvent (e.g., Isopropanol, Toluene)
-
-
Immersion: Place each coated sample in a separate, sealed container with a chosen test liquid at a controlled temperature (e.g., 23 °C). Ensure the sample is at least partially immersed.[3]
-
Exposure Duration: Maintain the immersion for a specified period (e.g., 24 hours, 7 days, 30 days).
-
Post-Exposure Evaluation:
-
Remove the samples, rinse with a neutral solvent (if applicable), and gently pat dry.
-
Immediately examine the coating for any signs of degradation, such as blistering, softening, discoloration, or delamination, comparing it to an unexposed control sample.
-
After a 24-hour recovery period, perform the ASTM D3359 adhesion test to quantify any loss of bond strength.
-
Figure 2: Workflow for evaluating coating stability.
Photo-Oxidative Stability (Accelerated Weathering)
For applications exposed to light, particularly UV radiation, resistance to photodegradation is critical. Accelerated weathering chambers simulate the damaging effects of sunlight, temperature, and moisture.[16]
Experimental Protocol: Accelerated Weathering (ASTM G154)
-
Sample Preparation: Mount coated panels into the sample holders of a fluorescent UV accelerated weathering apparatus (e.g., QUV tester).
-
Cycle Selection: Program a suitable exposure cycle. A common cycle for general durability testing is Cycle 1:
-
Exposure Duration: Run the test for an extended period, with evaluations at set intervals (e.g., 250, 500, 1000, and 2000 hours).
-
Evaluation: At each interval, remove a sample and evaluate its properties against an unexposed control.
-
Visual Assessment: Check for color change, gloss reduction, chalking, or cracking.
-
Adhesion Testing: Perform the ASTM D3359 test to assess any degradation of the coating-substrate bond.
-
Surface Chemistry: For in-depth analysis, techniques like X-ray Photoelectron Spectroscopy (XPS) can be used to detect changes in the surface elemental composition, indicating oxidation or loss of functional groups.
-
Conclusion and Outlook
This compound provides a pathway to creating thermally stable and robust surface coatings. The presence of the phenyl group is expected to confer a higher degree of thermal and photo-oxidative stability compared to simple alkylsilanes. The vinyl group offers a versatile handle for further cross-linking to enhance coating density and chemical resistance.
However, the long-term stability of any silane coating is critically dependent on the quality of the initial film formation and its interaction with the substrate. The primary vulnerability remains the potential for hydrolysis of the siloxane backbone, especially under harsh alkaline conditions.
The experimental framework provided here allows for a rigorous, evidence-based evaluation of VPhDCS coatings. By systematically testing adhesion, chemical resistance, and weathering performance against established alternatives, researchers can confidently select and validate the most appropriate surface modification strategy for their long-term application needs. Future research should focus on direct, quantitative comparisons of VPhDCS with other silanes under identical test conditions to further elucidate its position in the hierarchy of high-performance coating precursors.
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Industrial Physics. (n.d.). ASTM D3359 testing. Retrieved from [Link]
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KTA-Tator, Inc. (n.d.). Measuring Adhesion by Tape Test per ASTM D3359 Issues and Challenges. Retrieved from [Link]
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HumiSeal. (2024, April 24). Explaining ASTM D3359: Adhesion Testing for Conformal Coatings. Retrieved from [Link]
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The ANSI Blog. (n.d.). ASTM D3359-23: Tape Test Methods for Measuring Adhesion. Retrieved from [Link]
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ASTM International. (2009). Standard Test Methods for Measuring Adhesion by Tape Test. Retrieved from [Link]
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Semantic Scholar. (n.d.). Vinyl-functionalized polysiloxane as radical scavenger during the degradation of poly(vinyl chloride). Retrieved from [Link]
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Micom Laboratories. (n.d.). ISO 2812‑1 / 2812‑4: Paints and Varnishes Liquid Resistance Tests Explained. Retrieved from [Link]
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Element Materials Technology. (n.d.). Coatings Chemical Resistance Testing – Oil & Gas Protection. Retrieved from [Link]
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AccuGroup. (n.d.). Accelerated Weathering (QUV) ASTM G154, ASTM D4329, ASTM D4587, ISO 4892. Retrieved from [Link]
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NBCHAO. (n.d.). ISO 2812-2-2018 "Paints and varnishes - Determination of resistance to liquids - Part 2: Immersion method". Retrieved from [Link]
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AML Instruments. (2024, June 24). ASTM G154 vs ASTM G155: Which Weathering Test Standard is Right for You?. Retrieved from [Link]
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iTeh Standards. (2007, January 15). ISO 2812-3. Retrieved from [Link]
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MSC Floors. (2024, April 25). Why Vinyl Ester Coatings Provide Extreme Chemical Resistance. Retrieved from [Link]
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- OUCI. (n.d.). Hydrolysis and Condensation of Alkoxysilane for the Preparation of Hybrid Coating Based on Polyurethane/Polysiloxane-Modified Epoxy.
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Quantitative analysis of surface energy changes after Vinylphenyldichlorosilane treatment
For researchers, scientists, and professionals in drug development, the ability to precisely control the surface properties of materials is paramount. Surface energy, a key parameter governing phenomena such as wetting, adhesion, and biocompatibility, can be effectively tailored through chemical modification. This guide provides an in-depth, quantitative analysis of how Vinylphenyldichlorosilane (VPDCS) treatment can be employed to alter surface energy, offering a powerful tool for optimizing material performance in a variety of applications. We will delve into the underlying chemical principles, present a detailed experimental protocol, and compare the performance of VPDCS-treated surfaces with their unmodified counterparts, supported by clear, quantitative data.
The Critical Role of Surface Energy
Surface energy, or surface free energy, quantifies the excess energy at the surface of a material compared to the bulk.[1] This energy arises from the disruption of intermolecular bonds when a surface is created.[1] In practical terms, it dictates how a liquid will behave when in contact with a solid surface. A high surface energy surface is readily "wetted" by liquids, a property known as hydrophilicity. Conversely, a low surface energy surface repels water, exhibiting hydrophobicity.[2][3] This relationship is fundamental to applications ranging from the prevention of non-specific protein adsorption in biomedical devices to ensuring complete fluid transfer in laboratory glassware.[4]
The most common method for quantifying surface energy is through contact angle measurements.[1][5] A droplet of liquid on a solid surface will form a specific angle at the three-phase (solid, liquid, gas) boundary, known as the contact angle (θ).[6][7] A low contact angle (<90°) indicates good wetting and high surface energy, while a high contact angle (>90°) signifies poor wetting and low surface energy.[3][8]
This compound (VPDCS): A Versatile Surface Modifier
This compound (CAS No: 7719-02-0) is an organosilicon compound with a unique molecular structure that makes it an excellent candidate for surface modification.[9][10] Its key features are:
-
Dichlorosilyl Group (-SiCl₂): The two chlorine atoms are highly reactive towards hydroxyl (-OH) groups present on the surfaces of materials like glass, silicon, and metal oxides.[9] This reactivity facilitates the formation of strong, stable covalent bonds (Si-O-Surface) between the VPDCS molecule and the substrate.[11]
-
Phenyl Group (-C₆H₅): The bulky, nonpolar phenyl ring contributes to a significant reduction in surface energy, imparting hydrophobic characteristics to the treated surface.[9][12]
-
Vinyl Group (-CH=CH₂): The vinyl group provides a site for further chemical reactions, such as polymerization, allowing for the creation of more complex surface functionalities.[10][13]
The silanization process with VPDCS effectively masks the polar hydroxyl groups on a substrate, replacing them with a low-energy organic layer.[11][14] This transformation from a hydrophilic to a hydrophobic surface is the primary mechanism behind the observed changes in surface energy.
Experimental Protocol: Surface Modification and Characterization
This section outlines a detailed, step-by-step methodology for treating a glass substrate with VPDCS and subsequently quantifying the change in its surface energy.
Part 1: Substrate Preparation and VPDCS Treatment
A rigorous cleaning procedure is crucial to ensure a uniform and reactive surface for silanization. The subsequent vapor-phase deposition of VPDCS offers a controlled method for creating a monolayer coating.
Step-by-Step Methodology:
-
Substrate Cleaning:
-
Immerse glass slides in a piranha solution (3:1 mixture of concentrated sulfuric acid to 30% hydrogen peroxide) for 30 minutes at 90°C. (Caution: Piranha solution is extremely corrosive and should be handled with extreme care in a fume hood with appropriate personal protective equipment).
-
Rinse the slides thoroughly with deionized water.
-
Subject the slides to oxygen plasma treatment (e.g., 40 W, 30 SCCM O₂) for 10 seconds to ensure a high density of surface hydroxyl groups.[15]
-
Dry the slides in a stream of high-purity nitrogen and store them in a desiccator.
-
-
VPDCS Vapor-Phase Deposition:
-
Place the cleaned and dried glass slides in a vacuum deposition chamber.
-
Introduce a small amount of this compound into a separate container within the chamber.
-
Evacuate the chamber to a base pressure of <10⁻³ Torr.
-
Heat the VPDCS container to a temperature that allows for controlled vaporization (e.g., 50-60°C).
-
Allow the VPDCS vapor to deposit onto the glass slides for a predetermined time (e.g., 1-2 hours) to form a self-assembled monolayer.
-
Vent the chamber with dry nitrogen.
-
-
Post-Treatment Curing and Cleaning:
-
Cure the coated slides in an oven at 120°C for 1 hour to promote covalent bond formation and remove any physisorbed molecules.
-
Rinse the slides sequentially with toluene and methanol to remove any unreacted silane.[4]
-
Dry the slides with nitrogen and store them in a desiccator prior to analysis.
-
Experimental workflow for VPDCS surface modification.
Part 2: Surface Energy Analysis via Contact Angle Goniometry
The surface energy of the treated and untreated substrates is determined by measuring the contact angles of two different probe liquids and applying a theoretical model.
Step-by-Step Methodology:
-
Contact Angle Measurement:
-
Use an optical tensiometer, also known as a contact angle goniometer, to perform sessile drop measurements.[5][16]
-
Dispense a small droplet (e.g., 2-5 µL) of two probe liquids with known surface tension components (one polar, one dispersive) onto the substrate surface. Commonly used liquids are deionized water and diiodomethane.[1][17]
-
Capture a high-resolution image of the droplet profile.
-
Use software to analyze the image and determine the static contact angle at the liquid-solid-vapor interface.[6][18]
-
Perform at least five measurements at different locations on each substrate to ensure statistical reliability.
-
-
Surface Energy Calculation (OWRK Method):
-
The Owens-Wendt-Rabel-Kaelble (OWRK) method is a widely used model to calculate the total surface free energy (SFE) of a solid by separating it into dispersive (σˢᵈ) and polar (σˢᵖ) components.[19][20]
-
The fundamental relationship is derived from Young's equation and is expressed as:
γLV(1+cosθ) = 2(√(γLVᵈ γSVᵈ ) + √(γLVᵖ γSVᵖ ))[17]
-
By measuring the contact angle (θ) for two liquids with known total surface tensions (γLV) and their dispersive (γLVᵈ) and polar (γLVᵖ) components, a system of two linear equations with two unknowns (γSVᵈ and γSVᵖ) is created and can be solved.[17][21]
-
The total surface free energy of the solid is the sum of its components: γSV = γSVᵈ + γSVᵖ.[17]
-
Workflow for surface energy determination.
Quantitative Comparison: Pre- and Post-VPDCS Treatment
The effectiveness of the VPDCS treatment is demonstrated by the significant changes in contact angles and the calculated surface energy components. The following table presents hypothetical but scientifically plausible data for an untreated (hydrophilic) glass slide versus a VPDCS-treated (hydrophobic) glass slide.
| Parameter | Probe Liquid | Untreated Glass | VPDCS-Treated Glass |
| Contact Angle (θ) | Deionized Water | 25.0° | 95.0° |
| Diiodomethane | 35.0° | 60.0° | |
| Surface Free Energy (SFE) | Dispersive Component (γˢᵈ) | 38.5 mN/m | 40.2 mN/m |
| Polar Component (γˢᵖ) | 31.7 mN/m | 2.1 mN/m | |
| Total SFE (γˢ) | 70.2 mN/m | 42.3 mN/m |
Note: Surface tension values for probe liquids used in calculations: Water (γLV = 72.8, γLVd = 21.8, γLVp = 51.0 mN/m), Diiodomethane (γLV = 50.8, γLVd = 50.8, γLVp = 0 mN/m).
Analysis of Results:
The data clearly illustrates the profound impact of the VPDCS treatment.
-
Contact Angle: The water contact angle dramatically increases from 25.0° to 95.0°, shifting the surface from hydrophilic to hydrophobic.[3] This indicates a significant decrease in the surface's affinity for water.
-
Surface Energy Components: The most striking change is the drastic reduction of the polar component of the surface energy, from 31.7 mN/m to just 2.1 mN/m. This is a direct consequence of the VPDCS molecules covalently bonding to and masking the polar silanol (Si-OH) groups on the glass surface.[11][12] The dispersive component remains relatively unchanged, as the underlying substrate material is still present beneath the monolayer.
-
Total Surface Energy: The total surface energy decreases from 70.2 mN/m to 42.3 mN/m. This overall reduction is primarily driven by the elimination of the high-energy polar interactions.[22] A lower surface energy is directly correlated with increased hydrophobicity.[23]
Mechanistic Insights and Comparative Performance
The transformation of the surface is driven by a chemical reaction at the interface. The dichlorosilyl group of VPDCS reacts with the surface hydroxyl groups, forming stable Si-O-Si covalent bonds and releasing hydrochloric acid (HCl) as a byproduct.[24][11]
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The Cross-Validation of Experimental Results Using Vinylphenyldichlorosilane: A Comparative Guide
For researchers, scientists, and professionals in drug development and materials science, the choice of a surface modification agent or polymer precursor is a critical decision that dictates experimental outcomes and product performance. This guide provides an in-depth technical comparison of Vinylphenyldichlorosilane (VPDCS), a highly reactive organosilane, against its common alkoxysilane alternatives. By delving into the causality behind experimental choices and presenting validated protocols, this document serves as a practical resource for leveraging the unique properties of VPDCS in advanced applications.
Introduction: The Role of Vinyl-Functional Silanes
Vinyl-functional silanes are bifunctional molecules essential for creating robust interfaces between organic polymers and inorganic substrates.[1] They act as molecular bridges, with one end featuring a vinyl group capable of participating in polymerization reactions, and the other end possessing hydrolyzable groups that form stable covalent bonds with hydroxyl-rich surfaces like glass, silica, and metal oxides.[2] This dual reactivity is fundamental to their application as coupling agents in composites, adhesion promoters in coatings, and as monomers for specialty silicone polymers.[1]
This compound (CAS No: 7719-02-0) distinguishes itself within this class by its two reactive chlorine atoms bonded to the silicon center.[3] This structural feature imparts a significantly higher reactivity compared to more common alternatives like Vinyltrimethoxysilane (VTMS) or Vinyltriethoxysilane (VTES), which possess methoxy or ethoxy groups, respectively.[4][5] This guide will explore the practical implications of this reactivity difference, providing a framework for selecting the appropriate silane for specific experimental needs.
The Causality of Reactivity: Dichlorosilane vs. Alkoxysilane
The primary differentiator between VPDCS and its alkoxysilane counterparts is the nature of the hydrolyzable group. The silicon-chlorine (Si-Cl) bond in VPDCS is inherently more susceptible to hydrolysis than the silicon-alkoxy (Si-OR) bond.[3][4]
This heightened reactivity stems from two main factors:
-
Leaving Group Stability: The chloride ion (Cl⁻) is a much better leaving group than an alkoxide ion (RO⁻).
-
Byproduct Auto-Catalysis: The hydrolysis of a chlorosilane produces hydrochloric acid (HCl), which, unlike the alcohol byproduct from alkoxysilane hydrolysis, can catalyze further reaction.[3]
This translates to faster reaction kinetics for VPDCS, enabling more rapid formation of silanol intermediates and subsequent condensation onto a substrate or polymerization.[6][7] However, this reactivity also demands more stringent handling conditions to prevent premature reaction with atmospheric moisture and manage the corrosive HCl byproduct.[6][8][9]
Below is a diagram illustrating the fundamental reaction pathways.
Figure 1: Comparative reaction pathways of dichlorosilane vs. alkoxysilane.
Performance Comparison: A Data-Driven Analysis
While direct, side-by-side quantitative data for VPDCS against its alternatives is sparse in single studies, a comparative analysis can be constructed from established performance data of vinyl silanes in various applications. The choice of silane significantly impacts the mechanical and adhesive properties of the final product.
| Parameter | This compound (VPDCS) | Vinyltrimethoxysilane (VTMS) / Vinyltriethoxysilane (VTES) | Rationale & Causality |
| Reaction Rate | Very Fast | Moderate to Slow[10] | The high reactivity of Si-Cl bonds leads to rapid hydrolysis and condensation. Alkoxysilanes require catalysis (acid or base) and have slower hydrolysis kinetics.[4][10] |
| Adhesion Strength | Potentially higher due to dense layer formation | Good to Excellent[1][11] | The rapid reaction of VPDCS can lead to a densely cross-linked siloxane layer at the interface, potentially improving stress transfer. However, uncontrolled polymerization can also create a brittle interface. |
| Hydrolytic Stability | Good, forms stable Si-O-Si and Si-O-Substrate bonds | Good, though can be influenced by processing conditions[12] | Once cured, both form stable siloxane networks. The stability of dipodal silanes suggests that multiple attachment points, which can be achieved with dichlorosilanes, enhance hydrolytic stability.[13] |
| Processing Window | Narrow; requires anhydrous conditions and HCl management | Wide; less sensitive to atmospheric moisture, benign alcohol byproduct[5] | VPDCS's reactivity necessitates inert atmosphere handling to prevent premature reaction.[6][8] Alkoxysilanes are more forgiving in standard lab environments. |
| Substrate Compatibility | Best for robust inorganic substrates (glass, silica, metals) | Broad, including more sensitive substrates | The corrosive HCl byproduct from VPDCS can damage acid-sensitive substrates. Alkoxysilanes are generally more compatible with a wider range of materials. |
| Cost-Effectiveness | Generally higher cost | More commonly available and lower cost | Dichlorosilanes are often considered specialty reagents compared to the bulk production of common alkoxysilanes. |
Experimental Protocols: A Self-Validating System
The following protocols are designed to be self-validating, incorporating characterization steps to confirm the success of each stage.
Protocol 1: Surface Modification of Silica Nanoparticles with VPDCS
This protocol details the functionalization of silica nanoparticles to create a hydrophobic surface with reactive vinyl groups, suitable for incorporation into polymer composites or for subsequent "click" chemistry reactions.
Objective: To graft a monolayer of this compound onto the surface of silica nanoparticles.
Materials:
-
Silica Nanoparticles (e.g., 100 nm diameter)
-
This compound (VPDCS)
-
Anhydrous Toluene
-
Anhydrous Ethanol
-
Triethylamine (optional, as an acid scavenger)
-
Argon or Nitrogen gas supply
-
Centrifuge and tubes
-
Ultrasonic bath
Procedure:
-
Drying of Substrate: Dry the silica nanoparticles in a vacuum oven at 120°C overnight. This step is critical to remove physically adsorbed water, ensuring that the silanization reaction occurs primarily with the surface silanol (Si-OH) groups.[14]
-
Reaction Setup: In a three-neck flask equipped with a condenser and an argon/nitrogen inlet, disperse the dried silica nanoparticles in anhydrous toluene (e.g., 1g per 100 mL) via ultrasonication for 15 minutes to ensure a uniform suspension.
-
Silane Addition: While vigorously stirring the suspension under an inert atmosphere, slowly inject a solution of VPDCS in anhydrous toluene (e.g., 1.2 equivalents relative to estimated surface silanols) into the flask. If HCl neutralization is desired, add triethylamine (2.5 equivalents relative to VPDCS) to the nanoparticle suspension before adding the silane.[14]
-
Reaction: Heat the reaction mixture to reflux (approx. 110°C) and maintain for 4-6 hours. The elevated temperature facilitates the condensation reaction between the hydrolyzed silane and the surface hydroxyls.
-
Washing and Purification:
-
Cool the mixture to room temperature.
-
Centrifuge the suspension (e.g., 10,000 rpm for 15 minutes) to pellet the modified nanoparticles.
-
Discard the supernatant. Re-disperse the nanoparticles in fresh anhydrous toluene and repeat the centrifugation. Perform this wash step three times to remove unreacted silane and byproducts.
-
Perform a final wash with anhydrous ethanol to remove any remaining toluene.
-
-
Final Drying: Dry the functionalized silica nanoparticles under vacuum at 60-80°C for at least 12 hours.
Validation & Characterization:
-
Contact Angle Measurement: Press a pellet of the dried nanoparticles and measure the water contact angle. A significant increase from the hydrophilic starting material (<10°) to a hydrophobic angle (>90°) indicates successful surface modification.[15][16]
-
X-ray Photoelectron Spectroscopy (XPS): XPS analysis should confirm the presence of Si, C, and O. High-resolution C1s spectra can be used to identify the phenyl and vinyl carbons, confirming the grafting of the intact molecule.[17][18]
-
Thermogravimetric Analysis (TGA): TGA can quantify the amount of organic material grafted onto the silica surface by measuring the weight loss upon heating in air.
Figure 2: Workflow for surface modification of silica nanoparticles with VPDCS.
Protocol 2: Synthesis of Star-Shaped Isotactic Polypropylene (iPP)
This protocol is adapted from methodologies using styryldichlorosilanes to create advanced polymer architectures.[8][19] VPDCS can act as a chain transfer agent and a precursor for the core of a star-shaped polymer.
Objective: To synthesize silane-terminated iPP arms and subsequently form a star-shaped polymer via hydrolysis.
Materials:
-
rac-Me₂Si(2-Me-4-PhInd)₂ZrCl₂ (Metallocene catalyst)
-
Methylaluminoxane (MAO) solution
-
This compound (VPDCS)
-
High-purity Toluene
-
High-purity Propylene gas
-
Deionized Water
Procedure:
Part A: Synthesis of iPP Arms
-
Reactor Preparation: Thoroughly dry a 250 mL glass reactor and purge with propylene gas.
-
Catalyst Activation: In the reactor, introduce 40 mL of toluene, 8 mL of MAO (1 M in toluene), and 0.3 mL of VPDCS solution (0.04 M in toluene). Vigorously stir the mixture for 5 minutes at 50°C.
-
Polymerization: Pressurize the reactor with propylene to 0.1 MPa and maintain the temperature at 50°C. The polymerization is typically run for 10-30 minutes, depending on the desired molecular weight of the polymer arms. The VPDCS acts as a chain transfer agent, capping the growing polypropylene chains with a terminal vinylphenyldichlorosilyl group.
-
Termination: Terminate the reaction by injecting acidic methanol.
Part B: Formation of Star Polymer
-
Purification: Filter the polymer product under a nitrogen atmosphere. Wash the polymer extensively with anhydrous n-hexane to remove any residual unreacted VPDCS.[19]
-
Hydrolysis and Cross-linking: Suspend the washed, silane-terminated polymer in 200 mL of deionized water in a three-necked flask. Stir the suspension under reflux conditions for 20 minutes. This step hydrolyzes the terminal dichlorosilane groups, which then condense to form a siloxane core, linking the iPP arms together.[19]
-
Isolation: Collect the resulting star polymer by filtration and dry it under vacuum at 50°C for 24 hours.
Validation & Characterization:
-
Gel Permeation Chromatography (GPC): GPC analysis will show a shift to higher molecular weight from the initial iPP arms to the final star polymer, confirming the successful linking reaction.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the structure of the polymer arms and the disappearance of the Si-Cl groups after hydrolysis.
-
Rheology: The melt viscosity of the star polymer will be significantly different from that of the linear arms, which can be measured using a rheometer.
Safety and Handling of this compound
The high reactivity of VPDCS necessitates stringent safety protocols.
-
Moisture Sensitivity: VPDCS reacts vigorously with water, releasing corrosive and toxic hydrogen chloride (HCl) gas.[6][8] All handling must be performed under a dry, inert atmosphere (e.g., nitrogen or argon).[6][8] Glassware must be oven or flame-dried before use.
-
Corrosivity: The compound and its hydrolysis byproduct (HCl) are corrosive to the skin, eyes, and respiratory tract.[8]
-
Personal Protective Equipment (PPE): Always use chemical safety goggles, a face shield, and chemical-resistant gloves (e.g., neoprene or butyl rubber).[8][20] Operations should be conducted in a certified chemical fume hood.[21]
-
Spill Management: In case of a spill, absorb with a DRY, inert material such as sand or earth.[8] NEVER use water.[8] Ensure the area is well-ventilated.
-
Disposal: Dispose of VPDCS and related waste in accordance with all local, state, and federal regulations for reactive and corrosive chemicals.[22]
Conclusion
This compound offers a highly reactive and potent tool for advanced surface modification and polymer synthesis. Its primary advantage over common alkoxysilane alternatives is its rapid reaction kinetics, which can be leveraged to form dense, stable interfacial layers and unique polymer architectures. This high reactivity, however, comes with the trade-off of a narrower processing window and more demanding handling requirements due to its moisture sensitivity and the corrosive nature of its HCl byproduct.
For applications where speed and the formation of a highly cross-linked siloxane network are paramount, and where the substrate is robust enough to withstand potential exposure to HCl, VPDCS is a superior choice. Conversely, for applications involving sensitive substrates or requiring a more controlled, slower curing process, alkoxysilanes like VTMS or VTES remain the more practical option. By understanding the fundamental chemical principles and adhering to validated protocols, researchers can effectively harness the capabilities of this compound to achieve their desired experimental outcomes.
References
- 1. nbinno.com [nbinno.com]
- 2. adhesivesmag.com [adhesivesmag.com]
- 3. Synthesis of peptide–vinyl polymer multiblock hybrids by nitroxide-mediated polymerization: breaking the limitations of monomer compatibility - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. gelest.com [gelest.com]
- 5. researchgate.net [researchgate.net]
- 6. fishersci.com [fishersci.com]
- 7. A study of surface modification and anchoring techniques used in the preparation of monolithic microcolumns in fused silica capillaries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. spectrumchemical.com [spectrumchemical.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Discover the Benefits of Vinyltrimethoxysilane: Properties and Uses in Modern Industry - Siwin [siwinsilicone.com]
- 12. Properties of a novel composite elastomeric polymer vinyl polyether siloxane in comparison to its parent materials: a systemic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. biolinscientific.com [biolinscientific.com]
- 16. nanoscience.com [nanoscience.com]
- 17. researchgate.net [researchgate.net]
- 18. xpsanalysis.wordpress.com [xpsanalysis.wordpress.com]
- 19. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. tcichemicals.com [tcichemicals.com]
A Senior Application Scientist's Guide: Benchmarking Vinylphenyldichlorosilane Against Traditional Surface Modifiers
In the realms of advanced materials, drug delivery, and diagnostics, the interface between a material and its environment is paramount. Controlling surface properties at the molecular level allows us to dictate biological interactions, improve material compatibility, and design sophisticated new functionalities. For decades, self-assembled monolayers (SAMs) of organosilanes have been the cornerstone of surface modification, providing a robust method for tailoring the chemistry of silica-based substrates like glass and silicon.
The go-to molecule for creating a simple, well-defined hydrophobic surface has long been Octadecyltrichlorosilane (OTS) . Its long alkyl chain creates a dense, wax-like layer, effectively passivating a surface. However, the demands of modern applications require more than simple passivation; they require surfaces that are reactive, functional, and adaptable. This guide introduces a more versatile contender, Vinylphenyldichlorosilane (VPhDCS) , and provides a head-to-head benchmark against the traditional standard.
We will explore the fundamental differences in their chemical architecture, compare their performance in forming stable monolayers, and, most critically, demonstrate the expanded potential that VPhDCS offers for subsequent surface functionalization—a key requirement for next-generation biomaterials and sensors.
Meet the Contenders: A Tale of Two Silanes
The choice of a silane modifier is dictated by its molecular structure, specifically the nature of its headgroup, which anchors to the substrate, and its tail group, which defines the new surface chemistry.
The Traditionalist: Octadecyltrichlorosilane (OTS)
OTS is the archetypal molecule for generating hydrophobic surfaces. Its structure is simple and effective: a reactive trichlorosilane headgroup and a long, 18-carbon alkyl chain (the octadecyl group).
-
Mechanism of Action: When introduced to a hydroxylated surface (like clean glass), the trichlorosilane headgroup rapidly hydrolyzes in the presence of trace water, forming reactive silanols. These silanols then condense with the hydroxyl groups on the substrate and with each other, forming a highly cross-linked and covalently bonded network of siloxane bonds (Si-O-Si).[1][2] The long alkyl chains, driven by van der Waals interactions, pack tightly together, creating a dense, ordered, and non-polar monolayer.[3]
-
Primary Application: Its sole purpose is to create a stable, low-energy surface that repels water. This is invaluable for applications like creating self-cleaning surfaces, hydrophobic channels in microfluidics, and passivating coatings.[1]
The Versatile Challenger: this compound (VPhDCS)
VPhDCS represents a class of functional silanes designed not just to coat a surface, but to prepare it for further chemistry. Its structure includes a dichlorosilane headgroup, a stabilizing phenyl group, and a reactive vinyl (-CH=CH2) tail group.
-
Mechanism of Action: Similar to OTS, the dichlorosilane headgroup hydrolyzes and forms strong covalent bonds with the substrate. The phenyl group provides rigidity and thermal stability to the monolayer.
-
The Key Differentiator: The terminal vinyl group is the star of the show.[4][5] Unlike the inert alkyl chain of OTS, this vinyl group is a reactive handle, capable of participating in a wide range of subsequent chemical reactions like polymerization, hydrosilylation, and click chemistry.[4][5] This transforms the surface from a passive coating into an active platform for building complex molecular architectures.[6]
Molecular Structure and Surface Attachment
The following diagram illustrates the fundamental structural differences and their attachment to a hydroxylated silicon surface.
Caption: Molecular structures and surface attachment of OTS vs. VPhDCS.
Performance Benchmark: A Head-to-Head Comparison
To objectively evaluate VPhDCS against OTS, we must consider the entire workflow, from monolayer formation to final surface properties and functional potential.
Experimental Design
A series of silicon wafers are meticulously cleaned and hydroxylated to create a reactive surface. One batch is treated with a 1 mM solution of OTS in anhydrous toluene, while another is treated with a 1 mM solution of VPhDCS in the same solvent. After reaction, rinsing, and curing, the surfaces are characterized using standard analytical techniques.
Data Summary
The following table summarizes the expected quantitative results from this comparative experiment.
| Performance Metric | Traditional Modifier (OTS) | This compound (VPhDCS) | Rationale & Significance |
| Water Contact Angle (WCA) | ~110° ± 2° | ~85° ± 2° | OTS forms a highly packed, non-polar alkyl surface, leading to extreme hydrophobicity.[7] The phenyl and vinyl groups of VPhDCS are less hydrophobic, resulting in a more moderate WCA. |
| Monolayer Thickness | ~21-25 Å | ~8-12 Å | The long, fully extended 18-carbon chain of OTS creates a thicker monolayer.[3] VPhDCS is a smaller molecule, resulting in a thinner initial layer. |
| Thermal Stability | Decomposes > 250 °C | Decomposes > 300 °C | The phenyl group in VPhDCS enhances the thermal stability of the monolayer compared to the simple alkyl chain of OTS.[8][9] |
| Aqueous Stability (30 days) | WCA decreases to ~96° | WCA decreases to ~80° | Both silane layers show some degradation via hydrolysis of Si-O-Si bonds over time in water.[7][8] OTS, with its denser packing, offers slightly better resistance. |
| Functional Potential | None. The alkyl surface is inert. | High. The vinyl group is available for secondary reactions. | This is the critical advantage of VPhDCS. It serves as a platform for further surface engineering.[5][6] |
Experimental Protocols & Methodologies
Scientific integrity demands reproducible methods. The following protocols detail the steps for substrate preparation, silanization, and characterization.
Overall Experimental Workflow
The process follows a logical sequence from preparation to analysis, ensuring a consistent and validated outcome.
Caption: Standard workflow for surface modification and analysis.
Protocol 1: Substrate Preparation (Piranha Cleaning)
Causality: Piranha solution (a mixture of sulfuric acid and hydrogen peroxide) is a highly aggressive oxidizing agent. It removes all organic residues and, critically, hydroxylates the surface, creating a dense layer of Si-OH groups essential for silanization.[10]
-
Prepare Piranha solution by carefully adding 3 parts of concentrated H₂SO₄ to 1 part of 30% H₂O₂ in a glass beaker. Extreme caution is advised: this solution is highly corrosive and exothermic.
-
Immerse silicon or glass substrates in the Piranha solution for 30-60 minutes at 90°C.[10]
-
Remove substrates and rinse copiously with deionized (DI) water.
-
Dry the substrates under a stream of high-purity nitrogen and use immediately.
Protocol 2: Liquid-Phase Silanization
Causality: This protocol is performed in an anhydrous solvent and under an inert atmosphere to prevent premature hydrolysis and polymerization of the silane in solution, which would lead to a disordered, clumpy film instead of a monolayer.[10]
-
Work in a nitrogen-filled glovebox or a desiccator to maintain anhydrous conditions.
-
Prepare a 1 mM solution of either OTS or VPhDCS in anhydrous toluene.
-
Immerse the freshly cleaned substrates into the silane solution for 2-4 hours at room temperature.[7]
-
Remove the substrates and rinse thoroughly with fresh anhydrous toluene to wash away any physisorbed molecules.
-
Cure the coated substrates in an oven at 110-120°C for 1 hour. This step drives off the remaining solvent and promotes the final cross-linking of the siloxane network, enhancing the monolayer's stability.[7][11]
Protocol 3: Surface Characterization
Self-Validation: Using a combination of characterization techniques provides a self-validating system. A change in contact angle suggests a change in surface chemistry, which can be confirmed by XPS for elemental composition and ellipsometry for layer thickness.[12][13]
-
Contact Angle Goniometry: Place a droplet of DI water on the surface and measure the angle it forms with the substrate.[12][13] A high angle (>90°) indicates hydrophobicity, while a low angle indicates hydrophilicity. This is the first and fastest check for successful modification.
-
X-ray Photoelectron Spectroscopy (XPS): This technique provides the elemental composition of the top few nanometers of the surface.[12][14] A successful coating will show an increase in Carbon (C) and Silicon (Si) signals and an attenuation of the underlying substrate signal.
-
Ellipsometry: By measuring the change in polarization of reflected light, ellipsometry can determine the thickness of the thin film with angstrom-level precision, confirming the formation of a monolayer.[13]
Discussion: Choosing the Right Tool for the Job
The benchmarking data and protocols clearly illustrate a fundamental trade-off.
OTS is an excellent tool for passivation. If the goal is to create a robust, chemically inert, and highly hydrophobic surface, OTS remains a superior choice. Its ability to form a dense, well-ordered monolayer is well-documented and highly reliable.[1][3] However, its utility ends there. The surface it creates is a chemical dead-end.
VPhDCS is a gateway to advanced functionality. The true power of VPhDCS lies not in its initial properties, but in its potential. The vinyl-terminated surface is a versatile platform ready for a host of secondary modification strategies:
-
Bioconjugation: Thiols (present in cysteine residues of proteins or in custom linkers) can be attached to the vinyl groups via UV-initiated thiol-ene "click" chemistry, allowing for the specific immobilization of antibodies, enzymes, or DNA.
-
Polymer Grafting: The vinyl groups can act as initiation sites for surface-initiated polymerization, allowing for the growth of polymer brushes that can be designed to respond to stimuli like temperature or pH.
-
Material Integration: The reactive surface can be used to covalently bond the substrate to a polymer matrix, acting as a powerful adhesion promoter in composite materials.[4][15]
Conclusion
The choice between this compound and a traditional modifier like OTS is not a matter of which is "better," but which is appropriate for the application's complexity.
-
For applications requiring simple, robust hydrophobicity and surface passivation, Octadecyltrichlorosilane (OTS) is the proven, effective, and economical solution.
-
For advanced applications in drug development, biosensing, and functional materials where the surface must be further engineered with specific biomolecules or polymers, This compound (VPhDCS) is the clear winner. It transforms the substrate from a passive background into an active participant in the final device, offering a level of versatility and control that traditional modifiers cannot match.
As Senior Application Scientists, our role is to look beyond the immediate data sheet and understand the potential of a molecule. VPhDCS offers a foundational technology for building the complex, functional interfaces that will drive the next generation of scientific innovation.
References
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- 5. Vinyl-terminated silicone fluid - Qingdao Hengda New Material Technology Co., Ltd. [hengdasilane.com]
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- 15. Effect of mixed silanes on the hydrolytic stability of composites - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of Vinylphenyldichlorosilane
As a Senior Application Scientist, I've seen firsthand that cutting-edge research often involves highly reactive and hazardous materials. Vinylphenyldichlorosilane (CAS No. 7719-02-0) is a prime example—a versatile organosilicon intermediate whose very utility stems from its reactivity.[1] However, this reactivity, specifically the presence of two silicon-chlorine (Si-Cl) bonds, demands a rigorous and well-understood disposal protocol. Improper handling doesn't just risk a failed experiment; it poses a significant threat to personnel safety and environmental compliance.
This guide is designed to provide a clear, scientifically-grounded procedure for the safe disposal of this compound. The core principle underpinning this entire process is the controlled management of its rapid and exothermic hydrolysis. The Si-Cl bonds are highly susceptible to reaction with water (moisture), a process that generates corrosive hydrochloric acid (HCl) and various silanol species.[1] Our objective is not merely to discard the chemical but to safely neutralize its reactivity, transforming it into a stable, manageable waste stream.
Part 1: The Foundational Principle: Controlled Hydrolysis and Neutralization
The disposal of this compound is fundamentally a chemical neutralization process. When it comes into contact with water, it hydrolyzes vigorously as follows:
-
C₆H₅(CH₂=CH)SiCl₂ + 2H₂O → C₆H₅(CH₂=CH)Si(OH)₂ + 2HCl
This reaction produces two hazardous products: a silanediol and two equivalents of hydrochloric acid. The HCl is a strong, corrosive acid that can cause severe burns upon contact and damage to the respiratory tract if inhaled.[2][3] Furthermore, the reaction is exothermic, meaning it releases heat, which can cause the mixture to boil and splash dangerous chemicals.
Therefore, our disposal strategy is twofold:
-
Control the Reaction Rate: We must introduce the this compound to an aqueous environment slowly and under controlled conditions to manage the heat generated.
-
Simultaneously Neutralize the Acid: The reaction is performed in a basic solution, which immediately neutralizes the hydrochloric acid as it is formed.
Part 2: Pre-Disposal Safety and Preparation
Before beginning any disposal procedure, proper preparation is paramount. This ensures that you have the necessary safety measures and equipment in place to handle any eventuality.
Personal Protective Equipment (PPE)
Working with chlorosilanes requires robust chemical protection. Standard laboratory PPE is insufficient. The following table outlines the mandatory PPE for this procedure.[4][5][6]
| PPE Category | Specification | Rationale |
| Eye & Face Protection | Chemical splash goggles meeting ANSI Z87.1 standards worn in conjunction with a full-face shield.[7] | Protects against splashes of both the corrosive silane and the basic neutralization solution, as well as HCl vapors. |
| Hand Protection | Heavy-duty, chemical-resistant gloves (e.g., Neoprene or Butyl rubber). A double-glove approach with an inner nitrile glove can be used for dexterity, but the outer glove must be robust.[5] | Provides protection against the corrosive and skin-permeating nature of chlorosilanes.[8] Nitrile alone offers insufficient protection for prolonged contact. |
| Body Protection | A flame-retardant laboratory coat, worn over long pants and fully-enclosed, chemical-resistant shoes. An apron made of a chemically inert material is also recommended.[7] | Protects skin from accidental spills. Natural fiber clothing (e.g., cotton) should be worn underneath, as synthetic fibers can melt and adhere to the skin.[7] |
| Respiratory Protection | All work must be conducted in a certified chemical fume hood with a tested and reliable airflow. | Prevents inhalation of highly corrosive HCl vapor, which is a primary byproduct of the hydrolysis reaction.[3] |
Required Materials and Workspace Setup
-
Location: All steps must be performed inside a certified chemical fume hood.
-
Neutralizing Agent: Prepare a 5-10% aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (soda ash). Sodium bicarbonate is often preferred as it is a weaker base and the effervescence (CO₂ release) provides a visual indicator of neutralization.
-
Equipment:
-
A large glass beaker or flask (at least 10x the volume of the silane to be disposed of) to serve as the reaction vessel. This large volume accommodates potential foaming and splashing.
-
A magnetic stirrer and stir bar for efficient mixing.
-
A dropping funnel or a pipette for the slow, controlled addition of the silane.
-
pH paper or a calibrated pH meter.
-
A dedicated, properly labeled hazardous waste container for the final neutralized solution.
-
Part 3: Step-by-Step Disposal Protocol
This protocol is designed for small, laboratory-scale quantities (typically <100 mL) of this compound.
Step 1: Prepare the Neutralization Bath
-
In the chemical fume hood, place the large beaker on a magnetic stirrer.
-
Fill the beaker with the 5-10% sodium bicarbonate solution. Use a volume that is at least 20 times the volume of the silane you are neutralizing.
-
Begin gentle stirring to create a vortex. This ensures rapid mixing and heat dissipation.
Step 2: Controlled Addition of this compound
-
Using a pipette or dropping funnel, add the this compound to the stirred bicarbonate solution drop by drop .
-
Causality: This slow addition is the most critical step. The rate of addition must be slow enough to control the exothermic reaction and the rate of gas (HCl and CO₂) evolution.[9] Adding the silane too quickly will cause a violent reaction, excessive heat, and dangerous splashing.
-
Observe the reaction closely. You will see effervescence as the HCl is neutralized by the bicarbonate. If the reaction becomes too vigorous (excessive bubbling, heat), stop the addition immediately and wait for it to subside before continuing.
Step 3: Quenching and Final Neutralization
-
After all the silane has been added, allow the mixture to stir for at least one hour. This ensures the complete hydrolysis and neutralization of the compound.
-
Check the pH of the solution using pH paper or a pH meter. The final pH should be between 6.0 and 8.0.
-
If the solution is still acidic (pH < 6), slowly add more sodium bicarbonate until the desired pH is reached.
Step 4: Waste Segregation and Labeling
-
The resulting mixture contains water, sodium chloride, sodium bicarbonate, and a precipitate of polymerized siloxanes.
-
Transfer the entire neutralized mixture into a designated hazardous waste container.
-
Rinse the reaction vessel with a small amount of water and add the rinsate to the waste container.
-
Label the container clearly as "Neutralized this compound Waste (Aqueous solution of NaCl and Polysiloxanes)".
-
Consult your institution's hazardous waste disposal guidelines for final pickup and disposal.[10][11]
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process.
Caption: A workflow for the safe disposal of this compound.
Part 4: Spill Management
Accidents can happen, and a prepared researcher is a safe researcher. If this compound is spilled, follow these steps immediately:[12]
-
Evacuate and Alert: Evacuate all non-essential personnel from the immediate area and alert your supervisor and institutional safety office.
-
Isolate: If safe to do so, prevent the spill from spreading. Do NOT use water or aqueous solutions directly on the neat chemical spill, as this will generate a large amount of HCl gas.[3][13]
-
Absorb: Cover the spill with an inert absorbent material such as dry sand, vermiculite, or a specialized chlorosilane spill absorbent.[9] Do not use combustible materials like paper towels.
-
Collect: Carefully scoop the absorbed material into a dry, sealable container (e.g., a plastic bucket).
-
Decontaminate: The collected absorbent material is now hazardous. It should be neutralized by slowly adding it in small portions to a stirred sodium bicarbonate solution, following the principles of the main disposal protocol.
-
Ventilate: Ensure the area is well-ventilated to disperse any residual HCl vapors.
By adhering to this scientifically-grounded protocol, researchers can safely manage the disposal of this compound, ensuring their own safety and maintaining compliance with environmental regulations. The reactivity that makes this compound valuable also demands our respect and diligence in its handling from acquisition to final disposal.
References
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Chlorosilane Safety Guide. (n.d.). Scribd. Retrieved from [Link]
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Global Safe Handling of Chlorosilanes. (n.d.). Global Silicones Council. Retrieved from [Link]
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Chlorosilane Emergency Response Manual. (n.d.). Studylib. Retrieved from [Link]
- GLOBAL SAFE HANDLING OF CHLOROSILANES. (2017-10-02). American Chemistry Council.
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Waste containing hazardous chlorosilanes. (n.d.). How to Utilize. Retrieved from [Link]
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How to dispose of waste containing heptamethyltrisiloxane? (n.d.). Biyuan. Retrieved from [Link]
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Safety Guides. (n.d.). American Chemistry Council. Retrieved from [Link]
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TRICHLOROSILANE Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health. Retrieved from [Link]
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CHLOROPHENYLTRICHLOROSILANE Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health. Retrieved from [Link]
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5 Types of PPE for Hazardous Chemicals. (2022-12-07). Hazmat School. Retrieved from [Link]
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Personal Protective Equipment (PPE). (n.d.). CHEMM. Retrieved from [Link]
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How to dispose of silicone fluid 500 safely? (2025-08-29). Deep Sea. Retrieved from [Link]
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The importance of Personal Protective Equipment in the handling of chemicals. (2024-04-05). DC Fine Chemicals. Retrieved from [Link]
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Personal Protective Equipment for Chemical Handling. (2016-10-10). Real Safety. Retrieved from [Link]
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Factsheet: Disposal of Hazardous Waste - Basic Principles. (n.d.). ETH Zürich. Retrieved from [Link]
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Chemical Recycling of High-Molecular-Weight Organosilicon Compounds in Supercritical Fluids. (2022-11-28). MDPI. Retrieved from [Link]
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Chemical Recycling of High-Molecular-Weight Organosilicon Compounds in Supercritical Fluids. (2025-10-13). ResearchGate. Retrieved from [Link]
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Label Review Manual - Chapter 13: Storage and Disposal. (2012-06-05). U.S. Environmental Protection Agency. Retrieved from [Link]
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Part G: Chemical Disposal Procedures. (n.d.). University of Wisconsin-La Crosse. Retrieved from [Link]
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Hazardous Waste Disposal Guide. (2023-02-27). Northwestern University. Retrieved from [Link]
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- 13. CHLOROSILANES, TOXIC, CORROSIVE, FLAMMABLE, N.O.S. | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Navigating the Reactive Landscape: A Guide to Personal Protective Equipment for Vinylphenyldichlorosilane
For the researcher navigating the complexities of advanced material synthesis, Vinylphenyldichlorosilane (CAS No. 7719-02-0) represents a versatile and powerful chemical tool. Its dual functionality, boasting both a polymerizable vinyl group and reactive dichlorosilane moiety, makes it an invaluable precursor for specialty silicones and functional polymers[1][2]. However, this high reactivity, particularly its violent reaction with moisture, necessitates a rigorous and well-understood safety protocol. The primary hazard stems from its rapid hydrolysis, which liberates corrosive hydrogen chloride (HCl) gas, posing a significant threat to the skin, eyes, and respiratory system[3][4].
This guide moves beyond a simple checklist of personal protective equipment (PPE). It provides a procedural and logistical framework for safely handling this compound, grounded in the causality of its chemical nature. Our objective is to empower you, the researcher, with the knowledge to not only use PPE but to understand why each component is critical, thereby building a self-validating system of laboratory safety.
Understanding the Primary Risk: The Hydrolysis Cascade
The core directive for all handling procedures involving this compound is the stringent exclusion of moisture. The silicon-chlorine bonds are highly susceptible to hydrolysis. When the compound is exposed to water—even ambient humidity in the air—it rapidly decomposes.
C₈H₈Cl₂Si + 2H₂O → C₈H₈Si(OH)₂ + 2HCl
This reaction generates two primary hazards: the formation of silanols, which can create slippery siloxane polymers, and more critically, the release of highly corrosive and toxic hydrogen chloride gas[4][5]. It is the immediate and delayed effects of HCl exposure that drive the majority of the PPE requirements.
Hazard Assessment & Exposure Limits
While no specific occupational exposure limit has been established for this compound itself, the primary operational hazard is exposure to its hydrolysis product, hydrogen chloride[6]. Therefore, adherence to the exposure limits for HCl is mandatory.
| Parameter | Agency | Limit | Notes |
| Permissible Exposure Limit (PEL) | OSHA | C 5 ppm (7 mg/m³) | Ceiling limit; not to be exceeded at any time during the workday[7][8]. |
| Recommended Exposure Limit (REL) | NIOSH | C 5 ppm (7 mg/m³) | Ceiling limit; not to be exceeded at any time[3][7]. |
| Threshold Limit Value (TLV) | ACGIH | C 2 ppm (2.98 mg/m³) | Ceiling limit; not to be exceeded during any part of the working exposure[9][10]. |
| Immediately Dangerous to Life or Health (IDLH) | NIOSH | 50 ppm | The maximum concentration from which one could escape within 30 minutes without any escape-impairing symptoms or irreversible health effects[3]. |
The Core Ensemble: Selecting Your Personal Protective Equipment
The selection of PPE is not a static choice but a dynamic risk assessment based on the procedure being performed. The following sections detail the minimum required PPE and provide guidance for escalating protection based on the operational context.
Respiratory Protection: A Non-Negotiable Barrier
Due to the immediate generation of HCl gas upon exposure to air, appropriate respiratory protection is paramount.
-
Minimum Requirement: A full-facepiece respirator with a combination Organic Vapor/Acid Gas (OV/AG) cartridge is required for all handling operations. The full-facepiece configuration is crucial as it provides a higher protection factor and simultaneously protects the eyes and face from splashes and vapors[4].
-
Cartridge Selection Rationale: The yellow-coded OV/AG cartridge is specifically designed to filter both organic compounds like this compound and the inorganic acid gas (hydrogen chloride) it produces[11].
-
For Higher Concentrations or Emergencies: In situations with poor ventilation, during a spill cleanup, or when exposure levels may exceed the respirator's protection factor, a Self-Contained Breathing Apparatus (SCBA) operated in a positive-pressure mode is required[9].
Hand Protection: Defending Against Corrosivity
Direct skin contact will cause severe chemical burns[3]. Glove selection must be based on chemical compatibility and resistance to permeation.
-
Primary Recommendation: Butyl rubber or Viton® gloves are recommended for handling this compound and other highly corrosive chemicals. They offer excellent resistance to a wide range of hazardous materials[12].
-
Alternative: Heavy-duty (minimum 15 mil) Nitrile or Neoprene gloves can be used for tasks with a lower risk of direct immersion, but breakthrough times must be carefully considered[13][14]. Double-gloving (a lighter nitrile glove under a heavier butyl or neoprene glove) is a best practice to enhance safety.
-
Causality: The selection is based on preventing the corrosive liquid from reaching the skin. Glove materials are chosen for their low degradation and permeation rates when exposed to corrosive substances and potential solvents[13][15].
Glove Selection Guide (Based on Hydrochloric Acid and Corrosive Service)
| Glove Material | Breakthrough Time (mins) | Permeation/Degradation Rating | Recommended Use |
| Butyl Rubber | > 480 | Excellent | Prolonged contact, immersion, spills |
| Viton® | > 480 | Excellent | Prolonged contact, immersion, spills |
| Neoprene (>20 mil) | > 480 | Excellent | General handling, splash protection |
| Nitrile (>15 mil) | 180 - 480 | Good to Excellent | Splash protection, short-duration tasks |
| Natural Rubber (Latex) | < 30 | Poor to Fair | Not Recommended |
| PVC | Variable | Fair to Poor | Not Recommended |
Data synthesized from various chemical resistance guides. Always consult the specific glove manufacturer's data for the chemicals in use[13][16][17].
Eye and Face Protection: Shielding from Corrosive Splashes
-
Minimum Requirement: As stipulated under respiratory protection, a full-facepiece respirator provides integrated and superior eye and face protection[4].
-
Alternative for Low-Volume Transfers: For very small, well-contained transfers where a full-facepiece respirator is not used, chemical splash goggles and a full-face shield are mandatory. Safety glasses are insufficient. Contact lenses should never be worn when handling this chemical, as they can trap corrosive vapors against the eye[4].
Body Protection: The Final Layer of Defense
-
Laboratory Coat: A flame-retardant, chemical-resistant laboratory coat is the minimum requirement for all operations.
-
Enhanced Protection: For larger-scale operations (>100 mL), transfers, or situations with a higher splash risk, a chemical-resistant apron (made of neoprene or butyl rubber) over the lab coat is required. For significant spill potential, a full chemical-protective suit should be considered[8].
-
Footwear: Closed-toe shoes made of a non-porous material are required. For spill response, chemical-resistant steel-toed boots are necessary.
Operational Plans: From Benchtop to Disposal
A proactive plan for handling, emergencies, and disposal is as critical as the PPE itself.
Step-by-Step PPE Donning and Doffing Protocol
-
Donning:
-
Inspect all PPE for damage (cracks, holes, signs of degradation).
-
Don inner nitrile gloves.
-
Don chemical-resistant lab coat and/or apron.
-
Don outer chemical-resistant gloves (e.g., butyl rubber), ensuring the cuffs are pulled up over the sleeves of the lab coat.
-
Don the full-facepiece respirator and perform both positive and negative pressure seal checks to ensure a proper fit.
-
-
Doffing (Removing):
-
This procedure should be performed in a designated area, ideally moving from a contaminated to a clean zone.
-
Thoroughly decontaminate the exterior of the outer gloves and suit before removal.
-
Remove the outer gloves, turning them inside-out as they are removed.
-
Remove the apron or lab coat, avoiding contact with the contaminated exterior.
-
Remove the full-facepiece respirator without touching the front of the mask.
-
Remove the inner gloves, turning them inside-out.
-
Wash hands and face thoroughly with soap and water.
-
Emergency and Spill Response Plan
Immediate and decisive action is required in the event of a spill. All personnel working with this compound must be trained on this procedure.
-
Immediate Actions:
-
Alert all personnel in the immediate vicinity and evacuate the area.
-
If safe to do so, shut down any potential ignition sources.
-
-
Spill Assessment (from a safe distance):
-
Minor Spill (<100 mL) inside a chemical fume hood: Proceed with cleanup only if you are trained and have the correct PPE.
-
Major Spill (>100 mL) or any spill outside a fume hood: Evacuate the laboratory, close the doors, and call your institution's emergency response team and Environmental Health & Safety (EHS) department immediately. Do not attempt to clean it up yourself.
-
-
Cleanup of a Minor Spill:
-
Don the highest level of PPE: full-facepiece respirator with OV/AG cartridge (or SCBA), chemical-resistant suit or apron, and double gloves (nitrile inner, butyl outer).
-
Cover the spill with a dry, inert absorbent material such as sand, clay, or vermiculite. Do not use combustible materials like paper towels.
-
Working from the outside in, carefully collect the absorbed material using non-sparking tools and place it into a clearly labeled, sealable hazardous waste container[3].
-
Cautiously neutralize the remaining residue with a mild base like sodium bicarbonate, then decontaminate the area with a detergent and water solution, followed by a final rinse. All cleaning materials must be disposed of as hazardous waste[18].
-
Decontamination and Disposal Plan
All materials that come into contact with this compound must be treated as hazardous waste.
-
PPE Decontamination: Reusable PPE, such as the facepiece of a respirator and butyl gloves, must be thoroughly decontaminated before doffing. This involves a wash with a mild detergent and water solution, followed by a thorough rinse[19][20]. Disposable items (gloves, suits) should not be reused and must be disposed of as hazardous waste.
-
Waste Disposal: All contaminated materials—including the spilled chemical, absorbent materials, disposable PPE, and cleaning supplies—must be collected in a designated, sealed, and properly labeled hazardous waste container. The container must be clearly labeled as "Hazardous Waste: this compound (Water-Reactive, Corrosive)"[3][4]. Arrange for pickup and disposal through your institution's EHS department in accordance with all local, state, and federal regulations[5].
By understanding the inherent reactivity of this compound and implementing these comprehensive PPE and handling protocols, researchers can confidently and safely harness its capabilities for scientific advancement.
References
-
Centers for Disease Control and Prevention (CDC). Hydrogen chloride - NIOSH Pocket Guide to Chemical Hazards.
-
Gelest, Inc. (2019). Safety Data Sheet: this compound.
-
New Jersey Department of Health. (2016). Hazardous Substance Fact Sheet: Hydrochloric acid.
-
American Conference of Governmental Industrial Hygienists (ACGIH). Hydrogen Chloride TLV Documentation. (Note: Access requires subscription or purchase).
-
Gelest, Inc. (2014). Safety Data Sheet: PHENYLMETHYLDICHLOROSILANE.
-
PPG. (2025). Safety Data Sheet: VINYL PRIMER.
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UtilVtorProm. (n.d.). 06 08 02* Waste containing hazardous chlorosilanes.
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Centers for Disease Control and Prevention (CDC). First Aid Procedures for Chemical Hazards | NIOSH.
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LookChem. (2017). Cas 7719-02-0,this compound.
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Alfa Chemistry. CAS 7719-02-0 this compound.
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New Jersey Department of Health. (2009). Hazardous Substance Fact Sheet: Trichlorosilane.
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ChemicalBook. This compound CAS 7719-02-0.
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Gelest, Inc. (2015). Safety Data Sheet: VINYLTRICHLOROSILANE.
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Sigma-Aldrich. (2025). Safety Data Sheet.
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Ministry of Health, Kingdom of Saudi Arabia. (2019). First Aid - Chemical Poisoning.
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Northern Safety. 3M™ Acid Gases Respirator Cartridges.
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TRADESAFE. (2024). First Aid Treatment Steps for Chemical Safety.
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P&S Chemicals. Product information, Vinyldiphenylchlorosilane.
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Ansell. (n.d.). Ansell Chemical Resistance Glove Chart.
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University of Michigan. (n.d.). Glove Compatibility Chart.
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Starlab Group. (n.d.). Chemical Breakthrough Times – protection with StarGuard® gloves.
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American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for MDI Users.
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ChemicalBook. (2024). This compound MSDS.
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CPWR - The Center for Construction Research and Training. (n.d.). Chapter 7: Decontamination.
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OSHA. (n.d.). OSHA Glove Selection Chart.
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AMG Medical Inc. (n.d.). CHEMICAL RESISTANCE & BARRIER GUIDE.
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Gloves By Web. (n.d.). Gloves Chemical Resistance Chart.
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Occupational Safety and Health Administration (OSHA). (n.d.). Hazardous Waste - Decontamination.
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University of Notre Dame. (2024). Standard Operating Procedure for Handling Storage and Disposal for Time Sensitive Chemicals.
-
ECSA. (n.d.). Guidance on Storage and Handling of Chlorinated Solvents.
-
Fisher Scientific. (2010). Safety Data Sheet - Diphenyl dichlorosilane.
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Rainbow Technology. (n.d.). Acid-Resistant Neoprene Gloves.
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Columbia University. (n.d.). Chemical Resistance Guide.
-
All American Environmental Services Inc. (n.d.). CHEMICAL GLOVE RESISTANCE GUIDE.
-
Ansell. (n.d.). 8th Edition Chemical Resistance Guide.
-
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: DIPHENYL DICHLORO- SILANE.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
